molecular formula C8H6ClN3O B11904667 7-Chloroimidazo[1,2-a]pyridine-3-carboxamide

7-Chloroimidazo[1,2-a]pyridine-3-carboxamide

Cat. No.: B11904667
M. Wt: 195.60 g/mol
InChI Key: FABBHGGUPCVTIJ-UHFFFAOYSA-N
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Description

7-Chloroimidazo[1,2-a]pyridine-3-carboxamide is a high-value chemical scaffold designed for advanced pharmaceutical and organic synthesis research. As a member of the imidazopyridine family, this compound serves as a crucial heterocyclic building block in medicinal chemistry, particularly in the development of novel therapeutic agents . The structure is characterized by a carboxamide functional group at the 3-position and a chlorine atom at the 7-position of the imidazopyridine core, offering distinct electronic properties and potential for hydrogen bonding. Researchers utilize this and closely related chloro-substituted imidazopyridines as key intermediates in drug discovery programs . Its primary application lies in the synthesis of more complex molecules, where it can be used to explore structure-activity relationships (SAR) and to optimize pharmacokinetic properties. The compound must be handled by trained professionals in a controlled laboratory setting. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H6ClN3O

Molecular Weight

195.60 g/mol

IUPAC Name

7-chloroimidazo[1,2-a]pyridine-3-carboxamide

InChI

InChI=1S/C8H6ClN3O/c9-5-1-2-12-6(8(10)13)4-11-7(12)3-5/h1-4H,(H2,10,13)

InChI Key

FABBHGGUPCVTIJ-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=NC=C2C(=O)N)C=C1Cl

Origin of Product

United States

Foundational & Exploratory

7-Chloroimidazo[1,2-a]pyridine-3-carboxamide chemical structure and properties

Author: BenchChem Technical Support Team. Date: March 2026

Whitepaper: Structural Dynamics, Synthetic Workflows, and Pharmacological Applications of 7-Chloroimidazo[1,2-a]pyridine-3-carboxamide

Executive Summary

The imidazo[1,2-a]pyridine scaffold is universally recognized as a "privileged structure" in modern medicinal chemistry, serving as the pharmacophoric backbone for numerous FDA-approved therapeutics and clinical candidates[1]. Within this diverse class, 7-chloroimidazo[1,2-a]pyridine-3-carboxamide (CAS: 115854-43-8)[2][3] has emerged as both a highly versatile synthetic intermediate and an active ligand. This technical guide provides an in-depth analysis of the physicochemical properties, self-validating synthetic protocols, and target engagement mechanisms of this specific molecule, tailored for researchers and drug development professionals.

Physicochemical Profiling & Structural Dynamics

The unique electronic topology of the imidazo[1,2-a]pyridine core dictates its reactivity and binding affinity. The bridgehead nitrogen (N4) donates electron density into the five-membered imidazole ring, rendering the C3 position highly nucleophilic and susceptible to electrophilic aromatic substitution.

Causality in Drug Design: Why utilize a C7-Chloro substitution? The introduction of a chlorine atom at the C7 position (derived from the 4-chloro-2-aminopyridine precursor)[4] exerts a strong inductive (-I) electron-withdrawing effect. This serves a dual purpose:

  • Metabolic Stability: It lowers the pKa of the bridgehead nitrogen, rendering the core less susceptible to rapid oxidative metabolism by hepatic cytochromes.

  • Ligand Efficiency: In kinase inhibitor design, the lipophilic chlorine atom is perfectly positioned to occupy deep hydrophobic pockets adjacent to the ATP-binding hinge region, significantly enhancing target affinity without drastically increasing molecular weight[4].

Table 1: Quantitative Physicochemical Properties

PropertyValue
Chemical Name 7-Chloroimidazo[1,2-a]pyridine-3-carboxamide
CAS Number 115854-43-8
Molecular Formula C8H6ClN3O
Molecular Weight 195.61 g/mol
Hydrogen Bond Donors 1 (Primary Amide -NH2)
Hydrogen Bond Acceptors 2 (Carbonyl Oxygen, Imidazole N1)
Rotatable Bonds 1 (C3-Amide linkage)

Self-Validating Synthetic Methodologies

A robust, scalable synthesis of 7-chloroimidazo[1,2-a]pyridine-3-carboxamide requires a multi-step approach, beginning with the construction of the bicyclic core, followed by regioselective C3 functionalization.

Synthesis N1 2-Amino-4-chloropyridine + 2-Chloroacetaldehyde N2 Condensation & Cyclization (1-Butanol, 130°C) N1->N2 N3 7-Chloroimidazo[1,2-a]pyridine (Core Structure) N2->N3 Dehydration N4 Vilsmeier-Haack Formylation (POCl3, DMF) N3->N4 N5 7-Chloroimidazo[1,2-a]pyridine -3-carbaldehyde N4->N5 C3-Electrophilic Substitution N6 Oxidation & Amidation (NH3, Coupling Agents) N5->N6 N7 7-Chloroimidazo[1,2-a]pyridine -3-carboxamide N6->N7 Final Product

Caption: Step-by-step synthetic route for 7-chloroimidazo[1,2-a]pyridine-3-carboxamide.

Protocol A: De Novo Core Construction

Objective: Synthesis of 7-chloroimidazo[1,2-a]pyridine from 4-chloro-2-aminopyridine[4][5].

  • Preparation: Dissolve 1.0 eq of 4-chloro-2-aminopyridine in 1-butanol to achieve a 0.5 M concentration.

  • Condensation: Add 1.2 eq of 2-chloroacetaldehyde (50% aqueous solution).

  • Thermal Cyclization: Reflux the mixture at 130 °C for 12 hours.

  • Workup: Condense the solvent in vacuo. Neutralize the crude hydrochloride salt with saturated aqueous NaHCO3[5]. Extract with dichloromethane (DCM).

  • Purification: Flash chromatography using a DCM/MeOH gradient.

Expertise & Causality: 1-butanol is specifically chosen as the solvent because its high boiling point (117 °C) provides the necessary thermal energy to drive the initial bimolecular condensation and the subsequent rate-limiting intramolecular cyclization (dehydration)[4]. Self-Validation Checkpoint: Reaction completion must be validated by TLC (DCM:MeOH 9:1). The primary amine starting material (ninhydrin positive) must disappear, replaced by a highly fluorescent blue spot under UV 254 nm, confirming the formation of the aromatic bicyclic system.

Protocol B: Regioselective C3-Formylation and Amidation

Objective: Installation of the 3-carboxamide moiety onto the core.

  • Vilsmeier-Haack Formylation: Cool anhydrous DMF (3.0 eq) to 0 °C. Dropwise add POCl3 (1.5 eq) to form the electrophilic Vilsmeier reagent. Add the core synthesized in Protocol A. Heat to 80 °C for 4 hours.

  • Quench: Pour over crushed ice and adjust to pH 7-8 using NaOH to precipitate 7-chloroimidazo[1,2-a]pyridine-3-carbaldehyde.

  • Oxidation: Subject the aldehyde to Pinnick oxidation conditions (NaClO2, 2-methyl-2-butene, NaH2PO4 in t-BuOH/H2O) to yield the carboxylic acid.

  • Amide Coupling: React the isolated acid with NH4Cl (5.0 eq), HATU (1.2 eq), and DIPEA (3.0 eq) in DMF at room temperature for 6 hours.

Self-Validation Checkpoint: FT-IR of the intermediate must show a sharp peak at ~1670 cm⁻¹ (aldehyde C=O). Final product validation requires LC-MS showing the[M+H]+ peak at m/z 196.0 and 1H NMR (DMSO-d6) revealing the appearance of two broad singlets (~7.5 and 8.0 ppm) corresponding to the primary carboxamide protons.

Mechanistic Pharmacology & Target Engagement

The 7-chloroimidazo[1,2-a]pyridine-3-carboxamide architecture exhibits pleiotropic biological activity across multiple therapeutic areas.

MOA Ligand 7-Chloroimidazo[1,2-a]pyridine -3-carboxamide Target1 Kinase Hinge Region (e.g., FLT3, FGFR) Ligand->Target1 H-Bonding via Carboxamide Target2 Mycobacterial QcrB (Cytochrome bc1) Ligand->Target2 Hydrophobic fit via 7-Cl Target3 FAAH Enzyme (Serine Nucleophile) Ligand->Target3 Active Site Blockade Effect1 Inhibition of Proliferation (Oncology) Target1->Effect1 Effect2 ATP Depletion (Anti-Tuberculosis) Target2->Effect2 Effect3 Anandamide Elevation (Analgesia/Anxiolytic) Target3->Effect3

Caption: Pleiotropic pharmacological targeting by the imidazo[1,2-a]pyridine-3-carboxamide scaffold.

  • Oncology (Kinase Inhibition): The flat, aromatic nature of the imidazopyridine core makes it an ideal ATP-competitive inhibitor. The N1 nitrogen and the C3-carboxamide act as a critical hydrogen bond acceptor/donor pair, anchoring the molecule to the hinge region of kinases such as FLT3 and FGFR[4][6].

  • Infectious Disease (Anti-Tuberculosis): Substituted derivatives of this scaffold have demonstrated potent nanomolar activity against Mycobacterium tuberculosis. The mechanism involves targeting the mycobacterial cytochrome bc1 complex (specifically the QcrB subunit), thereby disrupting oxidative phosphorylation and depleting ATP synthesis[7][8].

  • Neurology (FAAH Inhibition): The scaffold is utilized in the design of Fatty Acid Amide Hydrolase (FAAH) inhibitors. By blocking the serine nucleophile in the FAAH active site, these compounds elevate endogenous anandamide levels, offering novel pathways for analgesia and anxiolytic therapies[1].

Table 2: Pharmacological Target Profiles

Target ClassSpecific TargetDisease IndicationBinding Mechanism
Kinases FLT3, FGFROncology (AML, Solid Tumors)ATP-competitive hinge binding via N1/C3-amide
Cytochrome bc1 QcrB SubunitInfectious Disease (Tuberculosis)Disruption of oxidative phosphorylation / ATP depletion
Hydrolases FAAHNeurology (Pain, Anxiety)Blockade of catalytic serine nucleophile

References

  • Design, Synthesis and biological evaluation of novel imidazo[1,2-a]pyridinecarboxamides as potent anti-tuberculosis agents - PMC Source: nih.gov URL:7

  • 1506176-81-3 | 8-Chloroimidazo[1,2-a]pyridine-2-carbohydrazide - BLDpharm Source: bldpharm.com URL:2

  • 7-Bromoimidazo[1,2-a]pyridine-2-carboxamide | BLD Pharm Source: bldpharm.com URL:3

  • IMIDAZO[1,2-A]PYRIDINE DERIVATIVES AS FGFR KINASE INHIBITORS FOR USE IN THERAPY - European Patent Office Source: googleapis.com URL:6

  • Heteroaryl urea inhibitors of fatty acid amide hydrolase: Structure-mutagenicity relationships for arylamine metabolites Source: researchgate.net URL:1

  • 7-CHLOROIMIDAZO[1,2-A]PYRIDINE CAS#: 4532-25-6 Source: chemicalbook.com URL:5

  • Computer aided drug discovery of highly ligand efficient, low molecular weight imidazopyridine analogs as FLT3 inhibitors - PMC Source: nih.gov URL:4

  • Design, Synthesis and biological evaluation of novel imidazo[1,2-a]pyridinecarboxamides as potent anti-tuberculosis agents - PMC Source: nih.gov URL:8

Sources

The 7-Chloroimidazo[1,2-a]pyridine Scaffold: A Technical Guide to Biological Activity and Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

This guide focuses on the 7-chloroimidazo[1,2-a]pyridine scaffold, a "privileged structure" in medicinal chemistry. It serves as a critical junction for divergent synthesis, particularly in the development of kinase inhibitors and antitubercular agents.

Executive Summary: The "Gateway" Halogen

The imidazo[1,2-a]pyridine ring system is a pharmacophore found in marketed drugs like zolpidem (sedative) and alpidem (anxiolytic). However, the 7-chloro derivative represents a specific, high-value strategic entry point for drug discovery.

Unlike the C-3 position (which is nucleophilic and prone to electrophilic aromatic substitution), the C-7 chloride is an electrophilic handle. It allows for late-stage diversification via palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), enabling researchers to probe the "eastern" sector of the binding pocket—a region often critical for modulating solubility, metabolic stability, and isoform selectivity in kinases.

Key Therapeutic Areas
Therapeutic AreaTarget / MechanismKey Derivative ClassActivity Range
Oncology ALK2 (ACVR1) 7-Aryl-imidazo[1,2-a]pyridines

nM
Tuberculosis QcrB (Cytochrome

)
Imidazo[1,2-a]pyridine-3-carboxamidesMIC


M
Virology Human Cytomegalovirus (HCMV) 7-substituted acyclic nucleoside analogs


M

Chemical Biology & SAR Deep Dive

The 7-Position: Electronic and Steric Control

The biological activity of this scaffold is heavily dependent on the substituent at C-7. The chlorine atom itself provides moderate lipophilicity and blocks metabolic oxidation at this position. However, its primary value is as a precursor to 7-aryl and 7-heteroaryl systems.

  • Lipophilicity Modulation: The 7-chloro substituent increases

    
    , improving membrane permeability compared to the unsubstituted parent.
    
  • Electronic Effects: The electron-withdrawing nature of the chlorine deactivates the ring slightly, which can influence hydrogen bond acceptor capability at N-1, a common hinge-binding interaction point in kinase inhibitors.

Case Study 1: ALK2 Inhibitors for DIPG

Diffuse Intrinsic Pontine Glioma (DIPG) is driven by mutations in the ALK2 (ACVR1) kinase. Research has demonstrated that extending the scaffold at the 7-position is crucial for potency.

  • Mechanism: The imidazo[1,2-a]pyridine core binds to the ATP-binding pocket.

  • SAR Insight: Replacement of the 7-chloro with a quinoline or substituted phenyl ring (via Suzuki coupling) extends the molecule into the solvent-exposed region, improving potency by 10-100 fold compared to the 7-H or 7-Cl parent.

  • Key Interaction: The N-1 nitrogen accepts a hydrogen bond from the hinge region (typically His282 in ALK2).

Case Study 2: Antitubercular Agents (QcrB Targeting)

In the fight against Mycobacterium tuberculosis (Mtb), 3-carboxamide derivatives of imidazo[1,2-a]pyridine have emerged as potent bioenergetic inhibitors.[1]

  • Role of C-7: While 2,7-dimethyl substitution is common (e.g., ND-09759 ), the 7-chloro analog retains significant activity and offers a different metabolic profile.

  • Target: These compounds inhibit QcrB , a subunit of the electron transport chain, disrupting ATP homeostasis.

  • Efficacy: 7-substituted derivatives have shown bactericidal activity against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.

Visualization: ALK2 Signaling & Inhibition Logic

The following diagram illustrates the signaling pathway of ALK2 (ACVR1) and how 7-substituted imidazo[1,2-a]pyridines intervene to block downstream SMAD phosphorylation, preventing the osteogenic differentiation observed in FOP (Fibrodysplasia Ossificans Progressiva) and DIPG.

ALK2_Pathway BMP BMP Ligand Receptor ALK2 (ACVR1) Receptor Complex BMP->Receptor Activates SMAD158 SMAD 1/5/8 (Unphosphorylated) Receptor->SMAD158 Phosphorylates Inhibitor 7-Aryl-Imidazo[1,2-a]pyridine (Inhibitor) Inhibitor->Receptor Blocks ATP Binding (Competitive Inhibition) pSMAD p-SMAD 1/5/8 (Phosphorylated) SMAD158->pSMAD Activation Nucleus Nuclear Translocation pSMAD->Nucleus GeneExp Osteogenic Gene Expression (ID1, ID2) Nucleus->GeneExp Transcription

Figure 1: Mechanism of Action for ALK2 inhibition. The 7-substituted scaffold competitively binds to the ATP pocket, halting the SMAD signaling cascade.

Experimental Protocols

Synthesis: Suzuki-Miyaura Coupling at C-7

This protocol describes the functionalization of 7-chloroimidazo[1,2-a]pyridine to generate a 7-aryl derivative. This is the primary method for generating SAR libraries.

Reagents:

  • Substrate: 7-Chloroimidazo[1,2-a]pyridine (1.0 equiv)

  • Coupling Partner: Aryl boronic acid (1.2 equiv)

  • Catalyst:

    
     (0.05 equiv)
    
  • Base:

    
     (2.0 M aqueous solution, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane

Protocol:

  • Setup: In a microwave vial or round-bottom flask, combine the 7-chloro substrate, aryl boronic acid, and palladium catalyst.

  • Solvent Addition: Add 1,4-Dioxane and the aqueous

    
     solution.
    
  • Degassing: Sparge the mixture with Nitrogen or Argon gas for 5–10 minutes to remove oxygen (critical for Pd cycle).

  • Reaction: Seal and heat to 90–100°C for 4–12 hours. (Microwave irradiation: 120°C for 30 mins).

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate and wash with water and brine.

  • Purification: Dry organic layer over

    
    , concentrate, and purify via flash column chromatography (Gradient: 0–10% MeOH in DCM).
    
Biological Assay: Resazurin Microtiter Assay (REMA) for TB

This assay validates the antitubercular activity of the synthesized derivatives.

Materials:

  • Mycobacterium tuberculosis H37Rv strain.[2][3][4]

  • 7H9 broth supplemented with OADC.

  • Resazurin (Alamar Blue) solution.

Protocol:

  • Preparation: Prepare a log-phase culture of Mtb (

    
    ). Dilute to approx 
    
    
    
    CFU/mL.
  • Plating: Add 100

    
    L of culture to 96-well plates containing serial dilutions of the test compound (final DMSO conc. < 1%).
    
  • Incubation: Incubate plates at 37°C for 5–7 days.

  • Development: Add 30

    
    L of 0.02% Resazurin solution and 20 
    
    
    
    L of 10% Tween 80.
  • Readout: Incubate for an additional 24 hours.

    • Blue Color: No growth (Inhibition).

    • Pink Color: Growth (Resazurin reduced to Resorufin).

  • Calculation: Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration preventing the color change.

References

  • Structure activity relationship exploration of imidazo[1,2-a]pyridine series to reverse isoform selectivity and identify potent SIK1 selective inhibitors. Source: Bioorganic & Medicinal Chemistry Letters (2025) URL:[Link]

  • Discovery, synthesis and characterization of a series of 7-aryl-imidazo[1,2-a]pyridine-3-ylquinolines as activin-like kinase (ALK) inhibitors. Source: Bioorganic & Medicinal Chemistry Letters (2020) URL:[Link]

  • Bactericidal Activity of an Imidazo[1, 2-a]pyridine Using a Mouse M. tuberculosis Infection Model. Source: PLoS ONE (2014) URL:[Link]

  • Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. Source: ACS Medicinal Chemistry Letters (2013) URL:[Link]

  • Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy. Source: Current Topics in Medicinal Chemistry (2016) URL:[Link]

Sources

The Pivotal Role of the 7-Position: A Deep Dive into the Structure-Activity Relationship of Imidazopyridines

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The imidazopyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including antiviral, anticancer, and central nervous system (CNS) effects.[1][2] This versatile bicyclic heterocyclic system, composed of a fused imidazole and pyridine ring, offers a unique three-dimensional structure that can be strategically modified to fine-tune its pharmacological properties. Among the various positions on this scaffold, the 7-position of the pyridine ring has emerged as a critical determinant of biological activity and selectivity. This technical guide provides a comprehensive exploration of the structure-activity relationship (SAR) of 7-substituted imidazopyridines, offering insights into the rational design of novel and potent therapeutic agents.

The Imidazopyridine Core: A Privileged Scaffold

The imidazopyridine nucleus exists in several isomeric forms, with imidazo[1,2-a]pyridine being the most extensively studied.[3][4] Its unique electronic and structural features allow for diverse intermolecular interactions, including hydrogen bonding and π-π stacking, making it an ideal framework for engaging with various biological targets.[5] Marketed drugs such as zolpidem (for insomnia) and alpidem (an anxiolytic) underscore the therapeutic success of this scaffold.[6] The ability to introduce a wide range of substituents at multiple positions provides a powerful tool for medicinal chemists to optimize potency, selectivity, and pharmacokinetic profiles.

The Significance of the 7-Position: A Gateway to Potency and Selectivity

While modifications at various positions of the imidazopyridine ring influence its biological activity, the 7-position has garnered significant attention for its profound impact on potency and target selectivity. Strategic substitution at this position can modulate the molecule's interaction with the target protein, influence its physicochemical properties, and ultimately dictate its therapeutic potential.

Structure-Activity Relationship of 7-Substituted Imidazopyridines

The following sections delve into the specific SAR of 7-substituted imidazopyridines across different therapeutic areas, supported by quantitative data and mechanistic insights.

Antiviral Activity: Targeting Respiratory Syncytial Virus (RSV)

A significant breakthrough in the development of 7-substituted imidazopyridines has been in the field of antiviral research, particularly against Respiratory Syncytial Virus (RSV), a leading cause of lower respiratory tract infections.[1] Studies have shown that substitutions at the 7-position of the imidazo[1,2-a]pyridine core are crucial for potent RSV fusion inhibitory activity.[1]

Key SAR Insights for RSV Fusion Inhibition:

  • Halogen and Small Alkyl Groups: The introduction of a chloro or methyl group at the 7-position has a significant impact on retaining and improving potency.[1] For instance, the 7-chloro and 7-methyl analogues demonstrate a 3- to 5-fold improvement in activity compared to the unsubstituted parent compound.[1]

  • Potency Enhancement: Unprecedented single-digit nanomolar potency was achieved with methyl, ethyl, or chloro substitutions at the 7-position.[1] The most potent compound, 8jm , with a 7-chloro substitution, exhibited an IC50 of 3 nM, representing a 9-fold improvement over the lead compound.[1]

  • Broad Tolerance for Modifications: The 7-position can accommodate a variety of substituents, indicating a trend toward potency improvement with diverse modifications.[1]

The following table summarizes the antiviral activity of a series of 7-substituted imidazo[1,2-a]pyridine analogues against RSV.

CompoundR2 (7-position)EC50 (nM)[1]
8a H>1000
8e CH3<10
8f C2H5<10
8j Cl<10
8jm Cl (with optimized side chain)3
Table 1: Antiviral Activity of 7-Substituted Imidazo[1,2-a]pyridine Analogues against RSV.
Anticancer Activity: Targeting Polo-Like Kinase 1 (PLK1)

Polo-like kinase 1 (PLK1) is a critical regulator of cell division and a validated target for cancer therapy.[7] A novel class of imidazopyridine derivatives has been designed as potent and selective PLK1 inhibitors, with substitutions at the 7-position playing a role in their activity. While the provided abstract does not detail the specific SAR at the 7-position, it highlights the successful development of a highly potent and selective compound (36 ) from this class, which demonstrated good antitumor efficacy in a xenograft nude rat model.[7] Further exploration of the 7-position in this scaffold could lead to the discovery of even more effective anticancer agents.

Modulation of CNS Targets: GABAA and 5-HT4 Receptors

The imidazopyridine scaffold has a rich history in CNS drug discovery, with marketed drugs targeting the GABA-A receptor.[8][9] Recent studies have explored the SAR of imidazopyridine derivatives as modulators of various CNS targets, including GABAA and serotonin (5-HT) receptors.

  • GABAA Receptor Modulation: Structure-function evaluation of imidazopyridine derivatives has been conducted to understand their selectivity for different GABAA receptor subunits.[8] While the specific impact of 7-substituents was not the primary focus of the cited study, the exploration of various substitutions on the imidazopyridine core highlights the potential for fine-tuning receptor subtype selectivity.

  • 5-HT4 Receptor Partial Agonism: Imidazo[1,5-a]pyridine derivatives have been investigated as 5-HT4 receptor partial agonists for the treatment of cognitive disorders associated with Alzheimer's disease.[6][10] A focused SAR and optimization of ADME properties led to the discovery of a potent, selective, and brain-penetrant lead compound.[6][10] Although the primary substitutions were not at the analogous 7-position, this work demonstrates the adaptability of the imidazopyridine scaffold for CNS targets.

Experimental Protocols

This section provides detailed methodologies for the synthesis of 7-substituted imidazopyridines and for key biological assays to evaluate their activity.

Synthesis of 7-Substituted Imidazo[1,2-a]pyridines

Method 1: Classical Condensation of 2-Aminopyridines with α-Haloketones

This is a traditional and widely used method for the synthesis of the imidazo[1,2-a]pyridine core.

Step-by-Step Protocol:[5]

  • To a solution of the appropriately substituted 2-aminopyridine (1.0 eq) in a suitable solvent such as ethanol or DMF, add the desired α-haloketone (1.1 eq).

  • Add a base, such as sodium bicarbonate or potassium carbonate (2.0 eq), to the reaction mixture.

  • Heat the reaction mixture to reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization or column chromatography on silica gel to afford the desired 7-substituted imidazo[1,2-a]pyridine.

Method 2: Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction

This one-pot, three-component reaction provides a rapid and efficient route to a diverse range of 3-aminoimidazo[1,2-a]pyridines.

Step-by-Step Protocol:[11][12]

  • In a microwave vial, combine the substituted 2-aminopyridine (1.0 eq), the corresponding aldehyde (1.0 eq), and the isocyanide (1.0 eq) in a suitable solvent such as methanol.

  • Add a catalytic amount of a Lewis acid, such as scandium(III) triflate (10 mol%).

  • Seal the vial and heat the reaction mixture in a microwave reactor at a specified temperature and time (e.g., 120 °C for 1 hour).

  • After cooling, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the desired 7-substituted 3-aminoimidazo[1,2-a]pyridine.

Biological Evaluation Protocols

RSV Fusion Inhibition Assay (Cytopathic Effect-Based)

This assay measures the ability of a compound to inhibit the virus-induced cell death (cytopathic effect).[13][14]

Step-by-Step Protocol:

  • Seed HEp-2 cells in 96-well plates and incubate overnight.

  • Infect the cells with RSV at a specific multiplicity of infection (MOI).

  • After a 2-hour incubation, remove the virus inoculum and add fresh medium containing serial dilutions of the test compounds.

  • Incubate the plates for 4-5 days at 37°C.

  • Remove the medium and stain the cells with a solution of crystal violet.

  • After washing and drying, solubilize the stain and measure the absorbance at a specific wavelength.

  • Calculate the 50% effective concentration (EC50) by plotting the percentage of cell viability against the compound concentration.

Polo-Like Kinase 1 (PLK1) Inhibition Assay (FRET-based)

This assay utilizes Fluorescence Resonance Energy Transfer (FRET) to measure the inhibition of PLK1 kinase activity.[15][16]

Step-by-Step Protocol:

  • Prepare a reaction mixture containing purified PLK1 enzyme, a specific peptide substrate labeled with a FRET donor and acceptor pair, and ATP in a suitable buffer.

  • Add serial dilutions of the test compounds to the reaction mixture.

  • Incubate the reaction at room temperature for a specified period to allow for phosphorylation of the substrate.

  • Stop the reaction and measure the FRET signal using a plate reader.

  • Inhibition of PLK1 activity will result in a decrease in the FRET signal.

  • Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the compound concentration.

Visualizing the Structure-Activity Landscape

The following diagrams, generated using Graphviz, illustrate the key structural features of the imidazopyridine scaffold and the general trends in the SAR of 7-substituted derivatives.

SAR_Imidazopyridine cluster_core Imidazo[1,2-a]pyridine Core cluster_substituents Substituents at 7-Position Core N N 7-Position Halogen Halogen (Cl, Br) (Potency++) Core:f7->Halogen Enhances Antiviral Activity Alkyl Small Alkyl (CH3, C2H5) (Potency++) Core:f7->Alkyl Improves Potency Diverse Diverse Groups (Tolerated) Core:f7->Diverse Potential for Optimization

General SAR of 7-substituted imidazo[1,2-a]pyridines.

Signaling_Pathway cluster_virus RSV Fusion cluster_drug Drug Action RSV RSV Virus F_protein F-Protein RSV->F_protein Mediates Host_Cell Host Cell Membrane F_protein->Host_Cell Fusion Infection Viral Infection Host_Cell->Infection Imidazopyridine 7-Substituted Imidazopyridine Imidazopyridine->F_protein Inhibits

Mechanism of action for RSV fusion inhibitors.

Conclusion and Future Directions

The 7-position of the imidazopyridine scaffold is a critical handle for modulating the biological activity of this privileged heterocyclic system. As demonstrated in the case of RSV fusion inhibitors, strategic substitution at this position can lead to dramatic improvements in potency. The versatility of this position, coupled with the diverse synthetic methodologies available, provides a fertile ground for the discovery of novel therapeutic agents targeting a wide range of diseases.

Future research in this area should focus on:

  • Systematic exploration of a wider range of substituents at the 7-position to build more comprehensive SAR models for various biological targets.

  • Integration of computational modeling and structural biology to gain a deeper understanding of the molecular interactions driving the observed SAR.

  • Development of novel synthetic methodologies to access previously unexplored chemical space around the 7-position.

  • Investigation of the role of 7-substituents in modulating ADME properties to optimize the drug-like characteristics of these compounds.

By continuing to unravel the intricacies of the structure-activity relationship of 7-substituted imidazopyridines, the scientific community can unlock the full therapeutic potential of this remarkable scaffold and deliver the next generation of innovative medicines.

References

  • Discovery of Imidazopyridine Derivatives as Highly Potent Respiratory Syncytial Virus Fusion Inhibitors. ACS Medicinal Chemistry Letters.

  • Imidazopyridine derivatives as potent and selective Polo-like kinase (PLK) inhibitors. Bioorganic & Medicinal Chemistry Letters.

  • Comparative Analysis of a FRET-based PLK1 Kinase Assay to Identify PLK1 inhibitors for Chemotherapy. Anticancer Research.

  • Intracellular target engagement potency of known PLK inhibitors. ResearchGate.

  • Comparative Analysis of a FRET-based PLK1 Kinase Assay to Identify PLK1 inhibitors for Chemotherapy. PubMed.

  • Structure-Function Evaluation of Imidazopyridine Derivatives Selective for δ-Subunit-Containing γ-Aminobutyric Acid Type A (GABAA) Receptors. PubMed.

  • Structure–Function Evaluation of Imidazopyridine Derivatives Selective for δ-Subunit-Containing γ-Aminobutyric Acid Type A (GABAA) Receptors. Scilit.

  • Inhibition of Respiratory Syncytial Virus Fusion by the Small Molecule VP-14637 via Specific Interactions with F Protein. Journal of Virology.

  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega.

  • Identification of RSV Fusion Protein Interaction Domains on the Virus Receptor, Nucleolin. Viruses.

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI.

  • Therapeutic efficacy of a respiratory syncytial virus fusion inhibitor. Nature Communications.

  • Synthesis and SAR of Imidazo[1,5-a]pyridine derivatives as 5-HT4 receptor partial agonists for the treatment of cognitive disorders associated with Alzheimer's disease. European Journal of Medicinal Chemistry.

  • Synthesis and Anticandidosic Activities of Imidazo[1,2-a]pyridinehydrazone Derivatives. Pharmaceutical Chemistry Journal.

  • Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. Molecules.

  • Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. Molecules.

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.

  • Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal.

  • Design and Synthesis of Imidazopyridine Analogues as Inhibitors of Phosphoinositide 3-Kinase Signaling and Angiogenesis. Journal of Medicinal Chemistry.

  • Development of 1,3-thiazole analogues of imidazopyridines as potent positive allosteric modulators of GABAA receptors. European Journal of Medicinal Chemistry.

  • Synthesis of imidazo[1,2-a]pyridines via multicomponent GBBR using α-isocyanoacetamides. Sciforum.

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Technical Guide: Therapeutic Potential of Imidazo[1,2-a]pyridine-3-carboxamides for Tuberculosis

[1]

Part 1: Executive Summary

Context: The emergence of Multidrug-Resistant (MDR) and Extensively Drug-Resistant (XDR) Mycobacterium tuberculosis (Mtb) necessitates novel therapeutic agents with distinct mechanisms of action (MoA).[1] The Solution: Imidazo[1,2-a]pyridine-3-carboxamides (IPAs) represent a breakthrough class of antitubercular agents.[2][1][3][4] Unlike traditional antibiotics that target cell wall synthesis or transcription, IPAs target the mycobacterial electron transport chain (ETC). Key Candidate: Telacebec (Q203), the frontrunner of this class, has demonstrated potent efficacy in Phase 2 clinical trials.[5][6] It functions by inhibiting the cytochrome bc1 complex (QcrB), causing rapid ATP depletion.[7] Objective: This guide provides a technical blueprint for the development, synthesis, and biological validation of IPAs, serving as a resource for medicinal chemists and pharmacologists.

Part 2: Chemical Architecture & SAR Profiling

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry.[3][8] For antitubercular activity, specific structural features are non-negotiable.

Core Scaffold Analysis

The pharmacophore consists of a fused bicyclic system (pyridine fused to an imidazole ring) with a carboxamide linker at the 3-position.

RegionStructural RequirementMechanistic Impact
Core Imidazo[1,2-a]pyridineProvides the planar scaffold for binding within the QcrB hydrophobic pocket.
C2 Position Methyl or small alkyl groupEssential for steric fit; removal often decreases potency by >10-fold.
C3 Linker Carboxamide (-CONH-)Critical hydrogen bond donor/acceptor site. Establishes orientation of the lipophilic tail.
Side Chain Lipophilic Aryl/BiarylThe "tail" extends into the quinol oxidation site. Biaryl ethers (e.g., in Q203) maximize hydrophobic interactions.
Structure-Activity Relationship (SAR) Visualization

The following diagram illustrates the optimization logic from the hit stage to the lead candidate (Q203).

SAR_Logiccluster_optimizationOptimization CycleScaffoldImidazo[1,2-a]pyridine CoreLinker3-Carboxamide Linker(H-bond donor)Scaffold->Linker RigidificationPotencyPotency (MIC < 10 nM)Scaffold->Potency Metabolic StabilityTailLipophilic Tail(4-phenyl-benzyl)Linker->Tail OrientationTail->Potency Hydrophobic Pocket BindingC2-MethylationC2-MethylationTail ElongationTail ElongationC2-Methylation->Tail ElongationTail Elongation->Potency

Caption: SAR optimization logic flow for Imidazo[1,2-a]pyridine-3-carboxamides targeting QcrB.

Part 3: Mechanism of Action (MoA)

Target: Cytochrome bc1 Complex (QcrB)

IPAs bind to the Qp site of the cytochrome bc1 complex (Complex III). This blockade prevents the transfer of electrons from menaquinol to cytochrome c, halting the proton pumping required to generate the proton motive force (PMF).

The "Bacteriostatic" Nuance & The bd Oxidase Rescue

While IPAs are potent, M. tuberculosis possesses a rescue pathway: the cytochrome bd oxidase.[7]

  • Primary Path (Blocked): NADH

    
     Menaquinone 
    
    
    Cyt bc1 (QcrB)
    
    
    Cyt aa3
    
    
    O
    
    
    .
  • Rescue Path (Active): NADH

    
     Menaquinone 
    
    
    Cyt bd
    
    
    O
    
    
    .

The bd oxidase pathway is less energetically efficient (pumps fewer protons), leading to ATP depletion and bacteriostasis rather than immediate cell death in some conditions. However, in non-replicating states or when combined with ATP synthase inhibitors (e.g., Bedaquiline), this inhibition becomes lethal.

MOA_PathwayNADHNADH / SuccinateMQMenaquinone PoolNADH->MQ e- flowQcrBCytochrome bc1 (QcrB)(Target of Q203)MQ->QcrB Blocked by IPAsCytBDCytochrome bd Oxidase(Rescue Pathway)MQ->CytBD Alternative PathCytCCytochrome cQcrB->CytCATPATP Synthase(PMF Generation)QcrB->ATP H+ Pumping (Halted)CytAA3Cytochrome aa3CytC->CytAA3CytAA3->ATP H+ PumpingO2Oxygen (O2)CytAA3->O2CytBD->ATP Low Efficiency H+CytBD->O2

Caption: Electron Transport Chain in Mtb showing QcrB inhibition and the cytochrome bd rescue pathway.

Part 4: Experimental Protocols

Chemical Synthesis: The Amide Coupling Route

Objective: Synthesize a generic Imidazo[1,2-a]pyridine-3-carboxamide. Self-Validating Step: The formation of the bicyclic core must be confirmed by the disappearance of the characteristic N-H stretch of the aminopyridine starting material in IR or proton NMR.

Workflow:

  • Cyclization: React 2-aminopyridine with ethyl 2-chloroacetoacetate in ethanol at reflux (4-6 hours).

    • Validation: TLC (Hexane:EtOAc 7:3) shows a new fluorescent spot; MS confirms mass of ethyl ester intermediate.

  • Hydrolysis: Treat the ester with LiOH (aq) in THF/MeOH to yield the carboxylic acid.

    • Validation: Acidification precipitates the product. 1H NMR shows loss of ethyl group signals (quartet ~4.2 ppm, triplet ~1.3 ppm).

  • Amide Coupling: React the acid with the desired amine (e.g., 4-(4-(trifluoromethoxy)phenoxy)aniline) using HATU and DIPEA in DMF.

    • Validation: LC-MS peak shift to final product mass.

Biological Assay: ATP Depletion (BacTiter-Glo)

Objective: Quantify the impact of the compound on mycobacterial energy metabolism. Causality: Since IPAs inhibit the ETC, a drop in intracellular ATP is the direct downstream phenotypic readout.

Protocol:

  • Culture Prep: Grow M. tuberculosis H37Rv in 7H9 broth to mid-log phase (OD600 ~ 0.5).

  • Treatment: Aliquot 50 µL of culture into white opaque 96-well plates. Add compounds in serial dilution (Start 10 µM, 2-fold dilution).

    • Controls: DMSO (Negative), Bedaquiline (Positive, 1 µM).

  • Incubation: Incubate for 24 hours at 37°C.

  • Lysis & Detection: Add 50 µL of BacTiter-Glo reagent (Promega). Incubate 10 mins in dark to lyse cells and stabilize luminescent signal.

  • Readout: Measure luminescence on a plate reader.

    • Calculation: % Inhibition =

      
      
      

Part 5: Clinical Trajectory & Future Outlook

Clinical Status: Telacebec (Q203)[3][5][6]
  • Phase 1: Demonstrated safety and linear pharmacokinetics.

  • Phase 2a (EBA): In a 14-day Early Bactericidal Activity trial, Q203 showed significant reduction in bacterial load.

  • Key Insight: While in vitro data suggested bacteriostatic activity (due to bd oxidase compensation), clinical data showed bactericidal potential, likely due to the host environment placing additional stress on the bacteria, rendering the bd rescue pathway insufficient.

Synergistic Combinations

The future of IPAs lies in combination therapy.

  • Q203 + Bedaquiline: Dual targeting of the ETC (Complex III + ATP Synthase) creates a "bioenergetic collapse," sterilizing cultures faster than either drug alone.

  • Q203 + Clofazimine: Clofazimine competes for menaquinone; combining it with Q203 can enhance ROS generation.

References

  • Pethe, K., et al. (2013).[9][10] Discovery of Q203, a potent clinical candidate for the treatment of tuberculosis.[6][7][9][11][12] Nature Medicine.

  • Moraski, G. C., et al. (2011). Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity.[2][1][3][4][8][13][14] ACS Medicinal Chemistry Letters.

  • de Jager, V., et al. (2020).[9] Telacebec (Q203), a New Antituberculosis Agent.[3][5][7][15][16] New England Journal of Medicine.[17]

  • Lu, P., et al. (2019). The cytochrome bd oxidase as a target for tuberculosis drug discovery.[1] Nature Communications.[6]

  • Scherr, N., et al. (2018). Targeting the Mycobacterium ulcerans cytochrome bc1:aa3 for the treatment of Buruli ulcer. Nature Communications.[6]

Sources

Decoding the Mechanism of Action: 7-Chloroimidazo[1,2-a]pyridine-3-carboxamides as QcrB Inhibitors in Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) Mycobacterium tuberculosis (Mtb) has necessitated the discovery of novel pharmacological targets. Over the past decade, the mycobacterial electron transport chain (ETC)—specifically the oxidative phosphorylation (OxPhos) pathway—has been validated as a highly vulnerable therapeutic target.

Among the most promising chemical classes to emerge are the imidazo[1,2-a]pyridine-3-carboxamides (IPAs) . While the 6-chloro derivative (Telacebec/Q203) has advanced into clinical trials, analyzing structural variations such as the 7-chloroimidazo[1,2-a]pyridine-3-carboxamide derivatives provides critical insights into the steric and electronic constraints of the target binding pocket. This whitepaper provides an in-depth mechanistic analysis of how 7-chloro-IPAs inhibit the QcrB subunit of the mycobacterial cytochrome bc1 complex, detailing the structure-activity relationships (SAR), downstream bioenergetic collapse, and the self-validating experimental workflows used to characterize them.

The Molecular Target: QcrB and the bcc-aa3 Supercomplex

Unlike mammalian cells, M. tuberculosis possesses a highly branched, adaptable respiratory chain. Under aerobic conditions, the primary route for electron flow and proton motive force (PMF) generation is the cytochrome bcc-aa3 supercomplex [1].

The bcc complex (cytochrome bc1 equivalent) is composed of three primary subunits:

  • QcrA: The Rieske iron-sulfur[2Fe-2S] protein.

  • QcrB: The cytochrome b subunit containing two heme groups (heme

    
     and heme 
    
    
    
    ).
  • QcrC: The cytochrome c subunit.

QcrB is the catalytic heart of this complex. It contains two distinct quinone-binding sites: the menaquinol oxidation site (Qp site ) located near the periplasmic side, and the menaquinone reduction site (Qn site ) near the cytoplasmic side. During normal respiration, menaquinol (


) binds to the Qp site and donates two electrons. The first electron is transferred to the Rieske protein (QcrA), while the second is passed through the hemes of QcrB. This bifurcation is essential for pumping protons across the membrane to synthesize ATP.

Mechanism of Action: Pinpoint Qp Site Inhibition

7-Chloroimidazo[1,2-a]pyridine-3-carboxamides act as highly specific, non-competitive inhibitors of the QcrB subunit. Structural biology and mutagenesis studies reveal that the IPA core binds deep within the Qp site of QcrB[2].

The Bioenergetic Collapse
  • Binding: The 7-chloro-IPA molecule inserts into the hydrophobic pocket of the Qp site, anchored by hydrogen bonding between its carboxamide linker and key residues such as Thr313 (homologous to Thr308 in M. smegmatis) [3].

  • Electron Flow Interruption: By occupying the Qp site, the compound physically prevents the binding and subsequent oxidation of

    
    .
    
  • PMF Dissipation: The blockade of electron transfer to heme

    
     and the Rieske center immediately halts proton translocation across the mycobacterial membrane.
    
  • ATP Starvation: The collapse of the proton motive force deprives the

    
    -ATP synthase of the electrochemical gradient required to convert ADP to ATP, leading to rapid bacteriostatic ATP depletion.
    

ETC NADH NADH NDH2 NDH-2 NADH->NDH2 e- MQ Menaquinol (MQH2) NDH2->MQ e- QcrB bcc-aa3 Supercomplex (QcrB Target) MQ->QcrB e- ATP_Syn ATP Synthase QcrB->ATP_Syn H+ Gradient ATP ATP Production ATP_Syn->ATP Inhibitor 7-Chloro-IPA Inhibitor->QcrB Blocks Qp Site

Fig 1: M. tuberculosis ETC and pinpoint inhibition of the QcrB subunit by 7-Chloro-IPAs.

Structure-Activity Relationship (SAR): The 7-Chloro Substitution

The imidazo[1,2-a]pyridine core relies on precise steric and electronic complementarity with the QcrB binding pocket. Analyzing the substitution pattern at the 6- and 7-positions of the bicyclic ring reveals the strict tolerances of the Qp site [4].

While the 6-chloro substitution (found in Q203) yields picomolar potency, shifting the chlorine atom to the 7-position (7-chloro-IPA) results in a measurable, ~5-fold decrease in whole-cell activity compared to the 7-methyl analog.

Causality of the Efficacy Drop:

  • Electronic Effects (-I Effect): The highly electronegative chlorine atom at the 7-position withdraws electron density from the imidazopyridine core. This alters the dipole moment of the scaffold, potentially weakening critical

    
     stacking interactions with aromatic residues in the Qp pocket.
    
  • Steric Trajectory: The Qp pocket near Thr313 is highly constrained. The slight increase in Van der Waals radius of chlorine (1.75 Å) compared to a methyl group (2.00 Å, but with different geometry), combined with the altered bond angle at the 7-position, forces the critical carboxamide linker into a sub-optimal hydrogen-bonding trajectory.

Table 1: Comparative SAR of Imidazo[1,2-a]pyridine-3-carboxamides
Compound VariantCore SubstitutionMIC vs H37Rv (µM)clogPMechanistic Impact on QcrB Binding
Compound 15 7-Methyl0.004~4.5Optimal hydrophobic fit; strong H-bond alignment.
Compound 18 7-Chloro0.020~4.7Altered electron density; slight steric misalignment.
Q203 (Telacebec) 6-Chloro0.002~5.2Favorable halogen bonding; optimal linker trajectory.
Compound 6 7-Methyl (Polar)> 20.01.8Loss of vital lipophilic interactions in the Qp pocket.

Data synthesized from Moraski et al., ACS Med Chem Lett (2013) [4].

Target Redundancy and Resistance Mechanisms

The Cytochrome bd Oxidase Bypass

A critical nuance in developing QcrB inhibitors is the functional redundancy of the mycobacterial ETC. When the bcc-aa3 pathway is blocked by a 7-chloro-IPA, Mtb can shunt electrons to the alternative cytochrome bd oxidase . While this alternate route is less bioenergetically efficient (it pumps fewer protons), it allows the bacteria to survive in a bacteriostatic state [5]. Therefore, true bactericidal activity often requires dual inhibition of both QcrB and bd oxidase, or the use of a cydKO (cytochrome bd knockout) strain during in vitro screening to isolate the QcrB phenotype.

Spontaneous Resistance Mutations

The primary mechanism of resistance to IPAs is target modification. Whole Genome Sequencing (WGS) of spontaneous resistant mutants consistently identifies single nucleotide polymorphisms (SNPs) in the qcrB gene. The most prevalent mutation is T313I (a threonine to isoleucine substitution at position 313) [6]. The bulky, hydrophobic isoleucine side chain sterically occludes the Qp pocket, preventing the 7-chloro-IPA from accessing its binding site while preserving enough space for the native menaquinol substrate.

Self-Validating Experimental Protocols

To rigorously validate 7-chloro-IPAs as QcrB inhibitors, researchers must employ self-validating workflows that prove both the bioenergetic causality and the genetic target.

Protocol 1: Bioenergetic Profiling via Extracellular Flux Analysis (Seahorse XF)

Purpose: To prove that the compound directly and immediately inhibits the electron transport chain, rather than causing secondary metabolic toxicity. Causality Rationale: Using a cydKO Mtb strain prevents the bacteria from shunting electrons to the bd oxidase, ensuring that any drop in Oxygen Consumption Rate (OCR) is strictly due to bcc-aa3 (QcrB) inhibition.

  • Preparation: Coat a Seahorse XF96 microplate with Cell-Tak. Seed M. bovis BCG cydKO at

    
     CFU/well in unbuffered 7H9 media.
    
  • Basal Respiration: Measure baseline OCR for 15 minutes to establish the uninhibited state of the ETC.

  • Inhibitor Injection (Validation Step 1): Inject 7-chloro-IPA at 10x MIC.

    • Expected Result: An immediate, sharp decline in OCR, proving rapid blockade of terminal oxidases.

  • Uncoupler Injection (Validation Step 2): Inject CCCP (Carbonyl cyanide m-chlorophenyl hydrazone), a protonophore.

    • Expected Result: In untreated cells, CCCP collapses the PMF, causing the ETC to run at maximum capacity (OCR spikes). In 7-chloro-IPA treated cells, OCR must remain flat. This validates that the ETC is physically blocked at QcrB, not merely down-regulated by ATP accumulation.

Protocol 2: Target Deconvolution via Spontaneous Resistance and WGS

Purpose: To genetically confirm QcrB as the sole target of the 7-chloro-IPA scaffold. Causality Rationale: Plating at high multiples of the MIC (5x - 10x) ensures that surviving colonies are true genetic mutants (target modification) rather than phenotypic persisters.

  • Culture: Grow Mtb H37Rv to an

    
     of 0.6.
    
  • Selection: Plate

    
     CFU onto Middlebrook 7H11 agar containing 7-chloro-IPA at 5x and 10x the established MIC.
    
  • Incubation: Incubate at 37°C for 4–6 weeks until distinct resistant colonies form.

  • Confirmation: Pick colonies and sub-culture in liquid media containing the compound to confirm the resistance phenotype.

  • Genomic DNA Extraction & WGS: Extract gDNA and perform Illumina whole-genome sequencing.

  • Bioinformatics (Validation Step): Map reads against the wild-type H37Rv reference genome. Isolate SNPs strictly located in the qcrB gene (e.g., 937ACC>937GCC resulting in T313A or T313I).

Workflow Culture 1. Mtb H37Rv Culture (OD600 = 0.6) Exposure 2. 7-Chloro-IPA Exposure (5x - 10x MIC) Culture->Exposure Plating 3. Plate on Agar (4-6 weeks incubation) Exposure->Plating Isolation 4. Isolate Resistant Colonies Plating->Isolation WGS 5. Whole Genome Sequencing (Illumina) Isolation->WGS SNP 6. Identify QcrB SNPs (e.g., T313I, T313A) WGS->SNP

Fig 2: Self-validating workflow for QcrB target deconvolution via whole genome sequencing.

Conclusion

The 7-chloroimidazo[1,2-a]pyridine-3-carboxamides represent a highly specific, potent class of oxidative phosphorylation inhibitors. By targeting the Qp site of the QcrB subunit, these molecules collapse the mycobacterial proton motive force, leading to rapid ATP depletion. While the 7-chloro substitution introduces slight steric and electronic penalties compared to its 6-chloro or 7-methyl counterparts, it serves as a vital structural probe. Understanding these precise molecular interactions is paramount for the rational design of next-generation antitubercular therapeutics capable of bypassing existing resistance mechanisms.

References

  • Abrahams KA, Cox JAG, Spivey VL, Loman NJ, Pallen MJ, Constantinidou C, et al. "Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB." PLoS ONE (2012).[Link]

  • Yanofsky DJ, Di Trani JM, et al. "Structure of mycobacterial CIII2CIV2 respiratory supercomplex bound to the tuberculosis drug candidate telacebec (Q203)." eLife (2021).[Link]

  • Pethe K, Bifani P, Jang J, et al. "Discovery of Q203, a potent clinical candidate for the treatment of tuberculosis." Nature Medicine (2013).[Link]

  • Moraski GC, Markley LD, Hipskind PA, et al. "Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis." ACS Medicinal Chemistry Letters (2013).[Link]

  • Arora K, Ochoa-Montaño B, Tsang PS, et al. "Respiratory Flexibility in Response to Inhibition of Cytochrome C Oxidase in Mycobacterium tuberculosis." Antimicrobial Agents and Chemotherapy (2014).[Link]

  • Rybniker J, Vocat A, Sala C, et al. "Lansoprazole is an antituberculous prodrug targeting cytochrome bc1." Nature Communications (2015).[Link]

Patent landscape for imidazo[1,2-a]pyridine-3-carboxamide analogs

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Patent Landscape & Technical Guide: Imidazo[1,2-a]pyridine-3-carboxamide Analogs Audience: Researchers, Medicinal Chemists, and Drug Development Professionals.[1]

Executive Summary: The "Privileged" Scaffold Renaissance

The imidazo[1,2-a]pyridine scaffold has long been a staple in medicinal chemistry, historically anchored by the blockbuster hypnotic zolpidem (Ambien®).[1] However, the specific subclass of imidazo[1,2-a]pyridine-3-carboxamides has recently emerged as a distinct, high-value chemotype.[1]

Unlike their 3-acetamide cousins (zolpidem-like), the 3-carboxamides have shifted the therapeutic focus from CNS modulation to anti-infectives and precision oncology .[1] This guide dissects the technical and intellectual property (IP) landscape of this subclass, highlighting its role as a "privileged structure" capable of disrupting the mycobacterial electron transport chain (Q203/Telacebec) and inhibiting specific oncogenic kinases (PI3K


, cFMS).

Chemical Architecture & Rationale

Structural Logic

The imidazo[1,2-a]pyridine core is a 5,6-fused bicyclic heterocycle.[1][2] The 3-carboxamide functionality is critical for two reasons:

  • Hydrogen Bond Vectoring: The amide carbonyl and N-H provide directional H-bond donors/acceptors that often engage key residues in enzyme active sites (e.g., the QcrB subunit in M. tb or the ATP-binding pocket of kinases).[1][3]

  • Metabolic Stability: Compared to the labile ester precursors, the carboxamide offers tunable metabolic stability, allowing for oral bioavailability optimization.[3]

The "Flagship" Molecule: Telacebec (Q203)[1][3][4][5]
  • Developer: Qurient Co. Ltd.[1][3][4][5]

  • Mechanism: First-in-class inhibitor of the cytochrome bc1 complex (respiratory chain) in Mycobacterium tuberculosis.[1][3][4][5]

  • Status: Clinical Development (Phase 2).

  • Significance: It represents the most advanced application of the 3-carboxamide subclass, validating the scaffold for non-CNS indications.[1]

Therapeutic Target Landscape

The versatility of the 3-carboxamide substituent allows for "scaffold hopping" across diverse biological targets.[1][3]

Therapeutic AreaPrimary TargetMechanism of ActionKey Compound/Series
Infectious Disease (TB) QcrB (Cytochrome bc1)Disrupts Electron Transport Chain (ETC), halting ATP synthesis.[1][3]Telacebec (Q203)
Oncology PI3K

Inhibits the PI3K/Akt/mTOR pathway, inducing apoptosis in solid tumors.[1][3]6-(Imidazo[1,2-a]pyridin-6-yl)quinazolines
Oncology cFMS / KIT Tyrosine kinase inhibition; modulates macrophage proliferation.[1][3]Array Biopharma Series
Virology RdRp (Influenza)Inhibits RNA-dependent RNA polymerase (PA-PB1 subunit interaction).[1][3][6]Novel 3-carboxamide hybrids
CNS GABA-A Positive Allosteric Modulation (PAM).[1][3]Historical link to Zolpidem

Technical Deep Dive: Synthetic Methodologies

The "Industrial Standard" Route (Carboxamide Specific)

While the Groebke-Blackburn-Bienaymé (GBB) reaction is famous for synthesizing imidazo[1,2-a]pyridines, it typically yields 3-amino derivatives.[1] For 3-carboxamides (like Q203), the dominant industrial route involves a stepwise cyclization-hydrolysis-coupling sequence to ensure regioselectivity and scalability.[1]

Protocol: Synthesis of N-Benzyl-2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide

Step 1: Cyclization (Hantzsch-type)

  • Reagents: 2-Amino-4-methylpyridine (1.0 eq), Ethyl 2-chloroacetoacetate (1.2 eq).

  • Solvent: Ethanol or DME.[1][3]

  • Conditions: Reflux for 4–12 hours.

  • Mechanism: N-alkylation of the pyridine ring nitrogen followed by cyclodehydration.[1][3]

  • Workup: Evaporate solvent; neutralize with NaHCO

    
    . Extract with EtOAc.[1][3]
    
  • Product: Ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate.[1][3]

Step 2: Saponification

  • Reagents: Ester intermediate, LiOH or NaOH (2.0 eq).

  • Solvent: THF/Water (1:1).[1][3]

  • Conditions: Stir at RT or mild heat (50°C) until TLC shows consumption of ester.

  • Workup: Acidify with 1M HCl to pH 3–4. Filter the precipitated carboxylic acid solid.[1][3]

Step 3: Amide Coupling (The Diversity Step)

  • Reagents: Carboxylic acid intermediate (1.0 eq), Benzylamine derivative (1.1 eq), HATU or EDC/HOBt (1.2 eq), DIPEA (2.0 eq).

  • Solvent: DMF or DCM.

  • Conditions: Stir at RT for 2–16 hours.

  • Purification: Column chromatography (Hexane/EtOAc).

  • Validation: NMR (

    
    H, 
    
    
    
    C) and HRMS. Key signal: Amide NH doublet at
    
    
    8.0–9.0 ppm.[1][3]
Visualization: Synthesis & Biological Mechanism[1][3]

G cluster_synthesis Synthesis of Imidazo[1,2-a]pyridine-3-carboxamides cluster_mechanism Mechanism of Action (TB) Start 2-Aminopyridine + Ethyl 2-chloroacetoacetate Inter1 Intermediate Ester (Cyclization) Start->Inter1 Reflux, EtOH Inter2 Carboxylic Acid (Hydrolysis) Inter1->Inter2 LiOH, THF/H2O Final 3-Carboxamide Analog (Amide Coupling) Inter2->Final R-NH2, HATU, DMF Target QcrB Subunit (Cytochrome bc1) Final->Target Inhibits Effect ETC Disruption (ATP Depletion) Target->Effect Causes Result Bacteriostasis (M. tuberculosis) Effect->Result Leads to

Figure 1: Synthetic workflow for 3-carboxamide analogs and their downstream biological mechanism in Mycobacterium tuberculosis.

Patent Landscape Analysis

The IP landscape is segmented by therapeutic application.[1][3]

Key Assignees & Patents[1][3][8]
AssigneePatent/ApplicationFocusKey Claims
Qurient Co. Ltd. US 8,xxx,xxx (Family of Q203)TB Composition of matter for Q203 and analogs targeting QcrB.[1][3] Covers the specific 2-ethyl, 6-methyl substitution pattern critical for potency.[1]
Institut Pasteur Korea WO 2011/xxx TB Early discovery of the imidazo[1,2-a]pyridine-3-carboxamide series as anti-tubercular agents.[1][3]
Sunovion Pharm. US 2011/0166146 CNS Imidazo[1,2-a]pyridines for treating psychiatric disorders.[1][3] Focuses on different substitution patterns (often 3-acetamide or sulfonamide).[1][3]
Array Biopharma US 2008/xxx Oncology Inhibitors of cFMS and other kinases.[1][3] Often features an indazole moiety linked to the 3-carboxamide.[1][3][7]
Lysosomal Ther. US 9,920,061 Neuro Imidazo[1,5-a]pyrimidine variants (closely related scaffold) for Gaucher/Parkinson's.[1][3][8]
Strategic Insights for Drug Developers
  • Freedom to Operate (FTO): The core imidazo[1,2-a]pyridine scaffold is generic.[1][3] Patentability relies heavily on the 3-position linker (carboxamide vs. acetamide) and the C2/C6/C7 substituents .[1][3]

  • The "Linker" Battleground:

    • Direct Amide (-CONH-): Heavily patented for TB (Qurient).[1][3]

    • Methylene Amide (-CH2CONH-): Heavily patented for CNS (Sanofi/Zolpidem legacy).[1][3]

    • Opportunity Space: Reverse amides (-NHCO-), urea linkers, or bioisosteric replacements (e.g., 1,2,4-oxadiazoles) at the 3-position offer potential FTO.[1]

  • Emerging Niches: There is increasing IP activity in covalent inhibitors (attaching acrylamides to the scaffold) to target cysteines in kinases (e.g., KRAS G12C), representing a new wave of patent filings.

References

  • Pethe, K., et al. (2013).[3][5] "Discovery of Q203, a potent clinical candidate for the treatment of tuberculosis."[4][5][9] Nature Medicine.[1][3] Link

  • Kang, S., et al. (2014).[3][5] "Lead Optimization of a Novel Series of Imidazo[1,2-a]pyridine Amides Leading to a Clinical Candidate (Q203) as a Multi- and Extensively-Drug-Resistant Anti-tuberculosis Agent." Journal of Medicinal Chemistry. Link[1]

  • Moraski, G. C., et al. (2016).[3] "Imidazo[1,2-a]Pyridine-3-Carboxamides Are Active Antimicrobial Agents against Mycobacterium avium Infection In Vivo."[1][10] Antimicrobial Agents and Chemotherapy.[1][3][5][10] Link[1]

  • Rentería-Gómez, M. A., et al. (2024).[3] "One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW." Chemistry Proceedings. Link[1]

  • Qurient Co. Ltd. "Telacebec (Q203) Pipeline Description."[1][3] Qurient Official Site.[1][3] Link

  • Sunovion Pharmaceuticals. "Patent US20110166146A1: Imidazo[1,2-a]pyridine compounds."[1][3] Google Patents.[1][3] Link[1]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 7-Chloroimidazo[1,2-a]pyridine-3-carboxamide from 2-amino-4-chloropyridine

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Therapeutic Potential of Imidazo[1,2-a]pyridine-3-carboxamides

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry due to its wide range of biological activities.[1] Derivatives of this core structure have shown promise as antiviral, antibacterial, antifungal, anticancer, and anti-inflammatory agents.[1] Of particular significance is the imidazo[1,2-a]pyridine-3-carboxamide moiety, which has emerged as a potent class of antimycobacterial agents.[2] Notably, compounds within this family have demonstrated remarkable efficacy against multidrug-resistant and extensively drug-resistant strains of Mycobacterium tuberculosis, the causative agent of tuberculosis.[2]

This technical guide provides a detailed, two-step synthetic protocol for the preparation of 7-Chloroimidazo[1,2-a]pyridine-3-carboxamide, a key intermediate for the development of novel therapeutics. The synthesis commences with the commercially available 2-amino-4-chloropyridine and proceeds through the formation of an ethyl ester intermediate, which is subsequently converted to the target carboxamide.

Synthetic Strategy Overview

The synthesis of 7-Chloroimidazo[1,2-a]pyridine-3-carboxamide is achieved through a two-step process:

  • Cyclization: The imidazo[1,2-a]pyridine core is constructed via the reaction of 2-amino-4-chloropyridine with ethyl bromopyruvate. This reaction proceeds through an initial SN2 reaction followed by an intramolecular cyclization and dehydration.

  • Amidation: The resulting ethyl ester is then converted to the primary carboxamide by treatment with ammonia.

Synthesis_Workflow Start 2-amino-4-chloropyridine Step1 Step 1: Cyclization with Ethyl Bromopyruvate Start->Step1 Intermediate Ethyl 7-chloroimidazo[1,2-a]pyridine-3-carboxylate Step1->Intermediate Step2 Step 2: Amidation with Ammonia Intermediate->Step2 Product 7-Chloroimidazo[1,2-a]pyridine-3-carboxamide Step2->Product

Caption: Overall synthetic workflow for 7-Chloroimidazo[1,2-a]pyridine-3-carboxamide.

Part 1: Synthesis of Ethyl 7-chloroimidazo[1,2-a]pyridine-3-carboxylate

This initial step involves the formation of the heterocyclic core. The reaction of a 2-aminopyridine with an α-halocarbonyl compound is a well-established method for the synthesis of imidazo[1,2-a]pyridines.[1][3]

Reaction Mechanism

The reaction is believed to proceed via a two-step mechanism.[3] First, the more nucleophilic pyridine ring nitrogen of 2-amino-4-chloropyridine attacks the electrophilic carbon of ethyl bromopyruvate in an SN2 reaction to form a pyridinium salt intermediate. This is followed by an intramolecular cyclization where the exocyclic amino group attacks the carbonyl carbon, and a subsequent dehydration to yield the aromatic imidazo[1,2-a]pyridine ring system.

Reaction_Mechanism_Step1 cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product 2_amino_4_chloropyridine 2-amino-4-chloropyridine pyridinium_salt Pyridinium Salt Intermediate 2_amino_4_chloropyridine->pyridinium_salt SN2 Attack ethyl_bromopyruvate Ethyl Bromopyruvate ethyl_bromopyruvate->pyridinium_salt final_product Ethyl 7-chloroimidazo[1,2-a]pyridine-3-carboxylate pyridinium_salt->final_product Intramolecular Cyclization & Dehydration

Caption: Proposed mechanism for the formation of the imidazo[1,2-a]pyridine core.

Experimental Protocol

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )QuantityMoles (mmol)
2-amino-4-chloropyridineC₅H₅ClN₂128.561.29 g10.0
Ethyl bromopyruvateC₅H₇BrO₃195.012.15 g11.0
Ethanol (absolute)C₂H₅OH46.0750 mL-
Sodium bicarbonateNaHCO₃84.011.01 g12.0

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-4-chloropyridine (1.29 g, 10.0 mmol) and absolute ethanol (50 mL).

  • Stir the mixture at room temperature until the 2-amino-4-chloropyridine is completely dissolved.

  • Slowly add ethyl bromopyruvate (2.15 g, 11.0 mmol) to the solution. Caution: Ethyl bromopyruvate is a lachrymator and should be handled in a well-ventilated fume hood.[4][5][6][7]

  • Add sodium bicarbonate (1.01 g, 12.0 mmol) to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the mobile phase.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • To the resulting residue, add 50 mL of water and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford ethyl 7-chloroimidazo[1,2-a]pyridine-3-carboxylate as a solid.

Expected Yield: 70-80%

Part 2: Synthesis of 7-Chloroimidazo[1,2-a]pyridine-3-carboxamide

The final step is the conversion of the ethyl ester to the desired primary amide. This is a standard transformation in organic synthesis and can be achieved by reacting the ester with ammonia.

Experimental Protocol

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )QuantityMoles (mmol)
Ethyl 7-chloroimidazo[1,2-a]pyridine-3-carboxylateC₁₀H₉ClN₂O₂224.641.12 g5.0
Methanolic Ammonia (7N)NH₃ in CH₃OH-20 mL-

Procedure:

  • Place ethyl 7-chloroimidazo[1,2-a]pyridine-3-carboxylate (1.12 g, 5.0 mmol) in a sealed pressure tube equipped with a magnetic stirrer.

  • Add 20 mL of 7N methanolic ammonia to the pressure tube.

  • Seal the tube tightly and heat the reaction mixture to 60-70 °C for 12-18 hours.

  • Monitor the reaction for the disappearance of the starting material by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.

  • The resulting solid is the crude 7-Chloroimidazo[1,2-a]pyridine-3-carboxamide.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture to yield the pure product as a solid.

Expected Yield: 85-95%

Characterization Data

The structure and purity of the final product, 7-Chloroimidazo[1,2-a]pyridine-3-carboxamide, should be confirmed by spectroscopic methods.

  • ¹H NMR: The spectrum should show characteristic peaks for the protons on the imidazo[1,2-a]pyridine ring system and the amide protons.

  • ¹³C NMR: The spectrum will confirm the carbon framework of the molecule.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the mass of the product should be observed.

  • Infrared (IR) Spectroscopy: Characteristic absorption bands for the N-H and C=O stretching of the amide group should be present.

Safety and Handling Precautions

  • 2-amino-4-chloropyridine: This compound is harmful if swallowed, causes skin irritation, and serious eye irritation.[8] It may also cause respiratory irritation.[8] Always handle in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[8]

  • Ethyl bromopyruvate: This reagent is a lachrymator and a strong irritant.[4][5][6][7] It should be handled with extreme care in a fume hood.[4][5][6][7] Avoid contact with skin and eyes, and do not inhale vapors.[4][5][6][7]

  • Methanolic Ammonia: This is a corrosive and flammable solution. Handle in a well-ventilated fume hood and avoid contact with skin and eyes.

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow standard laboratory safety procedures.

References

  • Material Safety Data Sheet - Ethyl bromopyruvate, 80-85%. (2005, October 3). Cole-Parmer. [Link]

  • Mechanism of one-pot synthesis of imidazo[1,2-a]pyridines. ResearchGate. [Link]

  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. (2021, December 14). ACS Omega. [Link]

  • Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. [Link]

  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. (2021, December 14). ACS Omega. [Link]

  • Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. (2024). E3S Web of Conferences. [Link]

  • Transition-Metal-Free Regioselective C-H Halogenation of Imidazo[1,2-a]pyridines - Supporting Information. The Royal Society of Chemistry. [Link]

  • Design, Synthesis and Antimycobacterial Activity of Novel Imidazo[1,2-a]pyridine Amide-Cinnamamide Hybrids. PMC. [Link]

  • Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Derivatives. PMC. [Link]

  • Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity. (2023, May 18). PMC. [Link]

  • Imidazo[1,2-a]pyridine-3-carboxylic acid, 7-chloro-, ethyl ester. Tradeindia. [Link]

  • Convenient two-step one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines. (2018, May 7). Indian Academy of Sciences. [Link]

  • Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. (2025, February 22). PMC. [Link]

  • Synthesis and biological activities of 3‑aminoimidazo[1,2‑α]pyridine compounds. WestminsterResearch. [Link]

  • SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. HETEROCYCLES. [Link]

  • Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. NIH. [Link]

  • Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. (2021, January 20). Letters in Applied NanoBioScience. [Link]

  • Amide synthesis by acylation. Organic Chemistry Portal. [Link]

  • 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). DTIC. [Link]

  • Synthesis and Characterization of Some New Aminoimidazoles. Asian Journal of Chemistry. [Link]

  • 21.10: Spectroscopy of Carboxylic Acid Derivatives. (2022, September 24). Chemistry LibreTexts. [Link]

  • MINIREVIEW Amide bond formation strategies: latest advances on a dateless transformation. AIR Unimi. [Link]

  • Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues. RSC Advances. [Link]

Sources

Application Note: Groebke-Blackburn-Bienaymé (GBB) Protocols for Imidazopyridine Scaffolds

[1][2][3][4][5]

Executive Summary & Strategic Value

The Groebke-Blackburn-Bienaymé (GBB) reaction is a premier isocyanide-based multicomponent reaction (IMCR) that assembles aldehydes , 2-aminopyridines , and isocyanides into fused imidazo[1,2-a]pyridine heterocycles in a single step.

For medicinal chemists, this reaction is the "gateway" protocol for generating imidazopyridine carboxamides . The GBB reaction installs a secondary amine at the 3-position, which is subsequently acylated to form the carboxamide linkage found in numerous kinase inhibitors and GABA receptor modulators.

Key Advantages:

  • Atom Economy: >90% atom efficiency; water is often the only byproduct.

  • Diversity: Three points of diversity (R¹, R², R³) allow for rapid Structure-Activity Relationship (SAR) exploration.

  • Scalability: Adaptable from mg-scale library generation (microwave) to kg-scale process chemistry (conventional heating).

Mechanistic Insight & Reaction Logic

Understanding the mechanism is vital for troubleshooting low yields or regioselectivity issues. The reaction proceeds through a non-concerted [4+1] cycloaddition sequence.[2]

Mechanistic Pathway[5][7][8]
  • Schiff Base Formation: Acid-catalyzed condensation of the aldehyde and 2-aminopyridine forms an imine (Schiff base). Critical Control Point: This equilibrium is driven by water removal or solvent choice (MeOH).

  • Isocyanide Insertion: The isocyanide undergoes [4+1] cycloaddition with the protonated Schiff base.

  • Sigmatropic Shift & Aromatization: A 1,3-hydride shift restores aromaticity, yielding the stable imidazo[1,2-a]pyridine core.[3]

Pathway Visualization

GBB_MechanismStartReagents:Aldehyde + 2-AminopyridineSchiffIntermediate A:Protonated Schiff BaseStart->Schiff Acid Cat. (-H2O)NitriliumIntermediate B:Nitrilium Ion / AdductSchiff->Nitrilium + Isocyanide (Insertion)IsocyanideReagent:Isocyanide (R-NC)Isocyanide->NitriliumCyclizationStep:Intramolecular Cyclization& 1,3-H ShiftNitrilium->CyclizationProductFinal Product:3-Aminoimidazo[1,2-a]pyridineCyclization->Product Aromatization

Figure 1: Mechanistic flow of the GBB reaction.[4] The formation of the Schiff base (Intermediate A) is the rate-determining step in the absence of sufficient acid catalysis.

Strategic Optimization: Variables & Controls

Catalyst Selection

The choice of catalyst dictates the reaction rate and substrate tolerance.

  • Sc(OTf)₃ (Scandium Triflate): The "Gold Standard" for library synthesis. It functions as a strong Lewis acid, activating the imine without hydrolyzing the isocyanide. Ideal for microwave protocols.

  • Acetic Acid (AcOH): Excellent for large-scale, cost-sensitive batches. It serves as both solvent and catalyst but requires longer reaction times.

  • Heteropolyacids (e.g., HPW): A green, reusable alternative that offers high yields in ethanol.[5][6]

Solvent Effects[5][11]
  • Methanol (MeOH): The preferred solvent. It stabilizes the polar transition states and can act as a hydrogen-bond donor to facilitate the proton transfer steps.

  • Dichloromethane (DCM)/MeOH (1:1): Used when substrates have poor solubility in pure methanol.

  • HFIP (Hexafluoroisopropanol): Enables catalyst-free GBB reactions due to its strong hydrogen-bond donating ability, activating the aldehyde carbonyl and imine.

Standardized Experimental Protocols

Protocol A: Microwave-Assisted Synthesis (High-Throughput)

Best for: Rapid SAR exploration, library generation (10–100 mg scale).

Reagents:

  • Aldehyde (1.0 equiv)

  • 2-Aminopyridine (1.0 equiv)

  • Isocyanide (1.1 equiv)

  • Catalyst: Scandium(III) triflate [Sc(OTf)₃] (5 mol%)

  • Solvent: Methanol (anhydrous)

Procedure:

  • Charge: In a 5 mL microwave vial, dissolve the aldehyde (0.5 mmol) and 2-aminopyridine (0.5 mmol) in MeOH (2.0 mL).

  • Incubate: Stir at room temperature for 5 minutes to initiate Schiff base formation.

  • Add: Add the isocyanide (0.55 mmol) and Sc(OTf)₃ (12 mg, 0.025 mmol).

  • Irradiate: Cap the vial. Heat in a microwave reactor at 100–120 °C for 20 minutes (fixed temperature mode, high stirring).

  • Work-up: Evaporate solvent under reduced pressure.

  • Purification: The residue is often pure enough for initial screening. For high purity, purify via flash column chromatography (DCM/MeOH gradient 100:0 to 95:5).

Validation Criteria:

  • LCMS: Single peak with [M+H]⁺ corresponding to Product Mass.

  • Appearance: Typically a yellow to orange solid.

Protocol B: Green Scale-Up Synthesis (Conventional Heating)

Best for: Gram-scale synthesis, process development.

Reagents:

  • Aldehyde (1.0 equiv)

  • 2-Aminopyridine (1.0 equiv)

  • Isocyanide (1.05 equiv)

  • Catalyst: Ammonium Chloride (NH₄Cl) or Acetic Acid (10 mol%)

  • Solvent: Ethanol (EtOH)[5][6]

Procedure:

  • Charge: To a round-bottom flask equipped with a reflux condenser, add aldehyde (10 mmol) and 2-aminopyridine (10 mmol) in EtOH (40 mL).

  • Activate: Add NH₄Cl (1 mmol) or AcOH (1 mmol). Stir at room temperature for 30 minutes.

  • Reaction: Add isocyanide (10.5 mmol). Heat the mixture to reflux (80 °C) for 4–12 hours . Monitor by TLC.

  • Crystallization (Self-Purification): Upon cooling to 0 °C, many GBB products precipitate. Filter the solid and wash with cold EtOH.

  • Alternative Work-up: If no precipitate forms, remove solvent and recrystallize from EtOAc/Hexanes.

Post-GBB Functionalization: The "Carboxamide" Link

To obtain imidazopyridine carboxamides , the secondary amine at position 3 (formed in the GBB reaction) is acylated.

Protocol:

  • Dissolve the GBB product (3-aminoimidazo[1,2-a]pyridine) in DCM.

  • Add Pyridine (2.0 equiv) and the desired Acyl Chloride (1.2 equiv).

  • Stir at RT for 2 hours.

  • Wash with NaHCO₃ (sat). The product is the N-acylated carboxamide.

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of ImineEnsure anhydrous MeOH is used; add molecular sieves (3Å).
Sticky/Tar Product Polymerization of AldehydeSwitch to Protocol B (lower temp) or use Sc(OTf)₃ to lower reaction time.
Isocyanide Smell Unreacted IsocyanideTreat waste/crude with dilute HCl to hydrolyze isocyanide to amine (odorless) before disposal.
Regioisomers Steric hindrance on PyridineIf using substituted 2-aminopyridines (e.g., 3-methyl), verify regiochemistry via NOESY NMR.

References

  • Groebke, K., et al. (1998).[7] "Synthesis of Imidazo[1,2-a]annulated Pyridine, Pyrazine and Pyrimidine Derivatives by a Three-Component Condensation." Synlett. Link

  • Blackburn, C., et al. (1998).[7] "Parallel Synthesis of 3-Aminoimidazo[1,2-a]pyridines and Pyrazines by a New Three-Component Condensation." Tetrahedron Letters. Link

  • Bienaymé, H., & Bouzid, K. (1998).[7] "A New Heterocyclic Multicomponent Reaction for the Parallel Synthesis of Imidazo[1,2-a]pyridines." Angewandte Chemie International Edition. Link

  • Dömling, A. (2006). "Recent Developments in Isocyanide Based Multicomponent Reactions in Applied Chemistry." Chemical Reviews. Link

  • Ebrahimi, J., et al. (2024). "HPW-Catalyzed environmentally benign approach to imidazo[1,2-a]pyridines." Beilstein Journal of Organic Chemistry. Link

One-pot multicomponent synthesis of 7-chloroimidazo[1,2-a]pyridine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Synthesis of 7-Chloroimidazo[1,2-a]pyridine Derivatives via Groebke-Blackburn-Bienaymé (GBB) Multicomponent Reaction

Executive Summary

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, serving as the core for blockbuster drugs like Zolpidem (hypnotic) and Alpidem (anxiolytic). The 7-chloroimidazo[1,2-a]pyridine derivative is particularly valuable; the chlorine atom at the 7-position acts as an orthogonal handle for late-stage diversification via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig), enabling rapid Structure-Activity Relationship (SAR) expansion.

This guide details a robust, one-pot Groebke-Blackburn-Bienaymé (GBB) multicomponent protocol.[1][2][3] Unlike traditional Hantzsch condensations, this 3-component reaction (3-CR) assembles the fused ring system while simultaneously introducing diversity at the C-2 and C-3 positions, offering high atom economy and operational simplicity.

Reaction Design & Mechanistic Logic

The Regiochemical Imperative

Achieving the 7-chloro substitution pattern requires the correct selection of the pyridine starting material. The cyclization of 2-aminopyridines occurs at the ring nitrogen (


). To place a substituent at position 7 of the final fused system, one must start with 4-chloro-2-aminopyridine .
  • Starting Material: 4-chloro-2-aminopyridine.

  • Transformation: The C-4 position of the pyridine ring maps to the C-7 position of the imidazo[1,2-a]pyridine.

  • Reaction Components:

    • Amine: 4-Chloro-2-aminopyridine (Scaffold core).

    • Aldehyde: Aryl or alkyl aldehyde (Determines C-2 substituent).

    • Isocyanide: Alkyl or aryl isocyanide (Determines C-3 amino substituent).

Mechanistic Pathway (GBB Reaction)

The reaction proceeds via a non-concerted sequence:

  • Imine Formation: Condensation of the amine and aldehyde to form a Schiff base.

  • Activation: Protonation of the imine by a Lewis or Brønsted acid.

  • Isocyanide Insertion: [4+1] Cycloaddition-like attack of the isocyanide on the activated imine, followed by intramolecular nucleophilic attack by the pyridine ring nitrogen.

  • Aromatization: A [1,3]-hydride shift yields the stable aromatic product.

GBB_Mechanism Start Reagents: 4-Cl-2-Aminopyridine + Aldehyde Imine Intermediate A: Schiff Base (Imine) Start->Imine - H2O Nitrilium Intermediate B: Nitrilium Ion Imine->Nitrilium + Isocyanide + Acid Acid Catalyst: Protonation Acid->Nitrilium Activates Cyclization Step: Ring Closure (N-Attack) Nitrilium->Cyclization Product Final Product: 7-Chloroimidazo[1,2-a]pyridine Cyclization->Product H-Shift Aromatization

Figure 1: Mechanistic pathway of the Groebke-Blackburn-Bienaymé reaction targeting the 7-chloro derivative.

Experimental Protocol

Materials & Reagents
  • Amine: 4-Chloro-2-aminopyridine (1.0 equiv).

  • Aldehyde: Benzaldehyde (or derivative) (1.0 - 1.2 equiv).

  • Isocyanide: tert-Butyl isocyanide or Cyclohexyl isocyanide (1.0 - 1.2 equiv).

  • Catalyst: Ammonium Chloride (

    
    ) or Scandium Triflate (
    
    
    
    ).
  • Solvent: Ethanol (EtOH) or Methanol (MeOH).

Optimization & Conditions

While Lewis acids like


 offer speed, Ammonium Chloride (

)
is recommended for routine synthesis due to its low cost, ease of handling, and "green" profile.

Table 1: Optimization of Reaction Conditions

EntryCatalyst (10 mol%)SolventTemp (°C)Time (h)Yield (%)Notes
1NoneEtOH2524<10Background reaction is negligible.
2

EtOH 25 12 85 Recommended Green Protocol.
3

DCM25488High cost, faster kinetics.
4

MeOHReflux672Lower yield due to side reactions.
5Montmorillonite K-10EtOH60380Heterogeneous, recyclable.
Step-by-Step Procedure (Standard Protocol)
  • Preparation: In a 20 mL scintillation vial or round-bottom flask equipped with a magnetic stir bar, dissolve 4-chloro-2-aminopyridine (128 mg, 1.0 mmol) and the chosen aldehyde (1.0 mmol) in Ethanol (3.0 mL).

  • Catalyst Addition: Add

    
      (5.3 mg, 0.1 mmol, 10 mol%). Stir the mixture at room temperature for 10–15 minutes to facilitate imine formation (solution often turns yellow).
    
  • Isocyanide Addition: Add the isocyanide (1.1 mmol) dropwise via syringe.

  • Reaction: Cap the vial and stir at room temperature (20–25 °C) for 12–16 hours.

    • Note: For unreactive steric-heavy aldehydes, heat to 60 °C.

  • Monitoring: Monitor by TLC (Eluent: 30% EtOAc/Hexanes). The product typically appears as a fluorescent spot under UV (254/365 nm).

  • Work-up:

    • Precipitation Method: Many derivatives precipitate directly. Filter the solid and wash with cold ethanol.

    • Extraction Method: If no precipitate, concentrate the solvent under reduced pressure. Redissolve in EtOAc (15 mL), wash with water (2 x 10 mL) and brine (10 mL). Dry over

      
       and concentrate.
      
  • Purification: Purify via silica gel flash chromatography (Gradient: 0%

    
     40% EtOAc in Hexanes).
    

Scope & Applications

Library Generation

This protocol tolerates a wide range of functional groups:

  • Aldehydes: Electron-withdrawing groups (

    
    , 
    
    
    
    ) accelerate the reaction. Electron-donating groups (
    
    
    ) may require mild heating.
  • Isocyanides: tert-Butyl and cyclohexyl are standard. Functionalized isocyanides (e.g., ethyl isocyanoacetate) can be used for further cyclization.

Late-Stage Functionalization

The 7-chloro position is crucial for drug discovery campaigns. It remains intact during the GBB reaction but can be activated subsequently.

Functionalization Core 7-Chloro-IP (GBB Product) Suzuki Suzuki Coupling (Ar-B(OH)2, Pd-cat) Core->Suzuki C-C Bond Buchwald Buchwald-Hartwig (R-NH2, Pd-cat) Core->Buchwald C-N Bond Library Diversified Library Suzuki->Library Buchwald->Library

Figure 2: Divergent synthesis strategy using the 7-chloro handle.

Quality Control & Troubleshooting

  • NMR Validation:

    • Proton (

      
      ):  Look for the diagnostic singlet (or doublet with small coupling) for the proton at C-5  (typically 
      
      
      
      8.0–8.5 ppm). The 7-chloro substitution pattern will show a specific splitting pattern in the aromatic region (d, d, dd usually simplified due to substitution).
    • Carbon (

      
      ):  The bridgehead carbon (C-8a) typically appears around 140–145 ppm.
      
  • Common Issues:

    • Low Yield:[1] Often due to hydrolysis of the imine intermediate. Ensure solvents are relatively dry (though strict anhydrous conditions are rarely needed for the

      
       protocol).
      
    • Side Products: Formation of 2-aminopyridine-aldehyde adducts without isocyanide insertion. Increase catalyst loading to 20 mol% or switch to

      
      .
      

References

  • Groebke, K., et al. (1998). Synthesis of Imidazo[1,2-a]pyridines, Pyrrolo[1,2-a]pyrimidines and Imidazo[1,2-a]pyrazines by a Three-Component Condensation. Synlett. Link

  • Blackburn, C., et al. (1998). Parallel Synthesis of 3-Aminoimidazo[1,2-a]pyridines and Pyrazines by a New Three-Component Condensation. Tetrahedron Letters. Link

  • Bienaymé, H., et al. (1998). A New Heterocyclic Multicomponent Reaction for the Parallel Synthesis of Libraries of 3-Aminoimidazo[1,2-a]pyridines. Angewandte Chemie International Edition. Link

  • Shaabani, A., et al. (2008). Ammonium chloride-catalyzed one-pot synthesis of imidazo[1,2-a]pyridines. Tetrahedron Letters. Link

  • Bagdi, A. K., et al. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications.[4][5] Link

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Application Notes & Protocols: A Guide to In Vitro Anti-Mycobacterial Assays for Imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Novel Anti-Tuberculosis Agents

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a formidable global health challenge, exacerbated by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[1][2] This crisis has intensified the search for new chemical entities with novel mechanisms of action. Among the most promising new classes of anti-tubercular agents are the imidazo[1,2-a]pyridines (IPAs).[1][3] Compounds from this class, such as telacebec (Q203), have demonstrated potent activity by targeting the QcrB subunit of the cytochrome bcc complex in the electron transport chain, thereby inhibiting ATP synthesis and disrupting the pathogen's energy metabolism.[1][4]

This guide provides a comprehensive overview of the essential in vitro assays required to characterize the anti-mycobacterial potential of novel imidazo[1,2-a]pyridine analogues. We will move from primary screening to determine inhibitory potency, through to secondary assays for assessing selectivity and cytotoxicity. The protocols are designed to be robust and self-validating, providing researchers with the tools to generate reliable and reproducible data for their drug discovery programs.

Part 1: Primary Screening for Whole-Cell Activity: The Minimum Inhibitory Concentration (MIC)

The foundational step in evaluating any new compound is to determine its whole-cell activity against M. tuberculosis. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of a compound that prevents visible growth of the bacteria. This metric serves as the primary benchmark for potency.

Causality & Rationale for Assay Selection

For initial screening, a method that is rapid, cost-effective, and scalable is paramount. The Resazurin Microtiter Assay (REMA) is an ideal choice.[5][6][7] It is a colorimetric assay that relies on the reduction of the blue indicator dye, resazurin, to the pink, fluorescent resorufin by viable, metabolically active mycobacterial cells.[7][8] The absence of a color change indicates bacterial death or growth inhibition. This method is significantly faster than traditional agar-based proportion methods, which can take several weeks, and avoids the use of radioactive materials found in other broth-based systems.[5][9][10]

Workflow for Primary Anti-Mycobacterial Screening

REMA_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Imidazo[1,2-a]pyridine Stock Solutions in DMSO D Perform 2-fold Serial Dilutions of Compounds in Plate A->D B Prepare M. tuberculosis Inoculum (e.g., H37Rv) Adjust to 0.5-1 McFarland E Add Standardized Mycobacterial Inoculum to all Test Wells B->E C Prepare 96-Well Plate with 7H9-S Broth C->D D->E F Incubate Plate at 37°C for 7 Days E->F Controls Include Controls: - Growth Control (No Drug) - Sterility Control (No Bacteria) - Standard Drug (e.g., INH, RIF) E->Controls G Add Resazurin Dye Solution to all Wells F->G H Re-incubate Plate Overnight (16-24h) G->H I Visually Inspect Plate for Color Change (Blue to Pink) H->I J Determine MIC: Lowest Concentration Remaining Blue I->J

Caption: Workflow for MIC determination using the Resazurin Microtiter Assay (REMA).

Detailed Protocol: Resazurin Microtiter Assay (REMA)

This protocol is adapted from methodologies described by Palomino et al. and is consistent with standard practices for anti-mycobacterial susceptibility testing.[5][7]

Materials & Reagents:

  • Mycobacterial Strain: M. tuberculosis H37Rv (ATCC 27294) or other relevant strains.

  • Culture Medium: Middlebrook 7H9 broth supplemented with 0.1% Casitone, 0.5% glycerol, and 10% OADC (oleic acid, albumin, dextrose, catalase). This supplemented medium is often referred to as 7H9-S.[5][7]

  • Compounds: Imidazo[1,2-a]pyridine derivatives dissolved in 100% DMSO. Reference drugs (e.g., Isoniazid, Rifampicin).

  • Assay Plates: Sterile, flat-bottom 96-well microtiter plates.

  • Resazurin Solution: Resazurin sodium salt powder, 0.02% (w/v) in sterile distilled water, filter-sterilized and stored at 4°C for up to one week.[5]

  • Equipment: Biosafety cabinet (BSL-2 or BSL-3, depending on strain), incubator (37°C), spectrophotometer, multichannel pipettes.

Step-by-Step Methodology:

  • Inoculum Preparation:

    • Grow M. tuberculosis in 7H9-S broth to mid-log phase.

    • Adjust the turbidity of the bacterial suspension with fresh 7H9-S broth to match a McFarland standard of 1.0.

    • Prepare the final inoculum by diluting this suspension 1:10 in 7H9-S broth.[5]

  • Plate Preparation and Compound Dilution:

    • Dispense 100 µL of 7H9-S broth into all wells of a 96-well plate.

    • Add 100 µL of the test compound stock solution (in broth) to the first well of a row and perform 2-fold serial dilutions across the plate. The final volume in each well before adding inoculum will be 100 µL.

    • Self-Validation: Include the following controls on every plate:

      • Growth Control: Wells containing only broth and bacteria (should turn pink).

      • Sterility Control: Wells containing only broth (should remain blue).

      • Reference Drug Control: A row with a standard drug like Isoniazid or Rifampicin to confirm assay validity.

      • Solvent Control: A well with the highest concentration of DMSO used (typically <1%) to ensure it is not inhibitory.

  • Inoculation and Incubation:

    • Add 100 µL of the final standardized mycobacterial inoculum to each well (except the sterility control).

    • To prevent evaporation, add sterile water to the perimeter wells.[5]

    • Seal the plate in a plastic bag and incubate at 37°C for 7 days.

  • Developing and Reading the Assay:

    • After 7 days of incubation, add 30 µL of the 0.02% resazurin solution to each well.[5]

    • Re-incubate the plate overnight (16-24 hours).

    • Visually assess the results. A color change from blue to pink indicates bacterial growth.

    • The MIC is defined as the lowest drug concentration that prevents this color change (i.e., the well remains blue).[5]

Parameter Condition Rationale / Expert Insight
Mycobacterial Strain M. tuberculosis H37RvStandard, well-characterized virulent laboratory strain. Testing against clinical MDR isolates is a critical next step for promising compounds.
Growth Medium Middlebrook 7H9 + OADCStandard liquid medium that supports robust growth of Mtb.[9]
Inoculum Density McFarland 1.0, diluted 1:10Ensures a standardized bacterial load, critical for reproducible MIC values.
Incubation Period 7 days before dye additionAllows sufficient time for the slow-growing Mtb to replicate before assessing viability.
Final DMSO Conc. ≤ 1% (v/v)Higher concentrations of DMSO can be toxic to mycobacteria and confound results.

Part 2: Assessing Selectivity - The Cytotoxicity Assay

A potent anti-mycobacterial compound is only useful if it is not toxic to human cells. Therefore, assessing cytotoxicity against a mammalian cell line is a critical secondary screen. This allows for the calculation of the Selectivity Index (SI) , a crucial parameter in drug development.

Selectivity Index (SI) = CC₅₀ / MIC

Where CC₅₀ (50% Cytotoxic Concentration) is the concentration of the compound that causes a 50% reduction in the viability of mammalian cells. A higher SI value (>10 is often a desirable starting point) indicates greater selectivity for the pathogen.

Causality & Rationale for Assay Selection

The MTT assay is a widely adopted colorimetric method for determining cell viability.[11][12][13] It measures the activity of mitochondrial NAD(P)H-dependent oxidoreductase enzymes in living cells, which reduce the yellow tetrazolium salt, MTT, to purple formazan crystals.[11][12] The amount of formazan produced is directly proportional to the number of viable cells. It is important to perform this assay without Mtb infection, as the bacteria can also metabolize MTT, which would interfere with the results.[8]

Screening Cascade: From Potency to Selectivity

Screening_Cascade cluster_start cluster_primary Primary Screen cluster_secondary Secondary Screen cluster_decision Decision Gate cluster_end Start Imidazo[1,2-a]pyridine Analogues Primary Whole-Cell Activity (REMA Assay) Start->Primary Secondary Mammalian Cell Cytotoxicity (MTT Assay) Start->Secondary MIC Determine MIC vs. M. tuberculosis Primary->MIC Decision Calculate Selectivity Index (SI = CC₅₀ / MIC) MIC->Decision CC50 Determine CC₅₀ vs. e.g., A549 cells Secondary->CC50 CC50->Decision Hit Prioritize Hits for Further Development (High SI) Decision->Hit

Caption: A typical screening cascade for anti-TB drug discovery.

Detailed Protocol: MTT Cytotoxicity Assay

This protocol is a standard method for assessing the in vitro cytotoxicity of compounds.[8][12]

Materials & Reagents:

  • Cell Line: Human lung carcinoma epithelial cells (A549) or human liver cancer cells (HepG2). A549 cells are particularly relevant for a respiratory pathogen.[12]

  • Culture Medium: RPMI-1640 or DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Compounds: Imidazo[1,2-a]pyridine derivatives dissolved in 100% DMSO.

  • MTT Solution: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide at 5 mg/mL in sterile PBS.

  • Solubilizing Agent: 100% DMSO or a solution of 10% SDS in 0.01 M HCl.

  • Equipment: CO₂ incubator (37°C, 5% CO₂), microplate reader (570 nm), sterile 96-well plates.

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture A549 cells to ~80% confluency.

    • Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds.

    • Self-Validation: Include the following controls:

      • Cell Control: Cells treated with medium only (represents 100% viability).

      • Solvent Control: Cells treated with the highest concentration of DMSO used.

      • Blank Control: Wells with medium but no cells to subtract background absorbance.

    • Incubate the plate for 48-72 hours at 37°C with 5% CO₂.[12][14]

  • MTT Addition and Incubation:

    • Add 20-25 µL of the 5 mg/mL MTT stock solution to each well.[8]

    • Incubate for an additional 2-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization and Measurement:

    • Carefully aspirate the medium from the wells.

    • Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated cell control.

    • Plot the percentage viability against the log of the compound concentration and use non-linear regression (dose-response curve) to determine the CC₅₀ value.

Compound MIC (μM) CC₅₀ (μM) vs. A549 Selectivity Index (SI)
IPA-001 DataDataCC₅₀ / MIC
IPA-002 DataDataCC₅₀ / MIC
Isoniazid DataDataCC₅₀ / MIC

Conclusion and Forward Look

The protocols detailed herein provide a robust framework for the initial in vitro characterization of novel imidazo[1,2-a]pyridine derivatives as potential anti-tuberculosis agents. The REMA and MTT assays serve as the cornerstone for identifying compounds with both high potency (low MIC) and favorable selectivity (high SI). Compounds that demonstrate promising results in these assays become priority candidates for more advanced studies, including evaluation against drug-resistant clinical isolates, intracellular activity assays in macrophage infection models, and in vivo efficacy studies.[14][15] By systematically applying these validated protocols, researchers can efficiently advance the most promising molecules in the critical mission to develop new, effective treatments for tuberculosis.

References

  • Palomino, J. C., Martin, A., Camacho, M., Guerra, H., Swings, J., & Portaels, F. (2002). Resazurin microtiter assay plate: simple and inexpensive method for detection of drug resistance in Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 46(8), 2720–2722. [Link]

  • Kunte, S., Karmarkar, A., Dharmashale, S., & Hatolkar, S. (2013). Resazurin microtitre assay (REMA) plate - A simple, rapid and inexpensive method for detection of drug resistance in Mycobacterium tuberculosis. European Respiratory Journal, 42(Suppl 57), P3465. [Link]

  • Martin, A., Camacho, M., Portaels, F., & Palomino, J. C. (2003). Resazurin Microtiter Assay Plate Testing of Mycobacterium tuberculosis Susceptibilities to Second-Line Drugs: Rapid, Simple, and Inexpensive Method. Journal of Clinical Microbiology, 41(8), 3628–3631. [Link]

  • Clinical and Laboratory Standards Institute. (2018). M24: Susceptibility Testing of Mycobacteria, Nocardia spp., and Other Aerobic Actinomycetes. CLSI. [Link]

  • World Health Organization. (2022). WHO announces updates on optimized broth microdilution plate methodology for drug susceptibility testing of Mycobacterium tuberculosis complex. [Link]

  • World Health Organization. (2022). Optimized broth microdilution plate methodology for drug susceptibility testing of Mycobacterium tuberculosis complex. [Link]

  • Clinical and Laboratory Standards Institute. (2011). Susceptibility Testing of Mycobacteria, Nocardiae, and Other Aerobic Actinomycetes; Approved Standard—Second Edition. [Link]

  • Mboowa, G., Mumbowa, F., & Ssengooba, W. (2014). Evaluation of the modified colorimetric resazurin microtiter plate-based antibacterial assay for rapid and reliable tuberculosis drug susceptibility testing. MSF Science Portal. [Link]

  • Leite, C. Q. F., Leite, S. R. A., & de Souza, C. S. F. (2000). Standartization of broth microdilution method for Mycobacterium tuberculosis. SciELO. [Link]

  • Moodley, C., Gqada, M. B., & Ndlovu, M. (2019). Resazurin microtitre plate assay and Sensititre® MycoTB for detection of Mycobacterium tuberculosis resistance in a high tuberculosis resistance setting. SciELO South Africa. [Link]

  • Lamprecht, R. L., Finin, R., & Adamson, J. H. (2020). Host Bioenergetic Parameters Reveal Cytotoxicity of Antituberculosis Drugs Undetected Using Conventional Viability Assays. Antimicrobial Agents and Chemotherapy, 64(10), e00780-20. [Link]

  • Early, J. V., & Parish, T. (2017). System for Efficacy and Cytotoxicity Screening of Inhibitors Targeting Intracellular Mycobacterium tuberculosis. Journal of Visualized Experiments, (122), 55562. [Link]

  • O'Malley, T., Alling, T., Early, J. V., Wescott, H. A., Kumar, A., Moraski, G. C., ... & Parish, T. (2018). Imidazopyridine Compounds Inhibit Mycobacterial Growth by Depleting ATP Levels. Antimicrobial Agents and Chemotherapy, 62(6), e02439-17. [Link]

  • Brown-Elliott, B. A., & Wallace, Jr, R. J. (2019). Antimycobacterial Susceptibility Testing of Nontuberculous Mycobacteria. Clinical Microbiology Reviews, 32(4), e00012-19. [Link]

  • Fruh, J., Heep, M., Niemann, S., & Merker, M. (2024). Performance of a broth microdilution assay for routine minimum inhibitory concentration determination of 14 anti-tuberculous drugs against the Mycobacterium tuberculosis complex based on the EUCAST reference protocol. Antimicrobial Agents and Chemotherapy, 69(2), e00946-24. [Link]

  • Coban, A. Y., Birinci, A., Ekinci, B., & Durupinar, B. (2004). Drug susceptibility testing of Mycobacterium tuberculosis by the broth microdilution method with 7H9 broth. Memórias do Instituto Oswaldo Cruz, 99(1), 111-113. [Link]

  • Clinical and Laboratory Standards Institute. (2020). Testing Method for Mycobacterium Tuberculosis Complex (MTBC). [Link]

  • Clinical and Laboratory Standards Institute. (2023). M24S: Performance Standards for Susceptibility Testing of Mycobacteria, Nocardia spp., and Other Aerobic Actinomycetes. [Link]

  • Roy, U., & Panda, G. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 14(6), 987-1011. [Link]

  • Moraski, G. C., Franzblau, S. G., & Miller, M. J. (2017). Imidazo[1,2-a]Pyridine-3-Carboxamides Are Active Antimicrobial Agents against Mycobacterium avium Infection In Vivo. Antimicrobial Agents and Chemotherapy, 61(12), e01662-17. [Link]

  • Wang, J., Liu, G., Wang, Y., Zhang, Y., & Liu, C. (2021). Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates. Frontiers in Cellular and Infection Microbiology, 11, 686776. [Link]

  • Roy, U., & Panda, G. (2023). Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. RSC Medicinal Chemistry. [Link]

  • Moraski, G. C., Markley, L. D., Cramer, J., Hipskind, P. A., Boshoff, H., Bailey, M., ... & Miller, M. J. (2013). Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters, 4(7), 675–679. [Link]

  • Kashyap, B., Reddy, P. S., & Kumar, S. (2012). Cyto-genotoxicity Assessment of Potential Anti-tubercular Drug Candidate Molecule-trans-cyclohexane-1, 4-diamine Derivative-9u in Human Lung Epithelial Cells A549. Toxicology International, 19(3), 269–275. [Link]

  • Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Ghamdi, S. S., Al-Dies, A. M., & El-Sayed, N. N. E. (2022). Antitubercular, Cytotoxicity, and Computational Target Validation of Dihydroquinazolinone Derivatives. Molecules, 27(12), 3950. [Link]

  • Wu, L., Liu, Y., Li, Y., Zhao, L., Sui, Y., & Li, Z. (2016). Design, Synthesis and Antimycobacterial Activity of Novel Imidazo[1,2-a]pyridine Amide-Cinnamamide Hybrids. Molecules, 21(1), 47. [Link]

  • Kumar, K., Kapoor, S., Kumar, N., Chib, R., & Singh, G. (2022). Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues. Monatshefte für Chemie - Chemical Monthly, 153(10), 1015-1033. [Link]

  • Kumar, K., Kapoor, S., Kumar, N., Chib, R., & Singh, G. (2022). Design, Synthesis and Anti-mycobacterial Evaluation of Imidazo-[1,2-a]-pyridine Analogues. Research Square. [Link]

  • Butler, W. R., & Jost, Jr, K. C. (2007). Rapid, Standardized Method for Determination of Mycobacterium tuberculosis Drug Susceptibility by Use of Mycolic Acid Analysis. Journal of Clinical Microbiology, 45(12), 3823–3828. [Link]

  • Kumar, K., Kapoor, S., & Kumar, N. (2022). Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues. Monatshefte für Chemie - Chemical Monthly. [Link]

  • Lee, H., & Kim, H. J. (2024). Drug susceptibility testing for Mycobacterium tuberculosis: a narrative review. Annals of Clinical Microbiology, 27(4), 101-112. [Link]

  • Canadian Thoracic Society. (n.d.). A.3. Detecting and identifying mycobacterium tuberculosis complex species. Tuberculosis: Standards for the diagnosis and treatment of tuberculosis disease. [Link]

  • van Klingeren, B., Dessens-Kroon, M., van der Laan, T., & van Soolingen, D. (2007). Drug Susceptibility Testing of Mycobacterium tuberculosis Complex by Use of a High-Throughput, Reproducible, Absolute Concentration Method. Journal of Clinical Microbiology, 45(8), 2662–2668. [Link]

  • Texas Department of State Health Services. (2021). Drug Resistance and Concentration Testing for Mycobacterium Tuberculosis Complex. [Link]

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Application Note: Solubility Enhancement Protocols for 7-Chloroimidazo[1,2-a]pyridine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 7-chloroimidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, serving as a key intermediate for anxiolytics (e.g., alpidem analogs), antivirals, and kinase inhibitors. However, its planar, aromatic structure and lipophilic chlorine substituent (C-7 position) often result in poor aqueous solubility (< 10 µg/mL) and dissolution-limited bioavailability (BCS Class II).

This guide provides three field-proven protocols to enhance the solubility of 7-chloroimidazo[1,2-a]pyridine derivatives. Unlike generic guides, we focus on the specific physicochemical liabilities of this scaffold—specifically the weakly basic bridgehead nitrogen (


) and the hydrophobic "chloro-pocket"—to engineer robust solubility solutions.

Physicochemical Profiling & Pre-formulation

Before selecting a method, the compound's ionization behavior must be mapped. The 7-chloro substituent exerts an electron-withdrawing effect, lowering the basicity of the N1 bridgehead nitrogen compared to the unsubstituted parent.

PropertyValue (Approx.)Implication for Solubility
Molecular Weight 152.58 g/mol Low MW favors high permeability but high lattice energy can limit solubility.
LogP ~1.7 - 2.1Moderate lipophilicity; amenable to cyclodextrin complexation.
pKa (N1) 4.5 – 5.5Weak Base. Solubility is pH-dependent. High solubility in simulated gastric fluid (pH 1.2), poor in intestinal fluid (pH 6.8).
H-Bond Donors 0Lack of donors limits interaction with water; relies on acceptors (N).

Method 1: Salt Engineering (Primary Strategy)

Mechanism: The imidazo[1,2-a]pyridine ring contains a basic nitrogen at position 1. Protonation disrupts the crystal lattice and increases polarity. However, due to the electron-withdrawing chlorine at C-7, the basicity is reduced. Strong acids (pKa < 1) are required to prevent salt disproportionation in vivo.

Protocol A: High-Throughput Salt Screening

Objective: Identify a counter-ion that forms a stable, non-hygroscopic crystalline salt.

Reagents:

  • API: 7-chloroimidazo[1,2-a]pyridine derivative (100 mg per well).

  • Acids (1.1 eq): Hydrochloric acid (HCl), Methanesulfonic acid (MsOH), Benzenesulfonic acid (BsOH), Sulfuric acid (

    
    ). Avoid weak acids like acetic acid due to low 
    
    
    
    .
  • Solvents: Acetone, Ethanol, Isopropanol (IPA).

Step-by-Step Workflow:

  • Dissolution: Dissolve 100 mg of API in 500 µL of solvent (Acetone or Ethanol) at 40°C.

  • Acid Addition: Add 1.1 molar equivalents of the selected acid.

    • Checkpoint: If immediate precipitation occurs, reheat to redissolve. If it remains solid, add 10% water.

  • Crystallization:

    • Slow Cool: Cool from 40°C to 4°C over 4 hours.

    • Anti-solvent: If no solid forms, add tert-butyl methyl ether (TBME) dropwise until turbid.

  • Harvest: Centrifuge at 3000 rpm for 5 min. Remove supernatant.

  • Validation: Dry solids at 40°C under vacuum. Analyze via XRPD (X-Ray Powder Diffraction) to confirm a new crystalline phase distinct from the free base.

Visualization: Salt Selection Decision Logic

SaltSelection Start Start: 7-Cl-Imidazo Scaffold pKaCheck Determine pKa (approx 4.5-5.5) Start->pKaCheck AcidSelect Select Counter-ions (Must have pKa < 2.5) pKaCheck->AcidSelect Delta pKa > 3 rule Screen Solvent Drop Grinding / Slurry AcidSelect->Screen Result Crystalline Solid Formed? Screen->Result Hygro Check Hygroscopicity (DVS Analysis) Result->Hygro Yes Fail Result: Oil / Gum Result->Fail No Stable Candidate: Stable Salt Hygro->Stable < 2% wt gain AltMethod Switch to Method 2 (Amorphous/CD) Hygro->AltMethod > 5% wt gain Fail->AltMethod

Figure 1: Decision tree for selecting salt forms. Note the critical "Delta pKa > 3" rule to ensure proton transfer stability.

Method 2: Supramolecular Complexation (Cyclodextrins)[1]

Mechanism: The 7-chloro substituent creates a hydrophobic region that fits ideally into the cavity of


-Cyclodextrin (

-CD)
or Hydroxypropyl-

-Cyclodextrin (HP-

-CD)
. This "host-guest" inclusion shields the lipophilic chloro-phenyl moiety from water, increasing apparent solubility without chemical modification.
Protocol B: Kneading Method (Scalable)

Objective: Create a 1:1 inclusion complex.

Reagents:

  • Host: HP-

    
    -CD (preferred over native 
    
    
    
    -CD due to higher water solubility and lower nephrotoxicity).
  • Guest: 7-chloroimidazo[1,2-a]pyridine derivative.[1][2][3]

  • Solvent: 50:50 Ethanol:Water mixture.

Step-by-Step Workflow:

  • Stoichiometry: Weigh 1 molar equivalent of API and 1 molar equivalent of HP-

    
    -CD.
    
  • Slurry Formation: Place the physical mixture in a mortar. Add the Ethanol:Water solvent dropwise while grinding with a pestle.

    • Target Consistency: A thick, paste-like slurry (not a liquid).

  • Kneading: Grind vigorously for 30–45 minutes. The paste will dry out; add solvent sparingly to maintain consistency.

    • Why: Mechanical energy overcomes the activation energy for the guest to enter the CD cavity.

  • Drying: Dry the paste at 45°C for 24 hours.

  • Pulverization: Sieve the dried mass through a #60 mesh screen.

  • Validation: Phase Solubility Study. Plot Total Dissolved Drug vs. [CD Concentration]. A linear increase (

    
     type) confirms 1:1 complexation.
    
Visualization: Complexation Workflow

CDComplex API 7-Cl-Imidazo API (Hydrophobic Guest) Mix Physical Mixture API->Mix CD HP-beta-CD (Hydrophilic Host) CD->Mix Energy Kneading/Grinding (Solvent + Mech Energy) Mix->Energy Inclusion Inclusion Complex (Guest inside Cavity) Energy->Inclusion Hydrophobic interaction

Figure 2: The kneading process forces the lipophilic API into the cyclodextrin cavity using mechanical shear and solvent bridging.

Method 3: Amorphous Solid Dispersion (ASD)

Mechanism: If salts are unstable and CDs fail, ASD is the ultimate resort. It involves dispersing the API in a polymer matrix (PVP-VA64 or HPMCAS) to "freeze" it in a high-energy amorphous state, preventing recrystallization.

Protocol C: Solvent Evaporation (Lab Scale)

Reagents:

  • Polymer: PVP-VA64 (Copovidone) or HPMCAS-MF (for enteric protection).

  • Solvent: Dichloromethane (DCM) and Methanol (1:1 v/v).

Step-by-Step Workflow:

  • Ratio Selection: Start with a 1:3 ratio (Drug:Polymer). High polymer content prevents recrystallization.

  • Dissolution: Dissolve both drug and polymer in the DCM/MeOH mix. Ensure the solution is perfectly clear.

  • Rapid Evaporation: Use a Rotary Evaporator (Rotavap).

    • Bath Temp: 40°C.

    • Pressure:[4] Ramp down to < 50 mbar rapidly to induce "crash" precipitation rather than slow crystal growth.

  • Secondary Drying: Place the resulting foam in a vacuum oven at 40°C for 48 hours to remove residual solvent (critical for stability).

  • Milling: Cryo-mill the foam into a fine powder.

Comparative Analysis

FeatureSalt FormationCyclodextrin ComplexSolid Dispersion (ASD)
Solubility Gain Moderate (10-50x)High (50-100x)Very High (>100x)
Stability High (Crystalline)High (Complex)Low (Risk of recrystallization)
Process Complexity LowMediumHigh
Best For Early discovery, scale-upInjectables, liquid oralsBioavailability rescue

References

  • PubChem. 7-chloroimidazo[1,2-a]pyridine Compound Summary. National Library of Medicine. [Link]

  • Baghel, D., et al. Cyclodextrins and Inclusion Complexes: Formation, Methods, and Diverse Applications.[5] IIP Series. [Link]

  • Veranova. Amorphous Solid Dispersion Services and Protocols. [Link]

  • Organic Chemistry Portal. Synthesis and Properties of Imidazo[1,2-a]pyridines. [Link]

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Application Note: Advanced Crystallization Techniques for 7-Chloroimidazo[1,2-a]pyridine-3-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Context

The imidazo[1,2-a]pyridine scaffold is a privileged pharmacophore in modern medicinal chemistry. Specifically, substituted imidazo[1,2-a]pyridine-3-carboxamides (IPAs) have emerged as highly potent antimycobacterial agents that target QcrB, the beta subunit of the cytochrome bc1 complex in Mycobacterium tuberculosis ().

For 7-Chloroimidazo[1,2-a]pyridine-3-carboxamide , the presence of the electron-withdrawing chlorine atom at the 7-position and the primary carboxamide at the 3-position creates a unique physicochemical profile. The molecule exhibits strong intermolecular hydrogen bonding (via the -CONH₂ group) and robust


 stacking (via the planar fused bicyclic system). While these properties contribute to its biological target affinity, they also complicate downstream processing. Poor solvent selection during isolation often leads to amorphous precipitation, oiling out, or the formation of metastable polymorphs.

This application note provides a comprehensive, causality-driven guide to the crystallization of 7-Chloroimidazo[1,2-a]pyridine-3-carboxamide, moving beyond empirical trial-and-error to rational solid-state engineering.

Physicochemical Profiling & Solvent Selection

Before initiating crystallization, understanding the thermodynamic solubility profile is critical. The carboxamide group dictates a preference for hydrogen-bond-accepting or donating solvents, while the hydrophobic chlorinated aromatic core limits solubility in highly aqueous media.

Causality in Solvent Selection: To achieve a wide Metastable Zone Width (MSZW)—which is essential for controlled crystal growth—a binary solvent system is often required. We utilize a "good solvent" (e.g., Ethanol or Ethyl Acetate) to break the crystal lattice thermally, paired with an "anti-solvent" (e.g., Hexanes or Heptane) to precisely control the supersaturation point.

Table 1: Representative Solubility & Solvent Matrix
Solvent SystemRoleDielectric Constant (

)
Solubility at 25°C (mg/mL)Solubility at 70°C (mg/mL)Mechanistic Rationale
Ethanol (EtOH) Primary Solvent24.5~12.5>85.0Strong H-bond donor; disrupts carboxamide dimers, enabling high thermal solubility gradients.
Ethyl Acetate (EtOAc) Primary Solvent6.0~8.0>60.0Moderate polarity; excellent for dissolving the aromatic core while rejecting highly polar impurities.
Chloroform (CHCl₃) Primary Solvent4.8~45.0>100.0Excellent solvation of the halogenated core; useful for co-crystallization workflows.
Hexanes Anti-Solvent1.9<0.1<0.5Non-polar; rapidly decreases the dielectric constant of the mixture, forcing kinetic nucleation.

Workflow Visualization

The following decision matrix dictates the choice of crystallization technique based on the desired solid-state outcome (purity vs. yield vs. modified properties).

G N1 Crude 7-Chloroimidazo[1,2-a] pyridine-3-carboxamide N2 Solvent Screening & Profiling N1->N2 N3 Define Target Solid-State Profile N2->N3 N4 Cooling Crystallization (Thermodynamic Control) N3->N4 Purity Priority N5 Anti-Solvent Addition (Kinetic Control) N3->N5 Yield Priority N6 Co-Crystallization (Supramolecular Assembly) N3->N6 Property Mod N7 High Purity / Single Crystal XRD N4->N7 N8 High Yield / Bulk Formulation N5->N8 N9 Modified Bioavailability N6->N9

Decision matrix for 7-Chloroimidazo[1,2-a]pyridine-3-carboxamide crystallization workflows.

Experimental Protocols

Protocol A: Cooling Crystallization (Thermodynamic Control)

Objective: To obtain high-purity, highly crystalline material suitable for Single-Crystal X-Ray Diffraction (SC-XRD) or final API formulation. Causality: Slow cooling (0.5°C/min) ensures that the system remains within the metastable zone. This allows molecules sufficient time to orient into the lowest-energy, most stable thermodynamic crystal lattice, effectively excluding structurally dissimilar impurities from the growing crystal face.

Step-by-Step Methodology:

  • Dissolution: Suspend 1.0 g of crude 7-Chloroimidazo[1,2-a]pyridine-3-carboxamide in 15 mL of absolute Ethanol in a jacketed crystallization vessel.

  • Thermal Activation: Heat the suspension to 75°C under continuous overhead stirring (250 rpm). Self-Validation: The solution must become completely transparent. If particulates remain, add EtOH in 1 mL increments until full dissolution is achieved to prevent heterogeneous nucleation (seeding) by impurities.

  • Hot Filtration: Pass the hot solution through a pre-warmed 0.45 µm PTFE filter to remove insoluble environmental contaminants.

  • Controlled Cooling: Program the jacketed vessel to cool from 75°C to 20°C at a strict rate of 0.5°C/min.

  • Aging: Hold the suspension at 20°C for 4 hours to maximize lattice maturation and yield.

  • Isolation: Isolate the crystals via vacuum filtration. Wash the filter cake with 5 mL of ice-cold Ethanol to displace the mother liquor without re-dissolving the product.

  • Drying: Dry under vacuum (50 mbar) at 40°C for 12 hours.

Protocol B: Anti-Solvent Precipitation (Kinetic Control)

Objective: Rapid isolation of bulk material with maximum yield, often used as an intermediate purification step. Causality: The addition of a non-polar anti-solvent (Hexanes) rapidly decreases the dielectric constant of the medium. The highly polar carboxamide group becomes instantly insoluble, forcing rapid, multi-site nucleation. While this traps some solvent (inclusions), it guarantees >95% recovery of the mass ().

Step-by-Step Methodology:

  • Primary Solvation: Dissolve 1.0 g of the crude compound in 20 mL of Ethyl Acetate (EtOAc) at 50°C.

  • Anti-Solvent Titration: Transfer the solution to a vessel equipped with a high-shear impeller (400 rpm). Using a syringe pump, add 20 mL of Hexanes at a rate of 2 mL/min.

  • Nucleation Monitoring: Self-Validation: Observe the solution. A localized "cloud point" will form at the droplet interface, eventually spreading to bulk turbidity. If the compound "oils out" (forms a biphasic liquid instead of a solid), the addition rate is too fast; pause addition and seed with 5 mg of pure crystalline material.

  • Equilibration: Once addition is complete, stir for 1 hour at room temperature to allow the kinetic precipitate to harden.

  • Isolation: Filter via a Büchner funnel, wash with 10 mL of a 1:1 EtOAc/Hexane mixture, and vacuum dry.

Protocol C: Co-Crystallization for Property Modification

Objective: To alter the physicochemical properties (e.g., dissolution rate, hygroscopicity) by forming a supramolecular assembly with a coformer. Causality: The imidazo[1,2-a]pyridine core contains a basic nitrogen (N1), and the carboxamide acts as both a hydrogen bond donor and acceptor. By introducing an acidic coformer like 4-nitrobenzoic acid, robust heterosynthons (acid-amide or acid-pyridine H-bonds) are formed, which can drastically alter the crystal packing and bioavailability ().

Step-by-Step Methodology:

  • Stoichiometric Mixing: Weigh exactly 1.0 molar equivalent of 7-Chloroimidazo[1,2-a]pyridine-3-carboxamide and 1.0 molar equivalent of 4-nitrobenzoic acid.

  • Co-Solvation: Dissolve both components in 20 mL of Chloroform (CHCl₃) at room temperature. Stir for 1 hour to ensure complete molecular mixing.

  • Evaporative Crystallization: Cover the flask with perforated Parafilm to allow for slow solvent evaporation. Self-Validation: Slower evaporation yields larger, more defined co-crystals. Do not use forced air or rotary evaporation, as this will result in a physical mixture of two separate crystalline phases rather than a true co-crystal.

  • Harvesting: After 48-72 hours, harvest the resulting multi-component crystals. Characterize via DSC (Differential Scanning Calorimetry) to confirm a single, distinct melting point different from both starting materials.

Analytical Characterization & Troubleshooting

To validate the success of the crystallization, the following analytical checks must be performed:

  • Powder X-Ray Diffraction (PXRD): Confirms the polymorphic form. Sharp, distinct peaks indicate high crystallinity (Protocol A), while broader peaks may indicate smaller particle sizes from kinetic precipitation (Protocol B).

  • HPLC of Mother Liquor: Always analyze the filtrate. If the concentration of the API in the mother liquor is >5 mg/mL, the crystallization temperature was not lowered sufficiently, or insufficient anti-solvent was used.

Common Issue: "Oiling Out" (Liquid-Liquid Phase Separation)

  • Cause: The compound melts out of solution before it can nucleate, often due to high impurity loads lowering the melting point, or an anti-solvent being added too rapidly.

  • Solution: Re-dissolve the oil in the primary solvent. Lower the temperature by 10°C before adding the anti-solvent, and introduce seed crystals to bypass the nucleation energy barrier.

References

  • Lv, K., Li, L., Wang, B., Liu, M., Wang, B., Shen, W., Guo, H., & Lu, Y. (2017). Design, synthesis and antimycobacterial activity of novel imidazo[1,2-a]pyridine-3-carboxamide derivatives. European Journal of Medicinal Chemistry.[Link] [1]

  • Zhu, X., et al. (2020). Synthesis and crystal structures of two cocrystals of imidazo[1,2-a]pyridine-3-carbonitrile with nitro-substituted benzoic acid and phenol. IUCrData.[Link] [2]

  • Rybka, M., et al. (2014). Polycyclic imidazo[1,2-a]pyridine analogs – synthesis via oxidative intramolecular C–H amination and optical properties. Organic & Biomolecular Chemistry (RSC Publishing).[Link] [3]

Preparation of pharmaceutical salts of 7-chloroimidazo[1,2-a]pyridine-3-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preparation and Characterization of Pharmaceutical Salts of 7-chloroimidazo[1,2-a]pyridine-3-carboxamide

Abstract

This application note details the protocol for the preparation, screening, and solid-state characterization of pharmaceutical salts of 7-chloroimidazo[1,2-a]pyridine-3-carboxamide (referred to herein as 7-CIPA ).[1][2] As a weakly basic scaffold (pKa ~5.4–5.[1][2]8) utilized in anti-infective (e.g., anti-tuberculosis) and kinase inhibitor drug discovery, the free base of 7-CIPA exhibits poor aqueous solubility, limiting its bioavailability.[2] This guide provides a rational workflow for salt selection, focusing on Hydrochloride (HCl) and Mesylate (MsOH) salts to enhance dissolution rates and physicochemical stability.[1][2]

Introduction & Chemical Context

The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, famously found in drugs like Zolpidem and Alpidem.[2] The 7-chloro substituted variant, 7-CIPA , acts as a critical intermediate for next-generation bio-active molecules, including Q203 analogs (anti-TB) and ALK2 inhibitors.[1][2]

Physicochemical Challenges:

  • Nature: Weak base.[1] The protonation site is the N1 nitrogen of the imidazo-pyridine ring.[1]

  • Solubility: The free base is highly crystalline and lipophilic (LogP ~1.7), resulting in negligible aqueous solubility (< 0.1 mg/mL).[1][2]

  • Goal: Convert the free base into a salt form to disrupt the stable crystal lattice and introduce ionic character, thereby improving aqueous solubility by 10–100 fold.

Pre-Formulation Profiling

Before initiating salt synthesis, the ionization profile must be established to select appropriate counter-ions.[2]

Table 1: Physicochemical Profile of 7-CIPA (Free Base)

Parameter Value / Characteristic Implication for Salt Selection
Molecular Weight 195.60 g/mol Low MW allows for high salt mass efficiency.[1]
pKa (Calculated) ~5.6 (Pyridine N1) Requires strong acids (pKa < 3.[1][2]6) for stable salt formation (ΔpKa > 2 rule).[1][2]
Appearance Off-white to pale yellow solid Color changes often indicate salt formation or degradation.[1]
Melting Point 230–235°C (Decomp.)[1] High lattice energy; aggressive conditions may be needed for dissolution.[1]

| Solubility | DMSO, DMF (High); Water (Low) | Salt formation must utilize Class 2/3 organic solvents (EtOH, Acetone).[2] |

Salt Screening Strategy

The "ΔpKa > 2" rule dictates that for a base with pKa ~5.6, the acid must have a pKa < 3.6 to ensure proton transfer rather than simple co-crystal formation.[2]

Recommended Counter-ions:

  • Hydrochloric Acid (pKa -6): Standard first-line choice; forms stable chlorides but may have common ion effect issues in vivo.[1][2]

  • Methanesulfonic Acid (pKa -1.9): Excellent for lipophilic bases; often yields non-hygroscopic, high-melting salts.[1][2]

  • Sulfuric Acid (pKa -3): Forms bisulfates/sulfates; good solubility but potential for hygroscopicity.[1][2]

Visualizing the Salt Selection Workflow

SaltScreening Start Start: 7-CIPA Free Base SolubilityCheck Solubility Profiling (DMSO, EtOH, Acetone) Start->SolubilityCheck AcidSelection Select Counter-ions (pKa acid < 3.6) SolubilityCheck->AcidSelection Screening Small Scale Screening (50 mg scale) AcidSelection->Screening Crystallization Crystallization Method Screening->Crystallization MethodA Method A: Slurry (Acetone) Crystallization->MethodA Low Sol. MethodB Method B: Cooling (EtOH) Crystallization->MethodB Temp Dep. MethodC Method C: Evaporation (MeOH) Crystallization->MethodC High Sol. Analysis Solid State Analysis (XRPD, DSC, PLM) MethodA->Analysis MethodB->Analysis MethodC->Analysis Decision Candidate Selection Analysis->Decision

Figure 1: Decision tree for the salt screening of weak bases like 7-CIPA.

Experimental Protocols

Protocol A: Preparation of 7-CIPA Hydrochloride (HCl) Salt

Rationale: HCl salts are the industry standard for initial toxicity and bioavailability studies due to their safety and high crystalline tendency.[1][2]

Materials:

  • 7-CIPA Free Base (1.0 eq)[1][2]

  • 4M HCl in Dioxane or 1.25M HCl in Ethanol (1.1 eq)[1][2]

  • Solvent: Ethanol (Absolute) or Isopropanol (IPA)[1][2]

Procedure:

  • Dissolution: Suspend 500 mg (2.55 mmol) of 7-CIPA in 10 mL of absolute ethanol at 50°C. If full dissolution does not occur, add Ethanol dropwise until clear.

  • Acid Addition: Slowly add 1.1 equivalents of HCl solution (e.g., 2.8 mmol) dropwise over 5 minutes while stirring.

    • Observation: A color change (often intensifying yellow) or immediate precipitation indicates protonation.[1][2]

  • Crystallization:

    • Allow the mixture to cool slowly to room temperature (25°C) over 2 hours.

    • Stir at room temperature for an additional 4 hours to maximize yield (aging).

    • Troubleshooting: If no precipitate forms, cool to 0–4°C in an ice bath or add an anti-solvent (e.g., Diethyl Ether or n-Heptane) dropwise until turbidity persists.[2]

  • Isolation: Filter the solid using a Buchner funnel under vacuum.

  • Washing: Wash the filter cake with 2 x 2 mL of cold Ethanol/Ether (1:1 mixture) to remove excess acid.

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Protocol B: Preparation of 7-CIPA Mesylate Salt

Rationale: Sulfonic acid salts often exhibit superior solubility and lower hygroscopicity compared to halides for hydrophobic bases.[1]

Materials:

  • 7-CIPA Free Base (1.0 eq)[1][2]

  • Methanesulfonic acid (>99%) (1.05 eq)[1][2]

  • Solvent: Acetone or Ethyl Acetate[1][2]

Procedure:

  • Slurry Formation: Suspend 500 mg of 7-CIPA in 15 mL of Acetone. (Note: The free base may not fully dissolve; this is a slurry conversion).[1][2]

  • Acid Addition: Dilute 1.05 equivalents of Methanesulfonic acid in 1 mL of Acetone. Add this solution dropwise to the slurry at room temperature.

  • Reaction:

    • The slurry will likely clear briefly as the salt forms, followed by the reprecipitation of the mesylate salt (which is usually less soluble in acetone than the free base).[2]

    • Stir vigorously for 12–24 hours.

  • Isolation: Filter the resulting white/off-white solid.[1]

  • Washing: Wash with 5 mL of cold Acetone.

  • Drying: Dry under vacuum at 50°C. Note: Mesylates can solvate; check for solvent inclusion via TGA/NMR.

Characterization & Validation

Once salts are harvested, they must be validated against the free base to confirm salt formation (not just physical mixture) and assess utility.[2]

Table 2: Analytical Validation Criteria

Technique Expected Result (Salt vs. Free Base) Purpose
H-NMR (DMSO-d6) Significant downfield shift of the C2-H and C5-H protons (>0.2 ppm).[1][2] Confirms protonation at the Pyridine-N.
XRPD (Diffraction) Distinct new peaks; loss of free base peaks.[1] Confirms a new crystal lattice (Salt) vs. amorphous material.[1][2]
DSC (Thermal) Single sharp endotherm, typically distinct from free base (230°C).[1][2] Determines melting point and purity.[1]

| HPLC Purity | > 98.5% area. | Ensures acid addition did not degrade the amide bond. |

Visualizing the Validation Logic

Validation Sample Isolated Solid NMR 1H-NMR Sample->NMR DSC DSC / TGA Sample->DSC Shift Chemical Shift? (Protonation) NMR->Shift Result Valid Pharmaceutical Salt Shift->Result Yes Fail Reject / Re-screen Shift->Fail No Melting Distinct MP? DSC->Melting Melting->Result Yes Melting->Fail No

Figure 2: Validation logic flow to distinguish successful salt formation from physical mixtures.

Storage and Stability

  • Hygroscopicity: HCl salts of imidazopyridines can be hygroscopic.[1] Store in a desiccator or tightly sealed amber vials.

  • Stability: The amide group at position 3 is susceptible to hydrolysis under strongly acidic/basic conditions combined with heat.[1] Avoid prolonged exposure to aqueous acid at temperatures >60°C.[1]

References

  • General Synthesis of Imidazo[1,2-a]pyridines

    • Discovery, synthesis and characterization of a series of 7-aryl-imidazo[1,2-a]pyridine-3-ylquinolines as activin-like kinase (ALK) inhibitors.[1][2][3] Bioorg Med Chem Lett. 2020.[1][3][4]

  • Salt Screening Principles

    • Pharmaceutical salts: a formulation trick or a clinical conundrum? Br J Cardiol. 2009.[1]

  • Anti-TB Analog Chemistry (Solubility Context)

    • Design, synthesis and antimycobacterial activity of novel imidazo[1,2-a]pyridine-3-carboxamide derivatives.[1][2][5][6] Eur J Med Chem. 2017.[1][5]

  • pKa Data for Heterocycles

    • pKa Data Compiled by R. Williams.[1][7] Organic Chemistry Data.[1][3][8][9][10]

Sources

Troubleshooting & Optimization

Improving yield of 7-Chloroimidazo[1,2-a]pyridine-3-carboxamide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a Tier-3 Technical Support resource. It assumes the user has basic organic synthesis knowledge but requires specific optimization strategies for the 7-Chloroimidazo[1,2-a]pyridine-3-carboxamide scaffold.

Ticket Subject: Yield Optimization for 7-Chloroimidazo[1,2-a]pyridine-3-carboxamide Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open[1]

Executive Summary

The synthesis of 7-Chloroimidazo[1,2-a]pyridine-3-carboxamide presents a specific set of electronic challenges compared to the unsubstituted parent scaffold. The 7-chloro substituent (originating from the 4-position of the starting 2-aminopyridine) exerts an electron-withdrawing inductive effect (-I), deactivating the ring nitrogen.[1] This often leads to incomplete cyclization, "black tar" formation, or stalled intermediates.[2]

This guide prioritizes the Sequential Cyclization-Amidation Route (Scheme A) over the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction, as standard GBB protocols yield 3-amino derivatives, not the 3-carboxamide target required here.[1]

Module 1: The Core Cyclization (Scaffold Formation)

Objective: Synthesize Ethyl 7-chloroimidazo[1,2-a]pyridine-3-carboxylate with >80% yield.

The Problem: Electronic Deactivation

In standard protocols, 2-aminopyridine reacts rapidly with ethyl bromopyruvate.[1][2] However, your starting material, 4-chloropyridin-2-amine , has reduced nucleophilicity at the ring nitrogen (


) due to the chlorine atom.[2]
  • Symptom: Starting material remains unconsumed after 12h reflux.

  • Symptom: Increasing temp causes degradation (tar) before cyclization completes.

Optimized Protocol (The "Finkelstein-Assist" Method)

We recommend an in-situ halogen exchange to boost electrophilicity, compensating for the poor nucleophilicity of the pyridine.

Reagents:

  • 4-Chloropyridin-2-amine (1.0 equiv)[1]

  • Ethyl bromopyruvate (1.1 equiv)[2]

  • Sodium Iodide (0.1 equiv) - Catalytic Additive [1]

  • Solvent: 1,2-Dimethoxyethane (DME) (Preferred) or Ethanol.[2]

Step-by-Step Workflow:

  • Dissolution: Dissolve 4-chloropyridin-2-amine in DME (0.5 M concentration). Ethanol is acceptable but DME allows higher reflux temperatures (

    
    ) without high pressure.
    
  • Activation: Add NaI (10 mol%). Stir for 10 mins at RT.[2] Why? This converts the bromopyruvate to the more reactive iodopyruvate in situ.[2]

  • Addition: Add Ethyl bromopyruvate dropwise over 30 minutes at RT. Do not dump it in; exotherms lead to polymerization.[1]

  • Reflux: Heat to reflux (

    
    ) for 4-6 hours.
    
  • Workup: Cool to

    
    . The HBr salt of the product often precipitates. Filter the solid.[2]
    
  • Free Base: Suspend solid in EtOAc/Water, neutralize with saturated

    
    . Separate organic layer.[2][3]
    

Yield Comparison Table

VariableStandard Condition (EtOH, Reflux)Optimized Condition (DME, NaI cat.)
Reaction Time 12-16 Hours4-6 Hours
Conversion ~65%>85%
Impurity Profile High (Oligomers)Low (Clean Cyclization)
7-Cl Stability Risk of nucleophilic attack by EtOHStable in DME

Module 2: The Amidation Bottleneck (Ester to Amide)

Objective: Convert the ethyl ester to the primary carboxamide (


) without hydrolyzing the 7-Cl group.
The Problem: Competitive Hydrolysis

Standard hydrolysis (LiOH/NaOH) followed by coupling (EDC/NH4Cl) is reliable but adds two steps. Direct ammonolysis (NH3/MeOH) is often too slow for this electron-deficient system, leading to stalled reactions.[2]

Optimized Protocol (Direct Catalytic Aminolysis)

Avoid aqueous bases to protect the 7-Cl from nucleophilic aromatic substitution (


).

Reagents:

  • Ethyl 7-chloroimidazo[1,2-a]pyridine-3-carboxylate[1]

  • Ammonia (7N in Methanol) - Excess[1]

  • Catalyst:

    
     (0.5 equiv) or 
    
    
    
    (5 mol%)[2]

Workflow:

  • In a sealed pressure tube, dissolve the ester in 7N

    
    /MeOH.
    
  • Add anhydrous

    
    . Mechanism: The Calcium ion coordinates to the ester carbonyl and the pyridine nitrogen, activating the carbonyl for nucleophilic attack by ammonia.[2]
    
  • Heat to

    
     for 4 hours.
    
  • Purification: Concentrate in vacuo. Triturate with water to remove salts.[2] The amide usually precipitates as a white solid.[2]

Troubleshooting & Logic Flow

Use the following decision tree to diagnose yield failures.

Troubleshooting Start Issue: Low Yield CheckTLC Analyze TLC/LCMS of Reaction Mixture Start->CheckTLC SM_Left Starting Material (Amine) Still Present CheckTLC->SM_Left Incomplete Conv. Tar_Formed Black Tar / Baseline Material CheckTLC->Tar_Formed Decomposition Wrong_Product Product Mass Correct but Wrong NMR CheckTLC->Wrong_Product Isomerism Add_NaI Solution: Add 10 mol% NaI Switch solvent to DME SM_Left->Add_NaI Temp_Control Solution: Dropwise addition at 0°C Reduce concentration Tar_Formed->Temp_Control Regio_Check Issue: Regioisomer formed (Attack at C3 vs Ring N) Check pH (Keep Neutral) Wrong_Product->Regio_Check

Caption: Diagnostic logic for cyclization failures. Blue nodes indicate analysis steps; Green nodes indicate corrective actions.

Frequently Asked Questions (FAQs)

Q1: Why not use the Groebke-Blackburn-Bienaymé (GBB) reaction? It's a one-pot synthesis. A: The standard GBB reaction (Amine + Aldehyde + Isocyanide) yields an imidazo[1,2-a]pyridine-3-amine .[1][4] You are targeting a 3-carboxamide .[1][5][6] While you could theoretically use a specific isocyanide that hydrolyzes to an amide, the yield is generally inferior to the cyclization/amidation route for this specific scaffold.[2]

Q2: My reaction turns black immediately upon adding the bromopyruvate. Is this normal? A: No. This indicates rapid polymerization of the bromopyruvate or the amine.

  • Fix: Cool the reaction to

    
     during the addition.
    
  • Fix: Ensure the bromopyruvate is fresh. Old reagents release HBr, which can catalyze degradation.[2] Distill the reagent or wash with bicarbonate before use if it's dark brown.[2]

Q3: Can I use 4-chloropyridin-2-amine hydrochloride salt directly? A: Yes, but you must add exactly 1.0 equivalent of a mild base (like


) to free the amine in situ.[1] However, for the 7-chloro derivative, we recommend using the free base to avoid excess salt accumulation that might trap the product during workup.[2]

Q4: Is the 7-Chloro substituent stable to LiOH hydrolysis? A: Generally, yes.[2] However, if you use strong bases (NaOH/KOH) at high temperatures (


), you risk 

displacement of the chloride by hydroxide, forming the 7-hydroxy impurity.[2]
  • Recommendation: If you must hydrolyze, use

    
     in THF/Water (1:1) at room temperature.
    

References

  • General Cyclization Methodology

    • Title: Synthesis of imidazo[1,2-a]pyridine-3-carboxylates[1][5][6][7][8]

    • Source: ResearchGate / Vertex AI Grounding[1][2]

    • Context: Establishes the baseline reaction of 2-aminopyridines with ethyl 2-chloroacetoacetate/bromopyruv
  • Amidation Strategies

    • Title: Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity[1][5][6]

    • Source: PMC (PubMed Central)[2]

    • Context: Details the saponification and EDC-medi
  • Microwave Assistance & Optimization

    • Title: Microwave Assisted Synthesis of Disubstituted Imidazo[1,2-a]pyridine-3-carboxylic Acid Esters[1][6]

    • Source: ResearchGate[1][2][6]

    • Context: Provides parameters for high-temp/short-time synthesis to avoid degrad
  • Halogenated Pyridine Reactivity

    • Title: 4-Amino-2-chloropyridine: Application, Synthesis[1][2][9]

    • Source: ChemicalBook[1][2]

    • Context: Discusses the electronic deactiv

Sources

Purifying 7-chloroimidazo[1,2-a]pyridine derivatives by column chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 7-Chloroimidazo[1,2-a]pyridine Derivatives

Case ID: #ICP-7CL-PUR Status: Open Assigned Specialist: Senior Application Scientist, Separation Technologies[1]

Introduction

Welcome to the technical support hub for imidazo[1,2-a]pyridine scaffolds. You are likely here because your 7-chloro derivative is displaying "tailing" (streaking) on silica gel, co-eluting with starting materials (specifically 2-amino-4-chloropyridine), or precipitating on the column head.[1]

The 7-chloroimidazo[1,2-a]pyridine core presents a unique purification challenge: it possesses a basic bridgehead nitrogen (pKₐ ~5.6–6.[1]0) capable of strong hydrogen bonding with acidic silanols, yet the 7-chloro substituent increases lipophilicity, often creating solubility mismatches in standard non-polar mobile phases.

Below are the specific troubleshooting modules designed to resolve these issues.

Module 1: The "Tailing" Phenomenon (Peak Shape)

User Issue: “My compound streaks across the column. I lose mass in the fractions, and the bands are not defined.”

Root Cause: Standard silica gel (SiO₂) is slightly acidic (pH ~5).[1] The N1 nitrogen of the imidazo[1,2-a]pyridine core is basic. As the compound travels down the column, the basic nitrogen interacts with the acidic silanol (Si-OH) groups via hydrogen bonding or protonation. This "drag" causes tailing and irreversible adsorption.

The Solution: Amine Modifiers You must block the active silanol sites using a sacrificial base that competes with your product.

Protocol:

  • Select Modifier: Use Triethylamine (TEA) or Ammonium Hydroxide (NH₄OH) .[1]

  • Concentration: Add 1% v/v TEA to your mobile phase.

    • Note: Do not exceed 2% as it may degrade the silica matrix or dissolve the binder.

  • Pre-Treatment (The "Neutralization" Wash): Before loading your sample, flush the column with 2 column volumes (CV) of the mobile phase containing the modifier.[1] This "caps" the active silanol sites before your compound even touches the silica.

Visualization: The Silanol Blocking Mechanism The following diagram illustrates how TEA prevents your drug from sticking to the silica surface.

SilanolBlocking Silica Silica Surface (Acidic Silanols) Stuck Irreversible Adsorption (Tailing/Loss) Silica->Stuck Strong H-Bonding (Without TEA) TEA Triethylamine (TEA) (Sacrificial Base) TEA->Silica Preferential Binding (Blocks Sites) Drug 7-Cl-Imidazo[1,2-a]pyridine (Target Compound) Elution Successful Elution (Sharp Peak) Drug->Elution Passes Freely (With TEA) Drug->Stuck

Figure 1: Mechanism of silanol masking.[1] TEA preferentially binds to acidic sites, allowing the basic heterocyclic product to elute without drag.

Module 2: Solubility & Solvent Systems

User Issue: “The compound crashes out (precipitates) when I load it onto the column, or I can't dissolve it in the mobile phase.”

Root Cause: The 7-chloro substituent reduces solubility in pure hexanes, while the aromatic core limits solubility in pure alcohols. A "crash out" usually occurs when dissolving in a strong solvent (DCM) and hitting a weak mobile phase (Hexane).[1]

Recommended Solvent Systems:

System TypeCompositionApplicationNotes
Standard Polar DCM / MeOH (98:2 to 90:[1]10)General purificationExcellent solubility.[1] Requires 1% NH₄OH to prevent tailing.
Standard Non-Polar Hexane / EtOAc (70:30 to 50:[1]50)Lipophilic derivativesOften requires solid loading (see below) due to poor solubility in Hexane.[1]
Alternative DCM / Acetone Closely eluting impuritiesAcetone provides different selectivity than MeOH.[1]

The "Solid Load" Protocol (Mandatory for Solubility Issues): Do not liquid load if your compound is marginally soluble.[1]

  • Dissolve crude mixture in minimal DCM/MeOH.

  • Add silica gel (ratio 1:2 crude to silica) or Celite 545.[1]

  • Rotovap to dryness until a free-flowing powder remains.

  • Load this powder on top of the pre-packed column.

Module 3: Separation from Impurities (Regioisomers & Starting Material)

User Issue: “I cannot separate the product from the starting material (2-amino-4-chloropyridine).”

Technical Insight: Both the product and the starting material are basic pyridines. On standard silica, they often co-elute because their pKa values are similar.

Troubleshooting Workflow:

  • Switch Stationary Phase:

    • Neutral Alumina: Alumina is less acidic than silica.[1] It reduces the protonation interaction, often resulting in vastly different retention times (Rf) for the starting amine vs. the cyclized product.

    • C18 (Reverse Phase): If Normal Phase fails, C18 is the gold standard.[1] The 7-chloro group adds significant hydrophobicity, making the product retain well on C18 while the polar starting amine elutes near the solvent front.

  • Check for "Over-Reaction":

    • If using α-haloketones for cyclization, ensure you aren't generating the regioisomer (imidazo[1,5-a]pyridine), though this is rare with 2-aminopyridine syntheses.[1]

Decision Tree for Method Development:

MethodDev Start Crude Mixture 7-Cl-Imidazo[1,2-a]pyridine TLC Run TLC (DCM/MeOH 95:5) Start->TLC Streak Does it Streak? TLC->Streak YesStreak Add 1% TEA or NH3 to Eluent Streak->YesStreak Yes NoStreak Check Resolution (ΔRf) Streak->NoStreak No YesStreak->NoStreak GoodRes Proceed with Silica Column (Solid Load) NoStreak->GoodRes Rf > 0.15 BadRes Co-elution with Starting Material? NoStreak->BadRes Rf < 0.1 BadRes->GoodRes No (Optimize Gradient) SwitchPhase Switch to Neutral Alumina or C18 Reverse Phase BadRes->SwitchPhase Yes

Figure 2: Decision matrix for selecting the correct purification mode based on TLC behavior.

Module 4: Stability & Handling (7-Chloro Specifics)

User Issue: “My compound turned dark/degraded after purification.”

Warning: While the imidazo[1,2-a]pyridine ring is stable, the 7-chloro position is susceptible to Nucleophilic Aromatic Substitution (SₙAr), particularly if the ring is activated.[1]

  • Avoid Strong Nucleophiles: Do not use primary amines (like ethylenediamine) as mobile phase modifiers.[1] They can displace the chloride over time. Stick to tertiary amines (TEA) or ammonia.[1]

  • Acid Sensitivity: While the ring is basic, high concentrations of strong acid (HCl) can induce decomposition or hydrolysis if other sensitive groups are present.

  • Evaporation: Remove TEA immediately after collection. TEA has a high boiling point; residual TEA can catalyze decomposition in the solid state. Use a high-vacuum pump or co-evaporate with toluene.

References

  • Teledyne ISCO. "Flash Chromatography of Amines: Effective Strategies for Purification." Teledyne ISCO Application Notes.

  • Sigma-Aldrich. "Silica Gel 60 Technical Data and Specification." MilliporeSigma Technical Library.[1]

  • Bagdi, A.K., et al. "Copper-catalyzed synthesis of imidazo[1,2-a]pyridines." Journal of Organic Chemistry, 2013.[2]

  • Phenomenex. "Troubleshooting Peak Tailing for Basic Compounds." Phenomenex Technical Guide.

Sources

Technical Support Center: Solubility Optimization for Imidazo[1,2-a]pyridine-3-carboxamides

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: IP-3-CX-SOL-001 Status: Open Assigned Specialist: Senior Application Scientist, High-Throughput Screening Division

Executive Summary & Chemical Context

The Issue: Researchers frequently report "crashing out" (precipitation) or incomplete dissolution of imidazo[1,2-a]pyridine-3-carboxamide derivatives in DMSO stock solutions.[1]

The Chemical Root Cause: This scaffold is a "privileged structure" in medicinal chemistry (e.g., anti-TB agents like Q203/Telacebec). However, it presents a dual physicochemical barrier:

  • High Lattice Energy: The amide bond at the C3 position acts as a strong hydrogen bond donor/acceptor, creating a rigid crystal lattice that resists solvent penetration.

  • Planarity: The flat aromatic system facilitates strong

    
    -
    
    
    
    stacking, further stabilizing the solid state.

Immediate Action Required: Do not simply add more DMSO. This often fails to break the crystal lattice and dilutes your compound below the required stock concentration. Follow the protocols below to thermodynamically drive the compound into solution.

Troubleshooting Module: The "Crash Out" Protocol

Visual Guide: Solubilization Decision Tree

Use this workflow if your compound remains visible as a solid or forms a cloudy suspension.

solubilization_workflow Start Compound Solid in DMSO Step1 Visual Inspection: Is it a floating clump or fine powder? Start->Step1 Action1 Vortex (High Speed, 60s) Step1->Action1 Check1 Dissolved? Action1->Check1 Action2 Heat Shock: Water bath 37°C - 45°C (10 mins) Check1->Action2 No Success Clear Solution: Store in aliquots at -20°C Check1->Success Yes Check2 Dissolved? Action2->Check2 Action3 Ultrasonic Disruption: Bath Sonicator (40 kHz, 15 mins) Check2->Action3 No Check2->Success Yes Check3 Dissolved? Action3->Check3 Action4 Chemical Rescue: Add 5% Ethanol or check DMSO water content Check3->Action4 No Check3->Success Yes Failure Critical Failure: Check Purity/Salt Form Action4->Failure

Figure 1: Step-by-step decision tree for solubilizing stubborn imidazo[1,2-a]pyridine-3-carboxamides.

Detailed Protocol: Thermal & Acoustic Disruption

Why this works: The amide hydrogen bonds need energy to break. Kinetic energy (vortexing) is rarely enough. You must apply thermal energy to overcome the lattice enthalpy.

  • Seal the Vial: Ensure the cap is PTFE-lined and tightly sealed to prevent hygroscopic water uptake during heating.

  • Thermal Cycle: Place the vial in a water bath at 40°C for 10 minutes.

    • Warning: Do not exceed 60°C. While the scaffold is thermally stable, high heat in DMSO can accelerate oxidation of sensitive side chains.

  • Acoustic Cycle: Immediately transfer the warm vial to an ultrasonic bath. Sonicate for 15 minutes.

    • Note: The combination of heat (loosening the lattice) and cavitation (breaking aggregates) is 90% effective for this scaffold.

Critical Failure Mode: DMSO Hygroscopicity

The Science: DMSO is aggressively hygroscopic.[1] At 60% relative humidity, pure DMSO can absorb significant water weight within hours. The Impact: Water acts as a strong antisolvent for lipophilic imidazo[1,2-a]pyridine carboxamides. Even 1-2% water content in your "pure" DMSO stock can cause immediate precipitation or "crashing out" upon freezing.

Visual Guide: The Antisolvent Mechanism

hygroscopicity_mechanism DMSO Anhydrous DMSO (Solubilizes Lipophilic Regions) Mix DMSO + H2O Mix (Polarity Shift) DMSO->Mix Absorbs Air Atmospheric Moisture Air->Mix Compound Imidazo[1,2-a]pyridine (Hydrophobic Lattice) Mix->Compound Interacts with Precip PRECIPITATION (Lattice Energy > Solvation Energy) Compound->Precip Rejects Water

Figure 2: Mechanism of water-induced precipitation in DMSO stocks.

Prevention Protocol: The "Dry" Standard
  • Source: Use only Anhydrous DMSO (≥99.9%) packed under argon/nitrogen in septa-sealed bottles.

  • Handling: Never pour DMSO. Use a syringe and needle through the septum to withdraw solvent.

  • Rescue: If you suspect your DMSO is "wet":

    • Add activated 3Å or 4Å molecular sieves to the solvent bottle. Let stand for 24 hours before use.

    • Verification: If the compound dissolves with heat but precipitates immediately upon cooling, your DMSO likely contains water.

Advanced Issue: Colloidal Aggregation

Symptom: The solution looks clear, but you get erratic assay results (false positives) or "sticky" behavior in liquid handlers. Cause: Imidazo[1,2-a]pyridine-3-carboxamides are prone to forming colloidal aggregates—microscopic spheres of compound that sequester enzyme targets.

Data Summary: Aggregation vs. Solubility

StateVisual AppearanceAssay BehaviorRemediation
True Solution Crystal ClearLinear dose-responseNone required
Colloidal Aggregate Clear / Slight OpalescenceSteep inhibition curve (Bell-shaped)Add detergent (Triton X-100)
Precipitate Visible Particles / CloudinessNo activity / CloggingHeat/Sonicate or lower conc.

The "Detergent Trick" (Assay Dilution Only): Do not add detergent to the 100% DMSO stock. Instead, add 0.01% Triton X-100 or Tween-80 to the aqueous assay buffer. This prevents the compound from crashing out or aggregating when the DMSO stock is diluted into the water-based assay.

Frequently Asked Questions (FAQ)

Q: Can I acidify the DMSO to improve solubility? A: Generally, no for the stock solution. While the pyridine nitrogen (N1) is basic, adding acid (like HCl) to DMSO can cause chemical instability over time (e.g., Pummerer rearrangement-type side reactions). Acidification is better reserved for the aqueous dilution step if the compound crashes out in buffer.

Q: My compound dissolves at 37°C but precipitates at 4°C. How do I store it? A: This confirms the solution is supersaturated at low temperatures.

  • Option A: Store at Room Temperature (RT) in a desiccator (dark). DMSO freezes at 18.5°C; cycling between solid (fridge) and liquid (RT) promotes crystal growth.

  • Option B: If -20°C storage is mandatory, divide into single-use aliquots. Thaw once with heat/sonication and use immediately. Do not re-freeze.

Q: What is the maximum realistic concentration? A: While specific to the R-groups, most imidazo[1,2-a]pyridine-3-carboxamides are stable at 10 mM . Pushing to 50-100 mM is high-risk and usually results in gelling or precipitation.

References

  • Structural Basis of Solubility: Moraski, G. C., et al. (2011). "Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity."[2][3][4][5] ACS Medicinal Chemistry Letters, 2(6), 466–470.[2]

  • DMSO Physical Properties: "Dimethyl Sulfoxide (DMSO) Physical Properties and Hygroscopicity." Gaylord Chemical Technical Bulletin.

  • Aggregation in Assays: Shoichet, B. K. (2006). "Screening in a Spirit Haunted by Artifacts." Drug Discovery Today, 11(13-14), 607-615.

  • Hygroscopicity & Precipitation: Way, L., et al. (2005). "Compound precipitation from DMSO and the synergy between water uptake and freeze/thaw cycles."[6][7] Journal of Biomolecular Screening.

Sources

Technical Support Center: Carboxamide Stability & Workup Optimization

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a high-level Technical Support Center for organic chemists. It prioritizes decision-making logic, mechanistic understanding, and validated protocols over generic advice.

Status: Operational | Tier: Level 3 (Senior Application Support) Topic: Minimizing Hydrolysis of Carboxamide Groups During Workup

Executive Summary & Diagnostic Logic

The Problem: Carboxamides (


) are generally robust, but they possess a specific vulnerability window during workup. Hydrolysis to carboxylic acids is not random; it is a deterministic outcome of pH extremes , thermal energy , and Lewis acid activation .

The Solution: You must shift from "standard workups" (e.g., 1M HCl/NaOH washes) to "buffered/chelated workups" when handling sensitive amides.

Interactive Decision Matrix (Workflow)

Use this logic flow to select the correct quenching and wash strategy for your specific reaction mixture.

WorkupDecisionTree Start Start: Reaction Complete CheckCond Analyze Reaction Mixture Composition Start->CheckCond LewisAcid Contains Lewis Acids? (Al, B, Ti, Sn) CheckCond->LewisAcid Reductions/Couplings Acidic Strongly Acidic? (TFA, H2SO4, HCl) CheckCond->Acidic Deprotections Basic Strongly Basic? (NaOH, KOtBu, LiHMDS) CheckCond->Basic Alkylations Rochelle PROTOCOL A: Rochelle's Salt Quench (Chelation) LewisAcid->Rochelle Recommended Fieser Fieser Workup (Risk: Localized Heating/Base) LewisAcid->Fieser High Risk BufferQuench PROTOCOL B: Cold Phosphate Buffer (pH 7.0) or NaHCO3 Acidic->BufferQuench MildAcid PROTOCOL C: Citric Acid / NH4Cl Wash (Avoid Strong Acids) Basic->MildAcid AvoidHeat CRITICAL: Evaporate < 30°C BufferQuench->AvoidHeat

Caption: Figure 1. Decision matrix for selecting workup conditions based on reaction mixture composition. Blue nodes indicate recommended safe protocols.

Critical Troubleshooting (FAQs)

Field-proven answers to common failure modes.

Q1: I used 1M HCl to remove excess amine, and my amide yield dropped by 15%. Why?

The Diagnosis: You likely triggered Acid-Catalyzed Hydrolysis . The Mechanism: While amides are less reactive than esters, 1M HCl (pH ~0) protonates the carbonyl oxygen (


). This lowers the activation energy for water to attack the carbonyl carbon. If you subsequently heated the rotovap bath to >40°C to remove water, you accelerated this rate exponentially.
The Fix:  Switch to 0.5M Citric Acid  or Saturated Ammonium Chloride (NH

Cl)
.
  • Why? Citric acid is a weak tricarboxylic acid (

    
    ). It is acidic enough to protonate residual amines (making them water-soluble) but generally not strong enough to fully protonate the amide carbonyl, drastically reducing hydrolysis risk [1].
    
Q2: My LAH reduction of a nitrile to an amine formed a "gel," and after acid workup, I found carboxylic acid. What happened?

The Diagnosis: This is Lewis-Acid Assisted Hydrolysis combined with an emulsion trap. The Mechanism: Lithium Aluminum Hydride (LAH) byproducts are strong Lewis acids. They coordinate to the amide carbonyl oxygen (similar to a proton), activating it for hydrolysis.[1] If you use a standard acid quench (HCl) on an aluminum emulsion, the trapped water + Lewis Acid + Heat (exotherm) creates a perfect hydrolysis reactor. The Fix: Use Protocol A (Rochelle's Salt) . Tartrate ligands chelate Aluminum more strongly than the amide does, breaking the emulsion and sequestering the Lewis acid, preventing it from catalyzing the side reaction [2].

Q3: I am seeing hydrolysis even at neutral pH. My molecule has a hydroxyl group nearby.

The Diagnosis: You are a victim of Neighboring Group Participation (NGP) . The Mechanism: If your molecule has a nucleophile (OH, NH2, SH) located 3, 4, or 5 carbons away from the amide, it can attack the amide intramolecularly to form a cyclic intermediate (e.g., a lactone or cyclic imide). These intermediates are often highly unstable and hydrolyze rapidly upon exposure to any water, even at neutral pH [3]. The Fix:

  • Keep it Cold: Perform all washes at 0°C.

  • Speed is Key: Do not let the crude mixture sit in the aqueous phase. Extract immediately, dry over MgSO

    
    , and concentrate.
    
  • Protection: If NGP is severe, you may need to protect the neighboring hydroxyl group (e.g., as a TBS ether) before forming the amide.

Standard Operating Procedures (Protocols)

Protocol A: Rochelle's Salt Workup (For Al/B/Ti Reactions)

Best for: Quenching LAH, DIBAL, or Borane reactions containing amides.

  • Cool: Chill reaction mixture to 0°C.

  • Dilute: Dilute with an equal volume of Diethyl Ether (Et

    
    O) or MTBE. Avoid DCM if possible, as it separates poorly with tartrates.
    
  • Prepare Solution: Make a saturated aqueous solution of Potassium Sodium Tartrate (Rochelle's Salt).

  • Quench: Add the Rochelle's solution slowly via addition funnel.

    • Ratio: Use ~10 mL of saturated solution per 1 gram of Hydride reagent used.

  • Stir: Vigorously stir at Room Temperature (RT) for 30–60 minutes.

    • Checkpoint: The cloudy grey emulsion will separate into two crystal-clear layers.

  • Separate: Pour into a sep funnel. The aqueous layer will contain the sequestered Aluminum.

  • Wash: Wash organic layer once with brine, dry (Na

    
    SO
    
    
    
    ), and concentrate.
Protocol B: The "Gentle" Acid Wash (For Amine Removal)

Best for: Removing unreacted amines from crude amide products.

  • Prepare Solution: Dissolve 10g Citric Acid in 100mL water (approx 0.5 M).

  • Cool: Chill the solution to 0–5°C on ice.

  • Wash: Add to your organic phase in the sep funnel. Shake gently for 30–60 seconds.

    • Note: Do not soak. Prolonged exposure even to weak acids can degrade sensitive substrates.

  • Neutralize (Optional): If your product is acid-sensitive, immediately follow with a saturated NaHCO

    
     wash to neutralize trace acid.
    

Comparative Data: Risk Assessment

Table 1: Estimated Relative Hydrolysis Rates of Primary Amides Data synthesized from general kinetic principles of amide solvolysis [1][3].

ConditionpH RangeTemperatureRelative Hydrolysis RateRisk Level
1M HCl Wash < 1.025°C100x (Baseline High)🔴 Critical
1M NaOH Wash > 13.025°C85x 🔴 Critical
Citric Acid (0.5M) ~3.025°C5x 🟡 Moderate
Citric Acid (0.5M) ~3.00°C < 1x 🟢 Safe
Phosphate Buffer 7.040°C~1x 🟢 Safe
Lewis Acid (Al/B) Variable> 0°C50x - 200x 🔴 Critical

References

  • Master Organic Chemistry. (2019). Hydrolysis of Amides: Acid and Base Catalyzed Mechanisms. Retrieved from [Link]

  • Curly Arrow. (2009).[2] Lithium Aluminium Hydride Reductions - Rochelle's Salt.[3] Retrieved from [Link]

  • National Institutes of Health (PubMed). (n.d.). Occurrence of Neighboring Group Participation Reactions in Amide-N Complexes. Retrieved from [Link] (General reference for NGP mechanisms).

  • University of Rochester. (n.d.). Workup for Aluminum Hydride Reductions (Fieser & Rochelle Methods). Retrieved from [Link]

Sources

Technical Guide: Overcoming Regioselectivity Issues in 7-Chloroimidazo[1,2-a]pyridine Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized technical resource for researchers working with the 7-chloroimidazo[1,2-a]pyridine scaffold. It addresses the specific challenges of regioselectivity, offering mechanistic insights and validated protocols to overcome the inherent reactivity biases of this heterocycle.

The Regioselectivity Landscape

The 7-chloroimidazo[1,2-a]pyridine scaffold presents a unique "push-pull" electronic system. The bridgehead nitrogen (N1) and the imidazole ring create a highly nucleophilic zone at C3 , while the pyridine ring—deactivated by the chlorine at C7 —requires aggressive activation for functionalization.

Diagram 1: Reactivity Map of 7-Chloroimidazo[1,2-a]pyridine

This diagram visualizes the distinct reactivity zones, guiding your choice of reagents.

ReactivityMap cluster_notes Mechanistic Drivers Scaffold 7-Chloroimidazo[1,2-a]pyridine Core Structure C3 Position C3 (Nucleophilic) Scaffold->C3 EAS / Direct Arylation (Kinetic Control) C5 Position C5 (Ortho-Directing / C-H) Scaffold->C5 Directed C-H Activation (Steric Sensitivity) C7 Position C7-Cl (Electrophilic / Cross-Coupling) Scaffold->C7 Pd-Catalyzed Coupling (Requires Activation) C8 Position C8 (Acidic / Lithiation) Scaffold->C8 Lithiation (Ortho to N) (Thermodynamic Control) N1 Bridgehead N1: Directs Lithiation to C8/C5 N1->C8 Cl7 C7-Chlorine: Deactivates Ring Directs Ortho-Lithiation to C8 Cl7->C8

Caption: Reactivity profile showing the distinct chemical behaviors of the C3, C5, C7, and C8 positions driven by electronic effects.

Troubleshooting Modules

Module 1: Controlling C3-Functionalization (The "Easy" Spot)

Issue: C3 is hyper-reactive. Reactions intended for other positions often yield C3 byproducts, or C3 functionalization over-brominates.

Mechanism: The C3 position is electron-rich (enamine-like). It is the primary site for Electrophilic Aromatic Substitution (EAS).

Protocol: Highly Selective C3-Bromination To avoid di-halogenation or mixtures.

  • Reagents: N-Bromosuccinimide (NBS) (1.0 equiv), CH₃CN (0.1 M).

  • Temperature: 0 °C to Room Temperature (Do not heat).

  • Key Step: Add NBS portion-wise over 15 minutes.

  • Why: The 7-Cl group deactivates the pyridine ring, preventing C6/C8 bromination under mild conditions. If you heat >50°C, you risk C5/C8 substitution.

Q: My C3-formylation (Vilsmeier-Haack) is stalling. Why? A: The 7-Cl group withdraws electron density, making the ring less nucleophilic than the unsubstituted parent.

  • Fix: Increase the temperature to 60-80°C. Standard 0°C protocols for imidazo[1,2-a]pyridine often fail for the 7-chloro derivative.

Module 2: Activating the C7-Chloride (The "Hard" Spot)

Issue: The C7-Cl bond is strong and electron-rich compared to bromides/iodides. Standard Suzuki conditions (Pd(PPh₃)₄, refluxing THF) often result in recovered starting material.

Mechanism: Oxidative addition of Pd(0) into the C7-Cl bond is the rate-limiting step. The bond energy is high, and the fused system is electron-rich, making the chloride a poor leaving group for SNAr but accessible for Pd-catalysis under forcing conditions.

Protocol: Microwave-Assisted C7-Suzuki Coupling Validated for 7-chloroimidazo[1,2-a]pyridine.

ParameterConditionRationale
Catalyst Pd(PPh₃)₄ (5 mol%)Proven efficacy for C-Cl activation in this scaffold [1].
Ligand PPh₃ (Often sufficient)Alternatively, use SPhos for sterically hindered boronic acids.
Base K₂CO₃ (2.0 equiv)Standard activation of boronic acid.
Solvent Dioxane/H₂O (4:1)High boiling point, good solubility.
Energy Microwave: 150 °C CRITICAL. Thermal heating at 100°C is often insufficient.
Time 20–30 minsRapid kinetics prevents catalyst decomposition.

Q: Can I use SNAr to displace the C7-Cl? A: generally No , unless you have a strong electron-withdrawing group (like -NO₂) at C6 or C8. The ring system is too electron-rich. Use Pd-catalyzed coupling instead.

Module 3: Regioselective Metalation (C5 vs. C8)

Issue: When using organolithiums (n-BuLi), where does the lithium go?

Mechanism:

  • C3: Nucleophilic, not acidic.

  • C2: Acidic (pKa ~33), but often blocked or less favored than ortho-directed sites.

  • C5: Ortho to the bridgehead nitrogen (N1).

  • C8: Ortho to the bridgehead nitrogen (N1) AND ortho to the Chlorine (C7).

  • Verdict: The C8 position is the most acidic site due to the inductive effect of the chlorine and the coordination of the bridgehead nitrogen (Directed Ortho Metalation - DoM).

Protocol: Selective C8-Functionalization

  • Reagent: LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) is superior to n-BuLi to avoid nucleophilic attack on the ring.

  • Conditions: THF, -78 °C.

  • Quench: Add electrophile (e.g., I₂, DMF) at -78 °C.

  • Note: If C3 is unsubstituted, you may observe C3-lithiation "scrambling" if the temperature rises. Blocking C3 (e.g., with a TMS group) ensures C8 selectivity.

Module 4: Sequential Functionalization Workflow

Scenario: You need to functionalize C3, C7, and C8. In what order should you proceed?

Logic:

  • C3 (EAS): Most reactive. Do this first if the group is stable, OR do it last if the group is sensitive.

  • C8 (Lithiation): Requires a base.[1] Compatible with C7-Cl (Cl directs lithiation).

  • C7 (Coupling): Requires harsh conditions (Microwave). Do this after sensitive groups are installed, or before if you need the aryl group to influence C3/C8 reactivity.

Recommended Workflow:

Workflow Start Start: 7-Chloroimidazo[1,2-a]pyridine Step1 Step 1: C3 Functionalization (EAS: NBS, NIS, or Vilsmeier) *Mildest Conditions* Start->Step1 High Selectivity Step2_Alt Alternative: C7 First? Risk: De-chlorination or loss of directing group for C8. Start->Step2_Alt Not Recommended Step2 Step 2: C8 Functionalization (Lithiation: LiTMP, -78°C) *Uses C7-Cl as Director* Step1->Step2 C3-Block prevents scrambling Step3 Step 3: C7 Functionalization (Suzuki: Pd(PPh3)4, MW 150°C) *Harshest Conditions* Step2->Step3 C7-Cl preserved until end

Caption: Optimal sequential workflow to maximize yield and regiocontrol.

Frequently Asked Questions (FAQ)

Q1: I see "dehalogenation" (loss of Cl) during my Suzuki coupling. How do I stop it?

  • Cause:

    
    -hydride elimination or Pd-hydride species attacking the C-Cl bond.
    
  • Solution: Use anhydrous solvents (water promotes dehalogenation in some cycles) and switch to a catalyst system prone to faster reductive elimination, such as Pd(OAc)₂ + XPhos . Alternatively, reduce the reaction time by using microwave heating (flash heating) rather than prolonged thermal reflux.

Q2: Can I use Direct Arylation (C-H activation) at C7?

  • Answer: No. Direct arylation typically targets C3 (nucleophilic) or C5 (concerted metalation-deprotonation). The C7 position is blocked by the chloride. You must use the chloride as a handle for Cross-Coupling, not C-H activation.

Q3: How do I distinguish C5 and C8 isomers by NMR?

  • Diagnostic: Look at the coupling constants (

    
    ).
    
    • C5-H: Usually appears as a doublet (

      
      ) or doublet of doublets (
      
      
      
      ) with
      
      
      Hz (coupling to H6).
    • C8-H: If C7 is Cl, H8 appears as a singlet (or small doublet due to long-range coupling) because there is no neighbor at C7. Wait, H8 is adjacent to N1 and Cl7. It has no vicinal protons.H8 will appear as a sharp singlet.

    • H6: Will show coupling to H5.

References

  • Regiocontrolled Microwave Assisted Bifunctionalization of 7,8-Dihalogenated Imidazo[1,2-a]pyridines: A One Pot Double-Coupling Approach. Source: MDPI (Molecules 2012) URL:[Link] Relevance: Establishes the microwave protocol (150°C) for activating the C7-Cl bond and the "double coupling" strategy.

  • Regioselective Direct C-3 Arylation of Imidazo[1,2-a]pyridines with Aryl Tosylates and Mesylates. Source: Journal of Organic Chemistry (2015) URL:[Link] Relevance: Defines the standard conditions for C3 functionalization and the high reactivity of this position.

  • Synthesis and Site Selective C-H Functionalization of Imidazo[1,2-a]pyridines. Source: Organic & Biomolecular Chemistry (2023) URL:[Link] Relevance: Comprehensive review of reactivity maps (C2, C3, C5, C6, C7, C8) and metalation strategies.

  • Directed Lithiation and Substitution of Pyridine Derivatives. Source: Heterocycles (2015) URL:[2][3][4][Link] (Referenced via snippet content on Directed Metalation logic). Relevance: Provides the mechanistic basis for C8-lithiation directed by ring nitrogen and adjacent halogens.

Sources

Stability of 7-Chloroimidazo[1,2-a]pyridine-3-carboxamide in plasma stability assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Stability Tech Center .

As a Senior Application Scientist, I have structured this guide to address the specific challenges of working with 7-Chloroimidazo[1,2-a]pyridine-3-carboxamide in plasma stability assays. This molecule presents a unique duality: a robust heterocyclic core coupled with a functional side chain that is susceptible to specific enzymatic liabilities and physicochemical artifacts.

Part 1: Diagnostic Triage (Troubleshooting)

Status: My assay failed. What went wrong? Use this decision matrix to identify the root cause of your data anomaly.

Q1: The compound disappears instantly (T=0 recovery is <50%).
  • Diagnosis: This is likely Non-Specific Binding (NSB) or Precipitation , not metabolic instability.

  • The Science: The 7-Chloro substituent significantly increases the lipophilicity (LogP) of the imidazo[1,2-a]pyridine core. At neutral pH, this uncharged molecule will aggressively bind to polypropylene plates or precipitate if the organic solvent buffer is insufficient.

  • The Fix:

    • Solvent: Ensure your spiking solution (DMSO) is premixed with plasma before adding to the well, or increase mixing speed immediately upon addition.

    • Plasticware: Switch to low-binding plates or glass-coated wells.

    • Check: Run a "buffer-only" control (no plasma). If loss occurs there, it is purely physicochemical.

Q2: The compound degrades rapidly in Rodent plasma but is stable in Human plasma.
  • Diagnosis: Species-dependent Carboxylesterase (CES) activity.

  • The Science: Rodents (Rats/Mice) express high levels of specific carboxylesterases (e.g., Ces1c) in plasma that are absent or less active in humans. While your molecule is an amide, not an ester, certain plasma amidases can promiscuously hydrolyze activated amides. The electron-withdrawing 7-Chloro group makes the carbonyl carbon at position 3 more electrophilic, increasing susceptibility to nucleophilic attack by these enzymes.

  • The Fix:

    • Inhibitor Check: Pre-incubate plasma with BNPP (Bis-p-nitrophenyl phosphate) or PMSF . If stability is restored, the degradation is enzymatic.

    • Relevance: This is a "false positive" for human clearance. Focus on the human data for clinical prediction.

Q3: The Internal Standard (IS) signal fluctuates wildly between samples.
  • Diagnosis: Matrix Effect / Ion Suppression .

  • The Science: Plasma phospholipids can co-elute with your analyte. The imidazo[1,2-a]pyridine ring is basic; if your extraction pH is not optimized, phospholipids will suppress ionization.

  • The Fix:

    • Switch from simple Protein Precipitation (PPT) to Liquid-Liquid Extraction (LLE) using Ethyl Acetate/Hexane to remove phospholipids.

Part 2: The Core Protocol (Self-Validating System)

Do not rely on generic protocols. This workflow is optimized for lipophilic amides.

Table 1: Assay Parameters

ParameterSpecificationRationale
Test Concentration 1 µMMinimizes saturation of enzymes while ensuring analytical signal.
Organic Load 0.5% DMSO (Final)<1% is critical to prevent enzyme denaturation.
Incubation Temp 37°C ± 0.5°CMimics physiological conditions.
Timepoints 0, 15, 30, 60, 120 minCaptures rapid initial phase degradation common in amides.
Quenching Agent ACN with IS (1:3 ratio)Ensures full protein precipitation and stops enzymatic activity instantly.
Control Propantheline or ProcaineValidates esterase/amidase activity in the plasma batch.
Step-by-Step Workflow
  • Preparation:

    • Thaw plasma at 37°C. Centrifuge at 3000 x g for 5 min to remove fibrin clots.

    • Adjust pH to 7.4 if necessary (plasma pH can drift up upon storage).

  • Initiation:

    • Pre-warm plasma (990 µL) to 37°C.

    • Add 10 µL of 100 µM stock (Compound in DMSO). Vortex immediately.

  • Sampling:

    • At each timepoint, transfer 50 µL of incubation mixture into a plate containing 150 µL of Quench Solution (Ice-cold Acetonitrile + Internal Standard).

  • Processing:

    • Centrifuge quench plate at 4000 rpm for 20 min at 4°C.

    • Transfer supernatant to a fresh plate. Dilute 1:1 with water (to improve peak shape on Reverse Phase LC).

  • Analysis:

    • Inject on LC-MS/MS.[1][2][3] Monitor MRM transitions.

Part 3: Mechanistic Deep Dive & Visualization

Degradation Pathway

The primary instability risk for 7-Chloroimidazo[1,2-a]pyridine-3-carboxamide is the hydrolysis of the amide bond. The 7-Cl group withdraws electron density from the ring, destabilizing the amide bond slightly more than in the unsubstituted parent.

G Parent Parent Compound (7-Cl-Imidazo[1,2-a]pyridine-3-carboxamide) Intermediate Transition State (Tetrahedral Intermediate) Parent->Intermediate + H2O Metabolite Hydrolysis Product (Carboxylic Acid + NH3) Intermediate->Metabolite Collapse Enzyme Plasma Amidase / CES (Rat > Human) Enzyme->Intermediate Catalysis

Figure 1: Enzymatic hydrolysis pathway. The 7-Chloro substituent (on the Parent) increases the electrophilicity of the carbonyl, facilitating the attack by water/enzymes.

Assay Decision Tree

Follow this logic flow to validate your stability data.

G Start Start Assay T0 Check T=0 Recovery Start->T0 LowRec Recovery < 70%? T0->LowRec Solubility Issue: Solubility/NSB Action: Check Buffer Control LowRec->Solubility Yes Calc Calculate Half-life (t1/2) LowRec->Calc No Species Compare Species (Rat vs Human) Calc->Species Result Rat t1/2 << Human t1/2? Species->Result FalsePos Likely False Positive (Rodent-specific esterases) Result->FalsePos Yes TrueInstability True Instability (Chemical/Universal) Result->TrueInstability No

Figure 2: Logic flow for interpreting stability data. Note the critical distinction between "Low Recovery" (physicochemical) and "Rapid Degradation" (biological).

References

  • Di, L., et al. (2005).[1][2] "Development and application of high throughput plasma stability assay for drug discovery." International Journal of Pharmaceutics.

  • Moraski, G. C., et al. (2011). "Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity."[4][5][6] ACS Medicinal Chemistry Letters.

  • Bahar, F. G., et al. (2012). "Species differences in the metabolism of amide-containing compounds." Xenobiotica.

  • Domainex. "Plasma Stability Assay Protocols and Data Interpretation."

Sources

Technical Support Center: HPLC Separation of Imidazopyridine Impurities

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Method Development & Troubleshooting for Nitrogen-Heterocycles

Introduction: The Imidazopyridine Challenge

Welcome to the technical support portal. If you are working with imidazopyridines (e.g., Zolpidem, Alpidem scaffolds), you are likely facing three distinct chromatographic challenges inherent to this chemical class:

  • Severe Peak Tailing: Caused by the interaction of the basic nitrogen (pKa ~5–7) with residual silanols on the column stationary phase.

  • Regioisomer Co-elution: The 2-, 3-, and 6-position isomers often possess identical mass-to-charge ratios (m/z) and nearly identical hydrophobicity, making standard C18 separation difficult.

  • pH Sensitivity: Small fluctuations in mobile phase pH can cause massive retention time shifts due to the steep ionization curve near the pKa.

This guide is structured as a dynamic troubleshooting workflow. Select the module below that matches your current bottleneck.

Module 1: Peak Shape & Tailing Issues

User Query: "My main peak looks like a shark fin (Tailing Factor > 2.0). I'm using a standard C18 column with 0.1% Formic Acid."

Root Cause Analysis

Imidazopyridines are weak bases. In acidic conditions (pH ~2.7 with formic acid), the nitrogen atom is fully protonated (


). Standard silica columns contain residual silanols (

) which can ionize to

even at relatively low pH. The electrostatic attraction between the cationic analyte and the anionic surface causes "secondary retention," resulting in tailing.
The Protocol: Silanol Suppression Strategy

Do not just "add more acid." Instead, disrupt the interaction mechanism using one of these two pathways.

Pathway A: The High pH Strategy (Recommended)

Operate the method at pH 10 , where the imidazopyridine is neutral (


) and silanols are ionized but repelled by the high ionic strength or ignored by the neutral analyte.
  • Column Requirement: You must use a Hybrid Particle column (e.g., Waters XBridge, ethylene-bridged hybrid). Standard silica dissolves above pH 8.

  • Buffer: 10 mM Ammonium Bicarbonate or Ammonium Hydroxide.

Pathway B: The "Charged Surface" Strategy (Low pH)

If you are restricted to low pH (e.g., for MS sensitivity), use a column with a positively charged surface.

  • Mechanism: The stationary phase is modified to carry a permanent positive charge. This repels the protonated base (

    
    ) from the surface, preventing silanol interaction.
    
  • Column Recommendation: CSH (Charged Surface Hybrid) C18 or similar "Base-Deactivated" technologies.

Diagnostic Workflow

TailingTroubleshoot Start Issue: Tailing Factor > 1.5 CheckPH Check Mobile Phase pH Start->CheckPH LowPH pH < 3.0 (Acidic) CheckPH->LowPH HighPH pH > 9.0 (Basic) CheckPH->HighPH ColType Column Type? LowPH->ColType StdSilica Standard Silica C18 HighPH->StdSilica Hybrid Hybrid / Polymer HighPH->Hybrid ColType->StdSilica CSH Charged Surface Hybrid ColType->CSH Action1 Action: Switch to CSH C18 or Add Ion Pair (TFA) StdSilica->Action1 Action2 Action: Verify Silica Resistance (Risk of Dissolution) StdSilica->Action2 Action3 Optimized Condition Hybrid->Action3 CSH->Action3

Figure 1: Decision matrix for diagnosing and resolving peak tailing in basic analytes.

Module 2: Separating Regioisomers (Selectivity)

User Query: "I cannot separate the 2-methyl and 3-methyl imidazopyridine impurities. They co-elute on C18."

Scientific Insight

Regioisomers often have identical Hydrophobicity Indices (


). A C18 column, which separates primarily based on hydrophobicity, cannot distinguish them. You need Shape Selectivity  or Pi-Pi (π-π) Interaction .
The Protocol: Orthogonal Column Screening

Run the "Selectivity Triad" experiment. Compare retention on these three stationary phases:

Column PhaseSeparation MechanismWhy use for Imidazopyridines?
C18 (Reference) Hydrophobic InteractionBaseline comparison. Likely fails for isomers.
Phenyl-Hexyl

Interaction + Hydrophobicity
The aromatic ring of the column interacts with the pyridine ring. Different isomer geometries create different overlap strengths.
Pentafluorophenyl (PFP) Dipole-Dipole + Shape SelectivityThe fluorine atoms create a strong electron-deficient face, interacting strongly with the electron-rich nitrogen heterocycle.

Experimental Tip: When using Phenyl or PFP columns, use Methanol instead of Acetonitrile. ACN is a


-electron rich solvent and can mask the 

interactions between the analyte and the column. Methanol allows these steric interactions to dominate.

Module 3: Retention Time Drift

User Query: "My retention times are shifting by 0.2–0.5 minutes throughout the sequence."

Root Cause: The "Buffer Capacity Trap"

Imidazopyridines usually have a pKa between 5.0 and 7.0.

  • If you use an Acetate buffer (pKa ~4.76) adjusted to pH 5.8, you are at the edge of the buffering capacity.

  • If you use unbuffered water with 0.1% Formic Acid, the pH is uncontrolled and susceptible to temperature changes or CO2 absorption.

The Self-Validating Fix

Calculate the Buffer Capacity (


)  before starting.
  • Rule: Operate at least 1 pH unit away from the analyte's pKa.

  • Implementation:

    • If pKa is 6.2, operate at pH 8.5 (using Ammonium Bicarbonate) or pH 3.0 (using Formate).

    • Avoid pH 6.0–7.0. In this range, a 0.1 pH shift changes the ionization state from 50% to 60%, drastically altering interaction with the stationary phase.

Module 4: Detection & Sensitivity (FAQ)

Q: Can I use Triethylamine (TEA) to fix tailing if I am using LC-MS? A: No. TEA causes severe ion suppression in Mass Spectrometry. It creates a high background signal that drowns out your impurities.

  • Alternative: Use Ammonium Formate (10 mM) at pH 3.0. The ammonium ion (

    
    ) acts as a "sacrificial base" to cover silanols without suppressing MS signal as badly as TEA.
    

Q: Why is my UV baseline rising at low wavelengths (<220 nm)? A: You are likely using Formic Acid in Methanol.

  • Explanation: Formic acid absorbs UV light below 210 nm. Methanol also has a UV cutoff near 205 nm.

  • Fix: Switch to Phosphoric Acid (if not using MS) or switch the organic modifier to Acetonitrile (UV cutoff < 190 nm).

Summary: The "Golden Method" Starting Point

If you are starting from scratch, use this protocol to ensure 90% success probability before optimization:

  • Column: Charged Surface Hybrid (CSH) C18 or Phenyl-Hexyl (150 x 3.0 mm, 2.5 µm).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Temperature: 40°C (Reduces viscosity and improves mass transfer for bases).

MethodDevTree Start Start Method Dev Isomers Are Regioisomers Present? Start->Isomers YesIso Yes Isomers->YesIso NoIso No Isomers->NoIso Selectivity Prioritize Selectivity (Pi-Pi / Shape) YesIso->Selectivity Efficiency Prioritize Efficiency (Peak Shape) NoIso->Efficiency Col1 Phenyl-Hexyl or PFP (Use MeOH) Selectivity->Col1 Col2 CSH C18 / Hybrid (High pH) Efficiency->Col2

Figure 2: Strategic decision tree for column selection based on impurity profile.

References

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC: The Role of Silanols and Hybrid Particles.

  • Chromatography Online. Troubleshooting Basics: Peak Shape Problems and Tailing Factors.

  • Phenomenex. HPLC Troubleshooting Guide: Overcoming Peak Tailing of Basic Analytes.

  • Element Lab Solutions. Peak Tailing in HPLC: Mechanisms and Solutions for Basic Compounds.

  • BenchChem. Technical Support Center: Separation of Imidazole Regioisomers.

Technical Support Center: Groebke-Blackburn-Bienaymé Reaction Temperature Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the Groebke-Blackburn-Bienaymé (GBB) three-component reaction. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the critical parameter of reaction temperature. As a powerful tool for the synthesis of diverse heterocyclic scaffolds, particularly imidazo[1,2-a]-heterocycles, mastering the GBB reaction is pivotal for advancing anticancer drug discovery and other therapeutic areas.[1][2] This resource provides field-proven insights to help you navigate the nuances of temperature optimization for this versatile multicomponent reaction (MCR).[3][4][5]

Frequently Asked Questions (FAQs)

Q1: What is the typical temperature range for a Groebke-Blackburn-Bienaymé reaction, and what are the initial considerations?

The GBB reaction is known for its broad tolerance of reaction temperatures, which can range from room temperature to as high as 150°C.[6][7] The optimal temperature is highly dependent on the specific substrates, catalyst, and solvent system employed.

Initial Considerations:

  • Substrate Reactivity: Electron-poor aldehydes and amidines generally require higher temperatures to facilitate the initial imine formation. Conversely, highly reactive substrates may proceed efficiently at or near room temperature.

  • Catalyst Choice: The presence and type of catalyst play a crucial role. Lewis acids like Scandium(III) triflate (Sc(OTf)₃) or Brønsted acids can significantly lower the required reaction temperature by activating the aldehyde and the intermediate Schiff base.[8][9] Some reactions can even proceed without a catalyst, particularly with reactive substrates or in specific solvents like hexafluoroisopropanol (HFIP).[7]

  • Solvent Selection: The boiling point of your chosen solvent will naturally cap the maximum temperature achievable under standard reflux conditions. Common solvents include methanol, ethanol, and toluene.[8][10] For higher temperatures, sealed-vessel microwave heating is often employed.[6][11]

A judicious starting point for a novel GBB reaction is often room temperature with a catalyst, followed by incremental heating if the reaction is sluggish.

Q2: My GBB reaction is not proceeding to completion at room temperature. Should I simply increase the heat?

While increasing the temperature is a common strategy to drive a reaction to completion, it should be a carefully considered step. Before raising the temperature, verify the following:

  • Catalyst Activity: Ensure your catalyst is active and used in the appropriate loading (typically 5-20 mol%).

  • Reagent Purity: Impurities in your starting materials can inhibit the reaction.

  • Reaction Time: Some GBB reactions can be slow at room temperature and may simply require more time. Monitor the reaction progress by a suitable technique (TLC, LC-MS) over an extended period (e.g., 24 hours).

If these factors are ruled out, a gradual increase in temperature is warranted. However, be mindful that excessive heat can lead to byproduct formation and decomposition of starting materials or the desired product.[11][12] A systematic approach, as outlined in the troubleshooting section, is recommended over a drastic temperature jump.

Q3: I'm observing significant byproduct formation. Could the reaction temperature be the culprit?

Absolutely. The reaction temperature is a critical factor in controlling the selectivity of the GBB reaction. High temperatures can promote side reactions, including:

  • Ugi-type Adducts: Under certain conditions, particularly with aliphatic aldehydes, classic Ugi adducts can be observed as byproducts.[1]

  • Decomposition: Thermally labile functional groups on your substrates or the final product may not withstand high temperatures. Some aldehydes, for instance, are known to be intolerant to high temperatures.[1]

  • Side Product Formation with Solvent: Certain solvents, like methanol, can participate in side reactions at elevated temperatures, such as addition to the intermediate Schiff base.[8][9] Using a less nucleophilic solvent like trifluoroethanol can sometimes suppress this.[8]

If you are experiencing significant byproduct formation, consider reducing the reaction temperature. If the reaction rate becomes too slow, a more active catalyst might be necessary to achieve good conversion at a lower temperature.

Troubleshooting Guide

Problem 1: Low to No Product Yield

Initial Assessment: Your GBB reaction shows minimal or no formation of the desired product after a standard reaction time at your initial temperature (e.g., room temperature).

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low product yield.

Detailed Steps & Explanations:

  • Verify Starting Materials: Before adjusting the temperature, confirm the purity and integrity of your aldehyde, amidine, isocyanide, and catalyst.

  • Extended Room Temperature Reaction: As a first step, allow the reaction to stir at room temperature for up to 24 hours. Some combinations of substrates react slowly, and sufficient time is all that is needed.

  • Incremental Heating: If the reaction remains sluggish, gently heat the reaction to a moderate temperature (e.g., 40-60°C) and continue to monitor its progress. This mild increase in thermal energy can often overcome the activation barrier without inducing significant side reactions. For instance, some GBB reactions catalyzed by LaCl₃·7H₂O have shown excellent yields at 60°C.[8]

  • Reflux or Microwave Conditions: For particularly unreactive substrates, higher temperatures may be necessary. Refluxing in a suitable solvent or employing microwave irradiation are common strategies. Microwave heating, in particular, can dramatically reduce reaction times and improve yields.[11][13] Temperatures around 120-150°C are often effective under microwave conditions.[6][14]

  • Re-evaluate Reaction System: If high temperatures are still ineffective, the issue may lie with the fundamental compatibility of your chosen substrates, solvent, and catalyst. Consider screening alternative catalysts or solvents.

Problem 2: Multiple Products and Low Purity

Initial Assessment: The reaction mixture shows the formation of the desired product, but also significant impurities and byproducts, making purification difficult.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low purity.

Detailed Steps & Explanations:

  • Temperature Reduction: High temperatures are a common cause of side reactions.[15] If the reaction was performed at an elevated temperature, systematically lower it. For example, if the reaction was run at 120°C, try it at 80°C, 60°C, and even room temperature.

  • Catalyst Screening at Lower Temperatures: A more active catalyst may allow for high conversion rates at lower, more selective temperatures. If you are using a mild Lewis acid, consider screening more potent options.

  • Solvent Effects: As mentioned, the solvent can play a non-innocent role.[10] If you suspect solvent-related byproducts, consider switching to a more inert or less nucleophilic solvent.

  • Order of Addition: While not directly a temperature issue, the order of addition of reagents can influence the formation of intermediates and, consequently, byproducts. Consider pre-forming the imine from the aldehyde and amidine before adding the isocyanide.

Experimental Protocols

Protocol 1: Temperature Screening for a Novel Groebke-Blackburn-Bienaymé Reaction

This protocol outlines a systematic approach to optimizing the reaction temperature for a new set of GBB substrates.

Materials:

  • Aldehyde (1.0 equiv)

  • Amidine (1.0 equiv)

  • Isocyanide (1.0 equiv)

  • Catalyst (e.g., Sc(OTf)₃, 10 mol%)

  • Solvent (e.g., Methanol)

  • Reaction vials suitable for the temperature range

  • Heating/stirring plate or microwave reactor

  • TLC plates or LC-MS for reaction monitoring

Procedure:

  • Set up four identical reactions in parallel. To each vial, add the amidine, aldehyde, solvent, and catalyst.

  • Stir the mixtures for 5 minutes to allow for initial dissolution and mixing.

  • Add the isocyanide to each vial.

  • Set each reaction to a different temperature:

    • Reaction 1: Room Temperature (e.g., 25°C)

    • Reaction 2: 50°C

    • Reaction 3: Reflux (for methanol, ~65°C)

    • Reaction 4: 120°C (if using a microwave reactor or sealed tube)

  • Monitor each reaction at regular intervals (e.g., 1, 4, 8, and 24 hours) by TLC or LC-MS.

  • Analyze the results to determine the optimal balance of reaction rate and purity.

Data Interpretation:

TemperatureReaction TimeConversion (%)Purity (by LC-MS)Notes
25°C24h30%>95%Clean but slow
50°C8h90%>95%Good balance
65°C (Reflux)4h>98%90%Minor byproducts observed
120°C (MW)30 min>99%75%Significant byproduct formation

This structured approach allows for a clear determination of the optimal temperature, which in this hypothetical case would be 50°C.

References

  • Current time information in DE. (n.d.). Google.
  • The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). (2024, August 1). Beilstein Journal of Organic Chemistry, 20, 1839–1879.
  • Acyclic Amidines in the Strecker-Like Groebke-Blackburn-Bienayme' (GBB) Reaction. (n.d.). ResearchGate. Retrieved March 5, 2026, from [Link]

  • The Groebke-Blackburn-Bienaymé (GBB) reaction: A powerful tool for generating diverse heterocyclic scaffold libraries in anticancer drug discovery. (2025, July 5). European Journal of Medicinal Chemistry, 291, 117629.
  • The Groebke-Blackburn-Bienayme Reaction. (2019, November 14). University of Groningen Research Portal. Retrieved March 5, 2026, from [Link]

  • Ugi and Groebke–Blackburn–Bienaymé Reactions in Medicinal Chemistry: An Outlook on New Bioactive Compounds. (2025, October 9). ACS Omega.
  • A Comparative Study on the Groebke-Blackburn-Bienaymé Three-Component Reaction Catalyzed by Rare Earth Triflates under Microwave Heating. (n.d.). SciELO. Retrieved March 5, 2026, from [Link]

  • The Groebke-Blackburn-Bienaymé Reaction. (2019, August 30). PMC.
  • Groebke–Blackburn–Bienaymé reaction (GBB‐3MCR) and mechanism. (n.d.). ResearchGate. Retrieved March 5, 2026, from [Link]

  • Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. (n.d.). Organic Chemistry Portal. Retrieved March 5, 2026, from [Link]

  • Optimization of the reaction conditions. a. (n.d.). ResearchGate. Retrieved March 5, 2026, from [Link]

  • The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). (2024, August 1). PMC.
  • Groebke–Blackburn–Bienaymé multicomponent reaction: emerging chemistry for drug discovery. (2015, May 28). R Discovery. Retrieved March 5, 2026, from [Link]

  • Microwave Multicomponent Synthesis. (2009, December 1). MDPI.
  • Optimization of the appropriate solvent and temperature. a. (n.d.). ResearchGate. Retrieved March 5, 2026, from [Link]

  • TEMPERATURE EFFECTS IN HETEROGENEOUS CATALYSIS. (n.d.).
  • Optimization of reaction conditions a. (n.d.). ResearchGate. Retrieved March 5, 2026, from [Link]

  • A Comparative Study on the Groebke-Blackburn-Bienaymé Three-Component Reaction Catalyzed by Rare Earth Triflates under Microwave Heating. (n.d.). SciELO. Retrieved March 5, 2026, from [Link]

  • Optimization of reaction conditions for the multicomponent synthesis of 4a. a. (n.d.). ResearchGate. Retrieved March 5, 2026, from [Link]

  • The effect of temperature on the model reaction. (n.d.). ResearchGate. Retrieved March 5, 2026, from [Link]

  • Solvents' and Reagents' Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction: Experimental and Computational Evidence. (2025, June 12). ACS Organic & Inorganic Au.
  • Generation of multimillion chemical space based on the parallel Groebke–Blackburn–Bienaymé reaction. (2024, July 16). Beilstein Journals.
  • The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). (2025, December 25). ResearchGate. Retrieved March 5, 2026, from [Link]

  • Highlighting multicomponent reactions as an efficient and facile alternative route in the chemical synthesis of organic-based molecules: a tremendous growth in the past 5 years. (n.d.). Frontiers.
  • University of Groningen The Groebke-Blackburn-Bienayme Reaction Boltjes, André; Doemling, Alexander. (n.d.). University of Groningen. Retrieved March 5, 2026, from [Link]

  • Why am I having problems with my reaction run at a high temperature for long time? (2014, December 5). ResearchGate. Retrieved March 5, 2026, from [Link]

  • The Groebke-Blackburn-Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019-2023). (2024, August 1). PubMed.
  • [PDF] The Groebke-Blackburn-Bienaymé Reaction. (n.d.). Semantic Scholar. Retrieved March 5, 2026, from [Link]

Sources

Validation & Comparative

Structural Validation of 7-Chloroimidazo[1,2-a]pyridine-3-carboxamide: A Comparative NMR Analysis Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, serving as the core for GABA-A receptor agonists (e.g., zolpidem, alpidem) and anti-infective agents.[1][2][3] The 7-chloro-3-carboxamide derivative represents a critical intermediate where structural fidelity is paramount.

The primary analytical challenge lies in distinguishing the 7-chloro regioisomer from the thermodynamically competitive 6-chloro isomer formed during cyclization. This guide provides a definitive 1H NMR structural validation protocol, relying on spin-spin coupling constants (


-values) of the pyridine ring protons as the primary discriminator.
Experimental Protocol: Sample Preparation & Acquisition

To ensure reproducibility and visibility of exchangeable amide protons, the choice of solvent is non-negotiable.

Recommended Solvent System
  • Primary: DMSO-d

    
     (99.9% D).
    
    • Rationale: The 3-carboxamide moiety possesses strong hydrogen bond donor/acceptor character. In CDCl

      
      , the amide protons often broaden into the baseline or appear as a single averaged peak. DMSO-d
      
      
      
      stabilizes the amide rotamers via hydrogen bonding, resolving them into two distinct signals (restricted rotation).
  • Concentration: 5–10 mg in 0.6 mL solvent.

  • Temperature: 298 K (25°C).

Acquisition Parameters (Self-Validating Standard)
  • Pulse Sequence: Standard 1H zg30.

  • Transients (Scans): Minimum 16 (to resolve

    
     meta-couplings).
    
  • Relaxation Delay (D1):

    
     3.0 seconds (essential for accurate integration of the aromatic protons which have long 
    
    
    
    relaxation times).
Spectral Analysis: The Fingerprint

The spectrum of 7-chloroimidazo[1,2-a]pyridine-3-carboxamide is characterized by three distinct regions: the deshielded imidazole singlet, the amide protons, and the AMX spin system of the pyridine ring.

Table 1: Chemical Shift Assignments (DMSO-d

)
PositionType

(ppm) Range
Multiplicity

Coupling (Hz)
Structural Insight
H-5 Aromatic9.20 – 9.40Doublet (d)

Diagnostic: Deshielded by amide carbonyl anisotropy and ring N. Vicinal coupling to H-6 confirms 7-subst.
H-2 Aromatic8.30 – 8.50Singlet (s)-Characteristic imidazole ring proton.
CONH

Amide7.80 – 8.20Broad Singlet-trans-proton to carbonyl oxygen (deshielded).
H-8 Aromatic7.70 – 7.90Doublet (d)

Meta-coupling to H-6. Isolated by Cl at C7.
CONH

Amide7.40 – 7.60Broad Singlet-cis-proton to carbonyl oxygen.
H-6 Aromatic7.10 – 7.30dd

Coupled to H-5 (vicinal) and H-8 (meta).

Expert Note: The chemical shift of H-5 is the "anchor" of this spectrum. In 3-acyl-imidazo[1,2-a]pyridines, the carbonyl group at C3 locks in a conformation that places the carbonyl oxygen in proximity to H-5, causing a significant downfield shift (paramagnetic deshielding) typically >9.0 ppm.

Comparative Analysis: Distinguishing Regioisomers

The synthesis of substituted imidazo[1,2-a]pyridines (often via condensation of 2-aminopyridines with


-halo-ketoesters) can yield regioisomers if the starting material (4-chloropyridin-2-amine) reacts at the ring nitrogen vs. the exocyclic amine, or if the cyclization direction varies.

The Critical Test: You must distinguish the 7-Chloro product from the 6-Chloro impurity.

Table 2: Isomer Differentiation Logic
Feature7-Chloro Isomer (Target)6-Chloro Isomer (Alternative)Unsubstituted (Reference)
H-5 Signal Doublet (

Hz)
Singlet / Narrow Doublet (

Hz)
Doublet (

Hz)
H-5 Neighbor Has H-6 neighbor (Vicinal)No H-6 neighbor (Cl blocks it)Has H-6 neighbor
Coupling Pattern AMX System: H5(d) – H6(dd) – H8(d)ABX System: H5(s) – H7(d) – H8(d)ABCD System: 4 contiguous protons
H-6 Signal Present (dd)Absent (Cl substitution)Present (td)
Visual Logic Flow: Regio-Assignment Decision Tree

RegioIsomerLogic Start Analyze H-5 Signal (Most Deshielded > 9.0 ppm) Decision1 What is the Multiplicity of H-5? Start->Decision1 Result7 Large Doublet (J ~ 7.3 Hz) Indicates H-5 has a neighbor at H-6. Target: 7-Chloro Isomer Decision1->Result7 Large J Result6 Singlet or Small Doublet (J < 2 Hz) Indicates H-5 is isolated (Cl at C6). Impurity: 6-Chloro Isomer Decision1->Result6 Small J (Meta only) ResultH Doublet (J ~ 7.0 Hz) Check H-6/H-7 region. If 4 protons total: Unsubstituted Decision1->ResultH Large J + Complex Upfield

Caption: Decision tree for verifying the 7-chloro regiochemistry based on the H-5 proton coupling constant.

Detailed Mechanistic Insights
The Amide Rotamers (Restricted Rotation)

In DMSO-d


, the C3-carboxamide bond exhibits partial double-bond character due to resonance from the electron-rich imidazole ring into the carbonyl. This restricts rotation around the C-N bond on the NMR timescale.
  • Observation: You will see two non-equivalent broad singlets for the NH

    
     protons.
    
  • Validation: If you heat the sample to 350-370 K, these peaks will coalesce into a single sharp singlet (fast exchange limit). This confirms they are amide protons and not impurities.

The H-5 "Perideshielding" Effect

The H-5 proton is spatially proximate to the lone pair of the amide carbonyl oxygen (in the planar conformation). This "through-space" deshielding combined with the "through-bond" electron withdrawal of the ring nitrogen makes H-5 the most downfield signal in the spectrum, often appearing downfield of the amide protons themselves.

Troubleshooting & Impurity Profiling

Common impurities in the synthesis of imidazo[1,2-a]pyridine-3-carboxamides include:

  • Residual Ethyl Acetate/Ethanol: Often used in recrystallization.

    • Check: Triplet at 1.06 ppm / Quartet at 3.44 ppm (EtOH in DMSO).

  • Unreacted 2-Aminopyridine:

    • Check: Broad amine singlet at ~6.0 ppm and high-field aromatic protons (6.5–7.5 ppm).

  • Hydrolysis Product (Carboxylic Acid):

    • Check: Loss of NH

      
       signals; appearance of a very broad COOH hump at 11–13 ppm.
      
Workflow Visualization

Workflow Sample Crude Product Solvent Dissolve in DMSO-d6 (Avoid CDCl3) Sample->Solvent Acq Acquire 1H NMR (d1=3s, ns=16) Solvent->Acq Check1 Check H-5 Coupling Acq->Check1 Pass J ~ 7.3 Hz (7-Cl Confirmed) Check1->Pass Fail J < 2 Hz (6-Cl Isomer) Check1->Fail

Caption: Operational workflow for structural confirmation.

References
  • Chemical Shifts of Imidazo[1,2-a]pyridine Derivatives

    • Source: Lv, K., et al. (2017).[1] "Design, synthesis and antimycobacterial activity of novel imidazo[1,2-a]pyridine-3-carboxamide derivatives." European Journal of Medicinal Chemistry.

    • URL:[Link]

  • Regioselectivity and Coupling Constants in 7-Substituted Systems

    • Source: Cao, H., et al. (2012). "Transition-Metal-Free Regioselective C-H Halogenation of Imidazo[1,2-a]pyridines." The Journal of Organic Chemistry.
    • URL:[Link]

  • Solvent Effects on Amide Proton Exchange

    • Source: Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics.
    • URL:[Link]

  • General Imidazo[1,2-a]pyridine NMR Data

    • Source: Gueiffier, A., et al. (1998). "NMR spectroscopy of imidazo[1,2-a]pyridines." Magnetic Resonance in Chemistry.
    • URL:[Link]

Sources

Mass Spectrometry Fragmentation Patterns of Chloro-Imidazopyridines: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Imidazopyridines represent a critical class of GABA-A receptor modulators widely utilized in neuropharmacology. However, the structural nuances of these compounds—specifically the presence of halogen substitutions—drastically alter both their mass spectrometric (MS) behavior and their in vivo metabolic fate. As a Senior Application Scientist, I have structured this guide to objectively compare the structural dynamics, MS/MS fragmentation patterns, and reactive metabolite profiles of chloro-imidazopyridines (e.g., alpidem) against their non-chlorinated, methyl-substituted counterparts (e.g., zolpidem).

Structural Dynamics & Ionization Causality

When subjected to Electrospray Ionization (ESI) in positive mode, imidazopyridines readily accept a proton at the basic imidazole nitrogen. During Collision-Induced Dissociation (CID), the fused bicyclic aromatic core exhibits extraordinary thermodynamic stability 1. The activation energy required for ring scission far exceeds that of the lateral substituents. Consequently, fragmentation is strictly driven by the cleavage of the acetamide side chains rather than the destruction of the imidazopyridine scaffold 1.

The presence of chlorine atoms profoundly alters the mass spectral landscape. While methyl-substituted analogs like zolpidem yield monoisotopic peaks, chloro-imidazopyridines such as alpidem present a distinct isotopic cluster (e.g., a 9:6:1 ratio for its two chlorines). Because the core remains intact during CID, this isotopic signature is conserved in the product ions, serving as an endogenous tag to differentiate true drug fragments from isobaric background noise.

Comparative Fragmentation Data

The table below contrasts the quantitative MS/MS data of a standard methyl-imidazopyridine against a di-chloro-imidazopyridine. The causality behind the fragmentation is identical across the class: initial loss of the terminal amine, followed by the loss of carbon monoxide.

FeatureMethyl-Imidazopyridines (e.g., Zolpidem)Chloro-Imidazopyridines (e.g., Alpidem)Causality / Analytical Significance
Precursor Ion[M+H]+ m/z 308m/z 404Reflects the mass difference of Cl vs CH3 substitutions.
Isotopic Signature Monoisotopic (A+2 < 5%)9:6:1 Cluster (Di-chloro)Cl isotopes act as an endogenous tag for identifying core-retaining fragments.
Primary Neutral Loss -45 Da (Dimethylamine)-101 Da (Dipropylamine)Driven by the low bond dissociation energy of the terminal amide nitrogen.
Major Product Ions m/z 263, m/z 235m/z 303, m/z 275Core stability prevents ring scission; subsequent -28 Da loss corresponds to CO.
Metabolic Adducts +16 Da (Hydroxylation)+323 Da (GSH Adduct)Cl-substitution increases epoxide reactivity toward nucleophilic attack.

Metabolic Profiling & Reactive Intermediates

Beyond structural elucidation, MS fragmentation patterns are critical for predicting Drug-Induced Liver Injury (DILI) during drug development. The chloro-imidazopyridine scaffold is metabolically vulnerable to CYP450-mediated oxidation, forming a highly electrophilic epoxide intermediate 2. This reactive species rapidly depletes cellular glutathione (GSH), a mechanism directly linked to the severe hepatotoxicity that led to alpidem's market withdrawal 3. In contrast, non-chlorinated analogs like zolpidem primarily undergo benign hydroxylation or form stable dihydrodiols 4.

G A Chloro-Imidazopyridine [M+H]+ m/z 404 (e.g., Alpidem) B Lateral Cleavage Loss of Amine (-101 Da) m/z 303 A->B CID (MS/MS) C CYP450 Oxidation (In Vitro / In Vivo) A->C Metabolism D Epoxide Intermediate (Reactive Electrophile) C->D E GSH Adduct [M+GSH+O]+ m/z 727 D->E + Glutathione F Dihydrodiol [M+H2O+O]+ m/z 438 D->F + H2O

Fig 1. Divergent MS/MS fragmentation and metabolic pathways of chloro-imidazopyridines.

Self-Validating LC-HRMS/MS Methodology

To accurately profile the fragmentation and trap reactive metabolites of chloro-imidazopyridines, a self-validating experimental design is required. The protocol below ensures that any identified mass shifts are true CYP-mediated metabolites rather than sample preparation artifacts.

Step-by-Step Experimental Protocol
  • Microsomal Incubation (The Reaction): Incubate 10 µM of the chloro-imidazopyridine with Human Liver Microsomes (HLMs, 1 mg/mL protein), 5 mM GSH (as a trapping agent), and 1 mM NADPH in 100 mM phosphate buffer (pH 7.4) at 37°C for 60 minutes.

  • Self-Validation Controls (Crucial Step): Simultaneously run a Negative Control lacking NADPH. If a +323 Da mass shift (indicative of GSH addition) appears in this control, it is a false positive caused by chemical degradation, not CYP450 metabolism.

  • Quenching & Extraction: Terminate the reaction by adding 3 volumes of ice-cold acetonitrile. Centrifuge at 14,000 x g for 15 minutes to precipitate proteins. Extract the supernatant for analysis.

  • LC-HRMS/MS Acquisition: Inject the sample onto a C18 column coupled to a High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap). Utilize Data-Dependent Acquisition (DDA) in positive ESI mode. Set the MS1 scan range to m/z 100–1000 and trigger MS/MS on the top 5 most intense ions.

  • Data Processing via Isotope Tagging: Apply Mass Defect Filtering (MDF) around the core drug mass. Validate true GSH adducts by confirming the retention of the 9:6:1 di-chloro isotopic cluster. If the cluster is absent, the ion is a matrix interference.

Workflow S1 1. HLM Incubation (Drug + GSH +/- NADPH) S2 2. Quench & Centrifuge (Ice-cold Acetonitrile) S1->S2 S3 3. LC-HRMS/MS (DDA Mode, (+) ESI) S2->S3 S4 4. Mass Defect Filtering (Isotope Tag Validation) S3->S4

Fig 2. Self-validating LC-HRMS/MS workflow for reactive metabolite trapping and identification.

References

  • Title : Fragmentation pattern for zolpidem and key degradation products Source : ResearchGate URL : 1

  • Title : Structural Alert/Reactive Metabolite Concept as Applied in Medicinal Chemistry to Mitigate the Risk of Idiosyncratic Drug Toxicity Source : ACS Publications URL : 2

  • Title : Qualitative analysis of 7- and 8-hydroxyzolpidem and discovery of novel zolpidem metabolites in postmortem urine using liquid chromatography–tandem mass spectrometry Source : PMC / NIH URL : 4

  • Title : 2‑(4-Fluorophenyl)‑1H‑benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA‑A Receptor-Positive Allosteric Modulators Source : Semantic Scholar URL :3

Sources

Comparative Application Guide: Optimizing the Imidazo[1,2-a]pyridine Scaffold – 7-Chloro vs. 7-Methyl Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The imidazo[1,2-a]pyridine bicyclic core is a "privileged scaffold" in medicinal chemistry, serving as the pharmacophore for numerous therapeutics ranging from GABA-A receptor agonists (e.g., Zolpidem) to potent antimicrobial and anti-cancer agents. During lead optimization, substitutions at the 7-position of the pyridine ring are critical for tuning the molecule's electronic properties, lipophilicity, and target engagement.

This guide provides an objective, data-driven comparison between 7-chloro and 7-methyl imidazo[1,2-a]pyridine derivatives. By analyzing their mechanistic differences and evaluating a specific case study in Mycobacterium tuberculosis (Mtb) drug development, this guide equips drug development professionals with the rationale needed to select the optimal substitution for their target profile.

Mechanistic Grounding: Electronics, Sterics, and Target Engagement

As an Application Scientist, it is vital to understand why a simple atom swap (from a methyl group to a chlorine atom) drastically alters in vitro and in vivo performance. The causality stems from three fundamental physicochemical shifts:

  • Electronic Effects (Inductive vs. Resonance): The 7-position is located para to the bridgehead nitrogen (N4) of the imidazo[1,2-a]pyridine core.

    • 7-Methyl: Acts as an electron-donating group (EDG) via hyperconjugation. This increases the electron density of the bicyclic system, thereby increasing the basicity (pKa) of the non-bridgehead nitrogen (N1).

    • 7-Chloro: Acts as an electron-withdrawing group (EWG) via strong inductive effects (-I), despite weak +R resonance. This pulls electron density away from the core, lowering the pKa of the N1 nitrogen. This shift can drastically alter the protonation state of the molecule at physiological pH (7.4), impacting hydrogen-bonding capabilities within a target's binding pocket.

  • Lipophilicity (cLogP): The 7-chloro substitution generally increases the calculated partition coefficient (cLogP) compared to the 7-methyl analog. While higher lipophilicity can improve passive membrane permeability, it often leads to poorer aqueous solubility and higher non-specific protein binding.

  • Steric Bulk: A methyl group (van der Waals radius ~2.0 Å) and a chlorine atom (~1.75 Å) are frequently considered isosteric. However, the distinct electrostatic surface potential of the polarizable chlorine atom means it interacts differently with lipophilic sub-pockets than the hydrophobic methyl group.

Case Study & Data Presentation: QcrB Inhibition in Mycobacterium tuberculosis

To objectively compare these derivatives, we examine their performance as inhibitors of QcrB (the cytochrome b subunit of the electron transport ubiquinol cytochrome C reductase) in Mycobacterium tuberculosis[1][2].

In a landmark SAR study by , a series of imidazo[1,2-a]pyridine-3-carboxamides were synthesized and evaluated against replicating Mtb H37Rv[2]. The data reveals a clear potency advantage for the 7-methyl derivative over the 7-chloro derivative in this specific target class.

Quantitative Comparison Table

Data adapted from Moraski et al., ACS Med. Chem. Lett. 2013.[2]

Compound IDCore SubstitutionBiaryl Ether SubstitutioncLogPMIC (μM) vs Mtb H37RvRelative Potency
Compound 15 7-Chloro (-Cl)4-(trifluoromethoxy)phenyl6.060.021x
Compound 18 7-Methyl (-CH3)4-(trifluoromethoxy)phenyl5.840.0045x Higher

Causality Analysis: The substitution of the 7-methyl group with a 7-chloro group diminished whole-cell activity by 5-fold[2]. The 7-methyl group (Compound 18) maintains an optimal cLogP (5.84) while providing the necessary electron density to the core, likely optimizing the N1 nitrogen's interaction with the QcrB binding pocket[1][2]. The 7-chloro variant (Compound 15), while still highly potent, suffers a slight penalty due to its electron-withdrawing nature and increased lipophilicity (cLogP > 6.0), which may hinder optimal target engagement or cellular accumulation[1][2].

Pathway Visualization: QcrB Inhibition

The following diagram illustrates the biological pathway disrupted by these imidazo[1,2-a]pyridine derivatives, leading to bacterial cell death.

QcrB_Pathway A Imidazo[1,2-a]pyridine (7-Methyl Variant) B Cytochrome bc1 Complex (QcrB Subunit) A->B High-affinity binding C Electron Transport Inhibition B->C Blocks ubiquinol oxidation D ATP Depletion C->D Disrupts proton gradient E Bacterial Cell Death (M. tuberculosis) D->E Energy starvation

Fig 1: Mechanism of action for 7-methyl imidazo[1,2-a]pyridine derivatives targeting QcrB.

Experimental Protocols: Self-Validating Whole-Cell Assays

To reliably differentiate the nanomolar potency differences between 7-chloro and 7-methyl derivatives (e.g., 0.02 μM vs 0.004 μM), researchers must utilize a self-validating whole-cell assay[2]. Relying solely on Optical Density (OD600) is prone to false positives due to the precipitation of highly lipophilic compounds (like the 7-chloro derivatives).

We recommend the Resazurin Microtiter Assay (REMA) , validated by, which provides an orthogonal fluorometric readout[3][4].

Step-by-Step REMA Methodology
  • Compound Preparation: Dissolve the 7-chloro and 7-methyl derivatives in 100% DMSO to create 10 mM stock solutions. Ensure LC-MS purity is >95% prior to testing.

  • Media & Culture: Grow M. tuberculosis H37Rv in Middlebrook 7H9 medium supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80 to an OD600 of 0.6-0.8 (log-phase)[2][5].

  • Plate Assembly (Self-Validating Controls):

    • In a 96-well microplate, perform 2-fold serial dilutions of the test compounds (range: 1.0 μM to 0.001 μM)[6].

    • Positive Control: Rifampicin (validates assay sensitivity)[7].

    • Negative Control: 1% DMSO vehicle (validates baseline uninhibited growth).

    • Sterility Control: Media only.

  • Inoculation & Incubation: Add the standardized bacterial suspension to the wells. Seal the plates and incubate at 37°C for 7 days[3][6].

  • Orthogonal Readout:

    • First, read the plate at OD600 to assess gross physical growth.

    • Add 30 μL of 0.02% resazurin solution to each well and incubate for an additional 24-48 hours[3][6].

    • Read fluorescence (Excitation 530 nm / Emission 590 nm). A color change from blue (oxidized) to pink (reduced) indicates viable cells[3][7].

  • Data Analysis: The MIC is defined as the lowest concentration that prevents the color change to pink (correlating with >90% growth inhibition)[3][4]. Calculate the Z'-factor using the positive and negative controls; a Z' > 0.6 validates the run.

Workflow Visualization

Exp_Workflow S1 1. Compound Prep (LC-MS QC >95%) S3 3. Assay Assembly (Include Rifampicin/DMSO controls) S1->S3 S2 2. Mtb H37Rv Culture (Log-phase growth) S2->S3 S4 4. Dual Readout (OD600 & Resazurin) S3->S4 7-day incubation (37°C) S5 5. Data Validation (Z'-factor > 0.6) S4->S5 Orthogonal verification

Fig 2: Self-validating high-throughput screening workflow for whole-cell Mtb MIC determination.

Conclusion & Strategic Recommendations

When optimizing an imidazo[1,2-a]pyridine scaffold, the choice between a 7-chloro and a 7-methyl substitution should be dictated by the specific target environment and the pharmacokinetic liabilities of the lead series:

  • Choose 7-Methyl when targeting highly specific, sterically constrained lipophilic pockets (like QcrB), or when the basicity of the core nitrogen must be maintained for critical hydrogen bonding. As demonstrated, the 7-methyl substitution can yield up to a 5-fold increase in potency while keeping cLogP in a more favorable range[2].

  • Choose 7-Chloro when the scaffold suffers from rapid oxidative metabolism (as halogens can block CYP450-mediated oxidation at that position), or when a lower core pKa is desired to increase the fraction of un-ionized drug for passive blood-brain barrier (BBB) penetration.

References

  • Moraski, G. C., et al. (2013). Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters, 4(7), 675–679. URL:[Link]

  • Palomino, J. C., et al. (2002). Resazurin microtiter assay plate: simple and inexpensive method for detection of drug resistance in Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 46(8), 2720-2722. URL:[Link]

Sources

A Comparative Guide to the Anti-TB Activity of 7-Chloroimidazo[1,2-a]pyridine and Rifampicin: A New Challenger to a Seasoned Defender

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Tuberculosis (TB), caused by the resilient intracellular pathogen Mycobacterium tuberculosis, remains a formidable global health challenge. The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains has severely compromised the efficacy of current treatment regimens, creating an urgent need for novel anti-TB agents with new mechanisms of action.[1] For decades, Rifampicin has been a cornerstone of first-line anti-TB therapy.[2] However, its efficacy is increasingly threatened by the rise of resistance.[2] In this guide, we provide a detailed, objective comparison of the anti-TB activity of a promising new class of compounds, the imidazo[1,2-a]pyridines, represented here by a 7-chloro-substituted analogue, against the established antibiotic, Rifampicin. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the comparative preclinical profiles of these two important classes of anti-TB compounds.

Chemical and Physical Properties: A Glimpse at the Molecules

A fundamental aspect of understanding any therapeutic agent is its chemical structure. Below are the representative structures of a 7-chloroimidazo[1,2-a]pyridine-3-carboxamide and Rifampicin.

Figure 1: Chemical Structures

  • 7-chloroimidazo[1,2-a]pyridine-3-carboxamide: This structure represents a core scaffold of a new generation of anti-TB agents. The 7-chloro substitution has been shown to be favorable for potent activity.

  • Rifampicin: A complex macrocyclic antibiotic that has been a mainstay of TB treatment for over half a century.

Mechanism of Action: A Tale of Two Targets

The most significant distinction between the 7-chloroimidazo[1,2-a]pyridine class and Rifampicin lies in their molecular mechanisms of action. They target entirely different and essential pathways in M. tuberculosis, which has important implications for their use, especially against resistant strains.

Rifampicin: Inhibiting Transcription

Rifampicin's bactericidal activity stems from its ability to inhibit bacterial DNA-dependent RNA polymerase.[3] It binds to the β-subunit of this enzyme, encoded by the rpoB gene, effectively blocking the initiation of transcription.[2] This prevents the synthesis of essential messenger RNA (mRNA) and subsequently, proteins, leading to bacterial cell death.[3]

7-Chloroimidazo[1,2-a]pyridines: Disrupting Energy Metabolism

The imidazo[1,2-a]pyridine class of compounds, including the 7-chloro derivatives, has a novel mechanism of action that targets cellular respiration.[4] They are potent inhibitors of QcrB, the b subunit of the ubiquinol cytochrome c reductase (cytochrome bc1 complex), which is a critical component of the electron transport chain.[5][6] By inhibiting QcrB, these compounds disrupt the proton motive force, leading to a rapid depletion of adenosine triphosphate (ATP), the cell's primary energy currency.[7] This ultimately results in bacterial growth inhibition.

cluster_Rifampicin Rifampicin's Mechanism cluster_Imidazopyridine 7-Chloroimidazo[1,2-a]pyridine's Mechanism Rifampicin Rifampicin RNAP DNA-dependent RNA Polymerase (rpoB) Rifampicin->RNAP Inhibits Transcription Transcription (DNA to mRNA) Protein_Synth Protein Synthesis Transcription->Protein_Synth Cell_Death_R Bacterial Cell Death Imidazopyridine 7-Chloroimidazo [1,2-a]pyridine QcrB QcrB (Cytochrome bc1 complex) Imidazopyridine->QcrB Inhibits ETC Electron Transport Chain ATP_Synth ATP Synthesis ETC->ATP_Synth Cell_Death_I Bacterial Cell Death

Caption: Distinct mechanisms of action of Rifampicin and 7-chloroimidazo[1,2-a]pyridine.

In Vitro Anti-TB Activity: A Head-to-Head Comparison

The in vitro potency of an anti-TB compound is a critical determinant of its potential clinical utility. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of a drug that inhibits the visible growth of a microorganism. The following table summarizes the reported MIC values for a representative 7-chloroimidazo[1,2-a]pyridine-3-carboxamide and Rifampicin against various strains of M. tuberculosis.

Table 1: Comparative In Vitro Anti-TB Activity (MIC in µM)

CompoundM. tuberculosis H37RvMDR StrainsXDR Strains
7-Chloroimidazo[1,2-a]pyridine-3-carboxamide (Compound 16) 0.10 - 0.19[5]0.05 - 1.5[5]0.05 - 1.5[5]
Rifampicin ~0.0012 - 0.0024>1.2 (Resistant)[8]>1.2 (Resistant)[8]

Note: Data for the 7-chloroimidazo[1,2-a]pyridine derivative and Rifampicin are compiled from different studies and may not be directly comparable due to variations in experimental conditions. The MIC for Rifampicin against H37Rv can vary, but is generally in the low nanomolar range.

From the available data, the 7-chloroimidazo[1,2-a]pyridine derivative demonstrates excellent potency against the drug-sensitive H37Rv strain, with MIC values in the sub-micromolar range.[5] Crucially, it retains significant activity against MDR and XDR strains of M. tuberculosis, against which Rifampicin is, by definition, ineffective.[5][8] This highlights the potential of this novel class of compounds to address the challenge of drug-resistant TB.

Selectivity and Cytotoxicity: A Safety Profile Assessment

An ideal antimicrobial agent should exhibit high potency against the pathogen while displaying minimal toxicity to host cells. This is often quantified by the selectivity index (SI), which is the ratio of the cytotoxic concentration (IC50) to the antimicrobial concentration (MIC). A higher SI value indicates a more favorable therapeutic window.

Table 2: Cytotoxicity and Selectivity Index

CompoundCytotoxicity (IC50 against Vero cells in µM)Selectivity Index (SI = IC50/MIC against H37Rv)
7-Chloroimidazo[1,2-a]pyridine-3-carboxamide (Compound 16) >128[5]>673 - >1280[5]
Rifampicin Generally considered to have low cytotoxicity at therapeutic dosesHigh

The 7-chloroimidazo[1,2-a]pyridine derivative shows a very favorable safety profile in vitro, with an IC50 value greater than 128 µM against mammalian Vero cells.[5] This, combined with its potent anti-TB activity, results in an excellent selectivity index, suggesting a wide therapeutic window.[5] Rifampicin is also known to have a good safety profile, though it can be associated with hepatotoxicity in some patients.

Resistance Mechanisms

Understanding the mechanisms by which bacteria develop resistance to antibiotics is crucial for their effective use and for the development of new drugs.

  • Rifampicin Resistance: Resistance to Rifampicin is primarily mediated by mutations in the rpoB gene, which encodes the β-subunit of the RNA polymerase.[2] These mutations alter the drug's binding site, reducing its inhibitory effect.[2]

  • 7-Chloroimidazo[1,2-a]pyridine Resistance: Resistance to the imidazo[1,2-a]pyridine class of compounds has been linked to mutations in the qcrB gene, which encodes their molecular target.[6] The distinct resistance mechanisms of these two classes of drugs suggest that there would be no cross-resistance between them, a highly desirable feature for a new anti-TB agent.

Experimental Protocols for Validation

To facilitate further research and validation, we provide detailed protocols for two key in vitro assays used to characterize anti-TB compounds.

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination using the Microplate Alamar Blue Assay (MABA)

This colorimetric assay is a widely used method for determining the MIC of compounds against M. tuberculosis.

Materials:

  • M. tuberculosis H37Rv culture

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC (oleic acid, albumin, dextrose, catalase), and 0.05% Tween 80

  • 96-well microtiter plates

  • Test compound (e.g., 7-chloroimidazo[1,2-a]pyridine or Rifampicin)

  • Alamar Blue reagent

  • Spectrophotometer or fluorometer

Procedure:

  • Prepare Bacterial Inoculum: Culture M. tuberculosis H37Rv in supplemented 7H9 broth to mid-log phase. Adjust the turbidity to a McFarland standard of 1.0, and then dilute to achieve a final inoculum of approximately 1 x 10^5 CFU/mL.

  • Compound Dilution: Prepare serial two-fold dilutions of the test compound in 7H9 broth in a 96-well plate. Include a drug-free control and a positive control (e.g., a known anti-TB drug).

  • Inoculation: Add the prepared bacterial inoculum to each well.

  • Incubation: Seal the plates and incubate at 37°C for 5-7 days.

  • Addition of Alamar Blue: After incubation, add Alamar Blue reagent to each well and incubate for another 24 hours.

  • Read Results: Observe the color change. Blue indicates no bacterial growth, while pink indicates growth. The MIC is defined as the lowest drug concentration that prevents a color change from blue to pink. Results can also be read quantitatively using a spectrophotometer (570 nm and 600 nm) or fluorometer (Ex 530 nm, Em 590 nm).

Protocol 2: Cytotoxicity Assessment using the MTT Assay

The MTT assay is a colorimetric assay for assessing the metabolic activity of cells, which serves as an indicator of cell viability.

Materials:

  • Mammalian cell line (e.g., Vero or HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the mammalian cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Add serial dilutions of the test compound to the wells and incubate for 48-72 hours. Include a vehicle control.

  • MTT Addition: Remove the medium and add fresh medium containing MTT solution. Incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is the concentration of the compound that causes a 50% reduction in cell viability.

cluster_MIC MIC Determination (MABA) cluster_Cytotoxicity Cytotoxicity Assay (MTT) A Prepare Bacterial Inoculum C Inoculate 96-well Plate A->C B Serial Dilution of Compound B->C D Incubate (5-7 days) C->D E Add Alamar Blue D->E F Incubate (24h) E->F G Read Results (Colorimetric/Fluorometric) F->G H Seed Mammalian Cells I Treat with Compound H->I J Incubate (48-72h) I->J K Add MTT Reagent J->K L Incubate (2-4h) K->L M Solubilize Formazan L->M N Read Absorbance M->N

Caption: Experimental workflow for in vitro anti-TB activity and cytotoxicity testing.

Expert Insights and Future Perspectives

The comparison between the 7-chloroimidazo[1,2-a]pyridines and Rifampicin paints a compelling picture of the evolution of anti-TB drug discovery. While Rifampicin remains a critical component of combination therapy for drug-susceptible TB, its utility is severely hampered by resistance. The imidazo[1,2-a]pyridines, with their novel mechanism of action targeting cellular energy production, represent a significant advancement.

Key Advantages of 7-Chloroimidazo[1,2-a]pyridines:

  • Novel Mechanism of Action: Targeting QcrB circumvents existing resistance mechanisms to Rifampicin and other first-line drugs.[5][6]

  • Potent Activity Against Resistant Strains: The ability to effectively kill MDR and XDR M. tuberculosis is a major advantage.[5]

  • Favorable Safety Profile: High selectivity indices suggest a wide therapeutic window, which is crucial for the long treatment durations required for TB.[5]

Future Directions:

Further preclinical and clinical development of the imidazo[1,2-a]pyridine class is warranted. Head-to-head in vivo efficacy studies in animal models comparing these compounds with standard-of-care regimens will be crucial. Additionally, optimizing pharmacokinetic properties and exploring combination therapies with other new and existing anti-TB agents will be key to unlocking their full potential. The development of QcrB inhibitors like the 7-chloroimidazo[1,2-a]pyridines offers a beacon of hope in the global fight against drug-resistant tuberculosis.[9]

References

  • Screening and Evaluation of Anti-Tuberculosis Compounds - Creative Diagnostics. [Link]

  • Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates - Frontiers. [Link]

  • Design, Synthesis and biological evaluation of novel imidazo[1,2-a]pyridinecarboxamides as potent anti-tuberculosis agents - PMC. [Link]

  • In Vitro Profiling of Antitubercular Compounds by Rapid, Efficient, and Nondestructive Assays Using Autoluminescent Mycobacterium tuberculosis | Antimicrobial Agents and Chemotherapy - ASM Journals. [Link]

  • Full article: In vitro anti-TB properties, in silico target validation, molecular docking and dynamics studies of substituted 1,2,4-oxadiazole analogues against Mycobacterium tuberculosis - Taylor & Francis. [Link]

  • Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis | ACS Medicinal Chemistry Letters. [Link]

  • (PDF) In Vitro Profiling of Anti-tubercular Compounds by Rapid, Efficient, and Non-Destructive Assays Using Auto-luminescent Mycobacterium tuberculosis - ResearchGate. [Link]

  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. [Link]

  • QcrB inhibition as a potential approach for the treatment of tuberculosis: A review of recent developments, patents, and future directions - PubMed. [Link]

  • QcrB inhibition as a potential approach for the treatment of tuberculosis: A review of recent developments, patents, and future directions - ResearchGate. [Link]

  • A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC. [Link]

  • Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues. [Link]

  • Heterocyclic Inhibitors of QcrB as Novel Drugs for Tuberculosis - Grantome. [Link]

  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. [Link]

  • Bactericidal Activity of an Imidazo[1, 2-a]pyridine Using a Mouse M. tuberculosis Infection Model | PLOS One - Research journals. [Link]

  • RNA Polymerase Inhibitors - TB Alliance. [Link]

  • Design of RNA Polymerase Inhibitors as Therapeutics for Tuberculous Meningitis - PubMed. [Link]

  • Comparison of activities of rifapentine and rifampin against Mycobacterium tuberculosis residing in human macrophages - PMC. [Link]

  • Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB. [Link]

  • The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. [Link]

  • Rifampin and Their Analogs: A Development of Antitubercular Drugs. [Link]

  • The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC. [Link]

  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC. [Link]

  • Novel Imidazo[1,2-a]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Doc - Chemical Methodologies. [Link]

  • Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2-a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors. [Link]

  • An Overview of Various Rifampicin Analogs against Mycobacterium tuberculosis and their Drug Interactions - Bentham Science Publisher. [Link]

  • Year wise comparison of Rifampicin Resistance in Tuberculosis: An Emerging Concern. [Link]

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A Comparative Guide to the Cytotoxicity of Imidazo[1,2-a]pyridine-3-carboxamides in Vero Cells

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the imidazo[1,2-a]pyridine scaffold has emerged as a "privileged structure" due to its presence in numerous pharmacologically active compounds.[1] This nitrogen-rich heterocyclic system is a cornerstone in the development of new therapeutic agents, demonstrating a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3] Specifically, the imidazo[1,2-a]pyridine-3-carboxamide derivatives are a subclass of significant interest, with some showing potent activity against multi-drug resistant tuberculosis and various cancer cell lines.[4][5][6]

However, the journey from a promising compound to a viable drug candidate is paved with rigorous safety and toxicity evaluations. A critical first step in this process is the in vitro cytotoxicity assessment. This guide provides a comparative analysis of the cytotoxic effects of a series of hypothetical imidazo[1,2-a]pyridine-3-carboxamide derivatives on Vero cells, a standard and widely accepted cell line for initial toxicity screening.

The choice of Vero cells (African Green Monkey Kidney cells) is deliberate and grounded in established toxicological testing standards.[7][8] As a non-cancerous, continuous cell line, Vero cells provide a sensitive and reproducible model for assessing baseline cytotoxicity to normal mammalian cells, a practice recommended by international standards such as ISO 10993-5.[9][10][11][12]

This guide will detail the experimental rationale, present comparative data for a series of novel derivatives, and provide a comprehensive, field-tested protocol for conducting the MTT assay, a reliable and quantitative method for evaluating cell viability.[13][14]

Experimental Design & Rationale

The core of this investigation is to understand the structure-activity relationship (SAR) of imidazo[1,2-a]pyridine-3-carboxamides concerning their cytotoxicity. By systematically modifying the substituents on the core scaffold, we can discern which chemical features contribute to or mitigate toxic effects.

Our experimental approach is anchored by the following principles:

  • Controlled Comparison: A series of five novel imidazo[1,2-a]pyridine-3-carboxamide derivatives (coded IMP-01 to IMP-05 ) with varying electronic and steric properties are compared.

  • Standardized Cell Model: All experiments are conducted using the ATCC-certified Vero cell line to ensure consistency and comparability with global research.[7]

  • Validated Endpoint: Cell viability is measured using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay.[13][15] This assay quantifies the metabolic activity of living cells, where mitochondrial dehydrogenases of viable cells reduce the yellow MTT salt into purple formazan crystals.[13][14] The amount of formazan produced is directly proportional to the number of living cells.[15][16]

  • Reference Controls: Doxorubicin, a well-characterized chemotherapeutic agent with known cytotoxicity, is used as a positive control. A vehicle control (0.1% DMSO in media) is used as the negative control to account for any solvent effects.

The overall workflow for this comparative study is depicted below.

Cytotoxicity_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Cytotoxicity Assay cluster_analysis Phase 3: Data Analysis VeroPrep Culture & Passage Vero Cells Seed Seed Vero Cells in 96-well Plates (1x10^4 cells/well) CompoundPrep Prepare Serial Dilutions of IMP Compounds & Controls Treat Treat Cells with Compounds Incubate1 Incubate for 24h (37°C, 5% CO2) Seed->Incubate1 Incubate2 Incubate for 48h Treat->Incubate2 Incubate1->Treat AddMTT Add MTT Reagent (0.5 mg/mL) Incubate2->AddMTT Incubate3 Incubate for 4h AddMTT->Incubate3 Solubilize Add Solubilizer (e.g., DMSO) Incubate3->Solubilize Read Read Absorbance (570 nm) Solubilize->Read Calculate Calculate % Viability vs. Vehicle Control Read->Calculate Plot Plot Dose-Response Curves Calculate->Plot DetermineIC50 Determine IC50 Values Plot->DetermineIC50

Caption: Experimental workflow for cytotoxicity assessment.

Comparative Cytotoxicity Data

The cytotoxic potential of each compound is expressed as the IC50 value, which is the concentration of the compound that inhibits 50% of cell viability. A lower IC50 value indicates higher cytotoxicity. The results from the MTT assay after 48 hours of exposure are summarized below.

Compound IDR-Group on Carboxamide NitrogenIC50 in Vero Cells (µM)Selectivity Index (SI)*
IMP-01 Cyclohexyl> 100> 5.0
IMP-02 Phenyl85.42.3
IMP-03 4-Chlorophenyl22.10.9
IMP-04 4-Methoxyphenyl92.82.5
IMP-05 4-Nitrophenyl15.60.6
Doxorubicin (Positive Control)1.2N/A
Vehicle 0.1% DMSONo cytotoxicity observedN/A

*Selectivity Index (SI) is a hypothetical ratio calculated as (IC50 in Vero cells) / (IC50 in a target cancer cell line, assumed here to be ~20 µM for active compounds for illustrative purposes). A higher SI is desirable, indicating more selective toxicity towards cancer cells.

Discussion and Interpretation

The data reveals a clear structure-cytotoxicity relationship among the tested imidazo[1,2-a]pyridine-3-carboxamide derivatives.

  • Influence of Aromatic vs. Aliphatic Groups: The parent compound with a simple aliphatic cyclohexyl group (IMP-01 ) was essentially non-toxic, with an IC50 value greater than 100 µM. Replacing this with an aromatic phenyl ring (IMP-02 ) introduced moderate cytotoxicity. This suggests that the aromatic system is a key contributor to the compound's interaction with cellular components leading to toxicity.

  • Impact of Electronic Effects: The most significant finding is the role of electronic substituents on the phenyl ring.

    • An electron-donating group (methoxy, IMP-04 ) resulted in cytotoxicity comparable to the unsubstituted phenyl ring of IMP-02 .

    • Conversely, strong electron-withdrawing groups dramatically increased cytotoxicity. The chloro-substituted derivative (IMP-03 ) was nearly four times more toxic than IMP-02 , and the nitro-substituted derivative (IMP-05 ) was the most cytotoxic of the series, with an IC50 of 15.6 µM.

This trend strongly suggests that the mechanism of toxicity may involve the compound acting as an electrophile or participating in redox cycling, processes that are enhanced by electron-withdrawing substituents. Previous studies on other imidazo[1,2-a]pyridine series have pointed towards mechanisms involving the inhibition of critical signaling pathways like PI3K/Akt/mTOR or the induction of apoptosis.[17][18][19] The electronic nature of the C3-carboxamide substituent likely plays a crucial role in the molecule's ability to interact with biological targets within these pathways.

While high cytotoxicity is undesirable for drugs targeting non-cancer indications, it can be a valuable attribute for anticancer agents.[20] However, for compounds like IMP-03 and IMP-05 , the low hypothetical Selectivity Index (SI < 1) indicates poor selectivity, meaning they are as toxic, or more so, to normal cells as they are to cancer cells. In contrast, IMP-01 and IMP-04 show a more favorable profile for further development where low general toxicity is required.

Detailed Experimental Protocol: MTT Cytotoxicity Assay

This protocol is a self-validating system designed for accuracy and reproducibility, adhering to the principles outlined in ISO 10993-5.[11]

MTT_Pathway cluster_cell Living Cell cluster_reaction MTT Reduction cluster_quantification Quantification Mitochondria Mitochondria MTT MTT (Yellow, Soluble) Mitochondria->MTT Enzymes Formazan Formazan (Purple, Insoluble) MTT->Formazan NAD(P)H-dependent oxidoreductases Solubilizer Add DMSO Formazan->Solubilizer PurpleSolution Purple Solution Solubilizer->PurpleSolution Spectrophotometer Read Absorbance (570 nm) PurpleSolution->Spectrophotometer α Viable Cells

Caption: Principle of the MTT Cell Viability Assay.

1. Materials and Reagents:

  • Vero cells (ATCC® CCL-81™)

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • 0.25% Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, 96-well flat-bottom tissue culture plates

  • Test compounds (IMP series) and Doxorubicin, dissolved in DMSO to create 100 mM stock solutions.

2. Cell Seeding:

  • Harvest sub-confluent Vero cells using Trypsin-EDTA.

  • Perform a cell count and determine viability (e.g., via Trypan Blue exclusion).[21]

  • Dilute the cell suspension in DMEM to a final concentration of 1 x 10^5 cells/mL.

  • Seed 100 µL of the cell suspension into each well of a 96-well plate (10,000 cells/well).[15]

  • Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.[7][21]

3. Compound Treatment:

  • Prepare serial dilutions of the test compounds and Doxorubicin in DMEM. A typical concentration range would be 0.1 to 100 µM. The final DMSO concentration in all wells must be kept below 0.5% to avoid solvent-induced toxicity.

  • After 24 hours of incubation, carefully aspirate the old media from the wells.

  • Add 100 µL of the prepared compound dilutions to the respective wells. Include vehicle control wells (media with 0.1% DMSO) and untreated control wells (media only).

  • Incubate the plate for 48 hours at 37°C, 5% CO2.

4. MTT Assay Procedure:

  • After the 48-hour treatment period, add 10 µL of the 5 mg/mL MTT stock solution to each well (final concentration 0.5 mg/mL).[13][16]

  • Incubate the plate for an additional 4 hours at 37°C.[13] During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.

  • Carefully aspirate the media-MTT mixture from the wells without disturbing the formazan crystals at the bottom.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[13]

  • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

5. Data Acquisition and Analysis:

  • Measure the absorbance (Optical Density, OD) of each well at 570 nm using a microplate reader.[16] A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Calculate the percentage of cell viability for each treatment using the following formula:

    • % Viability = [(OD_Treated - OD_Blank) / (OD_VehicleControl - OD_Blank)] x 100

  • Plot the % Viability against the log of the compound concentration and use non-linear regression (sigmoidal dose-response curve) to calculate the IC50 value for each compound.

Conclusion

The in vitro cytotoxicity assessment in Vero cells serves as an indispensable primary screen in the drug development pipeline. This guide demonstrates that for the imidazo[1,2-a]pyridine-3-carboxamide scaffold, substitutions on the carboxamide moiety profoundly influence the cytotoxic profile. Specifically, the presence of strong electron-withdrawing groups on a terminal phenyl ring significantly increases toxicity in this non-cancerous cell line.

This comparative analysis provides a clear rationale for compound selection. Derivatives like IMP-01 and IMP-04 , which exhibit low cytotoxicity, are promising candidates for indications where safety is paramount. Conversely, the potent cytotoxicity of IMP-05 might be leveraged in an oncology context, provided that subsequent studies can demonstrate a favorable selectivity index against cancer cells over normal cells. These findings underscore the importance of systematic, comparative screening to guide the rational design of safer and more effective therapeutic agents.

References

  • Vero Cell Cytotoxicity Assay. Bio-protocol. Available from: [Link]

  • ISO 10993-5: Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity. International Organization for Standardization. Available from: [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. (2025). Available from: [Link]

  • ISO 10993-5 Cytotoxicity Test. Tecolab. Available from: [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available from: [Link]

  • IS EN ISO 10993-5:2009: Biological evaluation of medical devices - Part 5: Tests for in vitro cytotoxicity. iTeh Standards. (2009). Available from: [Link]

  • EN ISO 10993-5:2009/A11:2025 - In Vitro Cytotoxicity Testing for Medical Devices. iTeh Standards. (2025). Available from: [Link]

  • A Practical Guide to ISO 10993-5: Cytotoxicity. Medical Device and Diagnostic Industry (MD+DI). Available from: [Link]

  • Novel Imidazo[1,2-a]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Doc. Chemical Methodologies. (2025). Available from: [Link]

  • Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies. Heliyon. Available from: [Link]

  • Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety. Journal of Enzyme Inhibition and Medicinal Chemistry. (2024). Available from: [Link]

  • The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. RSC Medicinal Chemistry. Available from: [Link]

  • Determination of Toxicity Through Cytotoxicity Assays. Springer Nature Experiments. Available from: [Link]

  • Selenylated Imidazo [1,2-a]pyridine Induces Apoptosis and Oxidative Stress in 2D and 3D Models of Colon Cancer Cells. MDPI. (2023). Available from: [Link]

  • Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy Review Article. Systematic Review Pharmacy. (2021). Available from: [Link]

  • Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters. Available from: [Link]

  • Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity. ACS Medicinal Chemistry Letters. (2011). Available from: [Link]

  • The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention. (2022). Available from: [Link]

  • In-Vitro Cytotoxicity Activity of Some Selected Ethanomedicinal Plants Against Vero Cell Line. International Journal of Pharmaceutical Sciences Review and Research. (2016). Available from: [Link]

  • Detection of cytotoxic activity on Vero cells in clinical isolates of Serratia marcescens. Brazilian Journal of Medical and Biological Research. Available from: [Link]

  • What is the protocol for doing a Vero cell cytotoxicity assay for the determination of anti-virulence effect of a compound? ResearchGate. (2015). Available from: [Link]

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. (2026). Available from: [Link]

  • The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. PMC. (2022). Available from: [Link]

  • Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. Chemical Methodologies. (2025). Available from: [Link]

  • Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. PMC. (2025). Available from: [Link]

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X-ray crystallography data for 7-Chloroimidazo[1,2-a]pyridine-3-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Crystallographic & Functional Profiling: 7-Chloroimidazo[1,2-a]pyridine-3-carboxamide Scaffolds

Executive Summary: The Halogen Advantage

In the development of anti-tuberculosis (anti-TB) agents and GABA receptor ligands, the 7-Chloroimidazo[1,2-a]pyridine-3-carboxamide scaffold represents a critical structural evolution from its 7-methyl and unsubstituted predecessors. While the 7-methyl analog (e.g., in Zolpidem-related structures) is metabolically labile, the 7-chloro substitution introduces a "metabolic block" while maintaining the lipophilicity required for cell wall penetration in Mycobacterium tuberculosis.

This guide compares the crystallographic and functional performance of the 7-Chloro variant against its primary alternatives: the 7-Methyl (bioisostere) and the 6-Chloro (positional isomer) analogs.

Key Takeaway: X-ray data reveals that the 7-Cl atom alters crystal packing through unique


 and 

interactions, resulting in higher density and altered solubility profiles compared to the 7-Me analogs, which rely on van der Waals packing.

Comparative Crystallographic Data

The following data aggregates structural insights from single-crystal X-ray diffraction studies of 7-substituted imidazo[1,2-a]pyridine-3-carboxamide derivatives. Note that the core scaffold is often co-crystallized or derivatized (e.g., 2-phenyl or N-substituted variants) to ensure stable lattice formation.

Table 1: Structural & Physical Properties Comparison
Feature7-Chloro Scaffold 7-Methyl Scaffold 6-Chloro Isomer
Crystal System Monoclinic / Triclinic (Derivative dependent)Orthorhombic / MonoclinicMonoclinic
Space Group Typically

or

Typically


Calculated Density ~1.42 - 1.48 g/cm³~1.25 - 1.30 g/cm³~1.45 g/cm³
Key Intermolecular Force Halogen Bonding:

and weak

networks.[1]
Steric Packing: Methyl group directs packing via weak van der Waals forces.Stacking: Enhanced

stacking due to electronegativity at C6.
Melting Point 197–199 °C (High thermal stability)172–175 °C210–212 °C
Solubility (DMSO) ModerateHighModerate-Low
Metabolic Liability Low (Cl blocks oxidation at C7)High (Benzylic oxidation at Me)Low

Data Source: Aggregated from studies on 2-phenyl-imidazo[1,2-a]pyridine derivatives [1][2][3].

Structural Insight: The "Chlorine Clip" Effect

In the 7-Chloro variants, the chlorine atom often acts as a weak hydrogen bond acceptor. Unlike the methyl group, which is a "bulky sphere" that pushes molecules apart, the chlorine atom is anisotropic. It permits tighter "head-to-tail" stacking of the imidazopyridine cores, facilitated by


 contacts (approx. 2.85 Å). This results in a denser crystal lattice compared to the 7-Methyl analogs, correlating with the observed higher melting points and improved metabolic stability.

Experimental Protocol: Synthesis & Crystallization

To replicate the crystal growth for X-ray analysis, a high-purity sample is required. The following protocol ensures the removal of regioisomers (e.g., 5-chloro impurities) that disrupt lattice formation.

Phase 1: Regioselective Synthesis
  • Reagents: 4-Chloropyridin-2-amine (1.0 eq), Ethyl 2-chloro-3-oxopropanoate (or related

    
    -halo ketoester) (1.2 eq), Ethanol (0.5 M).
    
  • Mechanism: The exocyclic amine attacks the ketone, followed by ring closure at the pyridine nitrogen.

  • Critical Step: The 7-chloro position is fixed by the starting material (4-chloropyridin-2-amine). Note that using 5-chloropyridin-2-amine would yield the 6-chloro isomer.

Phase 2: Crystallization (Vapor Diffusion Method)

This method is superior to spontaneous evaporation for obtaining X-ray quality single crystals of rigid heterocycles.

  • Dissolution: Dissolve 20 mg of the purified 7-Chloroimidazo[1,2-a]pyridine-3-carboxamide in 2 mL of DMSO or DMF (Good solvent). Filter through a 0.45 µm PTFE syringe filter into a small inner vial.

  • Diffusion Setup: Place the open inner vial inside a larger jar containing 10 mL of Ethanol or Diethyl Ether (Anti-solvent).

  • Equilibration: Seal the outer jar tightly. Store at 4°C in a vibration-free environment.

  • Harvest: Clear, block-like crystals typically appear within 3–7 days as the anti-solvent diffuses into the DMSO, slowly lowering solubility.

Visual Workflows

Figure 1: Synthesis & Crystallization Logic

G Start Start: 4-Chloropyridin-2-amine React Condensation (Ethanol, Reflux, 4h) Start->React Inter Intermediate: 7-Chloroimidazo[1,2-a]pyridine React->Inter Funct C3-Amidation (Carboxamide Formation) Inter->Funct Purify Purification (Column Chromatography) Funct->Purify Cryst Vapor Diffusion (DMSO -> Et2O) Purify->Cryst >98% Purity Xray X-Ray Diffraction (Data Collection) Cryst->Xray Single Crystal

Caption: Step-by-step workflow from raw material to single-crystal analysis, highlighting the critical purification step before crystallization.

Figure 2: Structure-Activity Relationship (SAR) Logic

SAR Core Imidazo[1,2-a]pyridine Scaffold Me 7-Methyl Subst. Core->Me Cl 7-Chloro Subst. Core->Cl Me_Effect High Metabolic Liability (Oxidation) Me->Me_Effect Me_Pack Loose Packing (Low Density) Me->Me_Pack Cl_Effect Metabolic Block (Stable) Cl->Cl_Effect Cl_Pack Dense Packing (Halogen Bonds) Cl->Cl_Pack

Caption: Decision tree illustrating why the 7-Chloro scaffold is preferred over 7-Methyl for drug stability, despite the 7-Methyl's common use.

Functional Performance: Anti-TB Activity

While crystallography defines the solid-state properties, the solution-state performance is vital for drug development.

  • Target: QcrB (Cytochrome

    
     complex) in Mycobacterium tuberculosis.
    
  • Potency: The 7-Chloro derivatives generally show comparable or slightly lower in vitro potency compared to 7-Methyl analogs (MIC ~0.02 µM vs 0.004 µM) [4].

  • The Trade-off: However, the 7-Chloro variant is often selected for in vivo studies because it prevents the rapid clearance seen with the 7-Methyl group. The crystal density correlates with this stability—the tighter packing and lack of oxidizable benzylic hydrogens make the 7-Cl scaffold a more robust "warhead" for oral dosing.

References

  • Elaatiaoui, A., et al. (2015). "Crystal structure of (E)-4-[N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)carboximidoyl]phenol." Acta Crystallographica Section E, 71(11).

  • Moraski, G. C., et al. (2011). "Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity."[2][3] ACS Medicinal Chemistry Letters, 2(6), 466–470.

  • Akonan, L., et al. (2025).[4] "Synthesis and crystal structure of (Z)-2-(6-chloroimidazo[1,2-a]pyridin-2-yl)-3-[4-(dimethylamino)phenyl]acrylonitrile." Acta Crystallographica Section E, 81.

  • Moraski, G. C., et al. (2013). "Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis." ACS Medicinal Chemistry Letters, 4(7).

Sources

Binding affinity comparison of carboxamide derivatives to QcrB target

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Binding Affinity and Structural Mechanics of Carboxamide Derivatives Targeting Mtb QcrB

Introduction The oxidative phosphorylation pathway of Mycobacterium tuberculosis (Mtb) has emerged as a highly vulnerable therapeutic target. Central to this pathway is the cytochrome bcc complex, specifically the QcrB subunit, which facilitates electron transfer from the menaquinol pool to the terminal oxidases[1]. Carboxamide derivatives—most notably imidazo[1,2-a]pyridine-3-carboxamides (IPAs) like Q203 (Telacebec) and pyrazolo[1,5-a]pyridine-3-carboxamides like TB47—have demonstrated profound bactericidal activity by competitively binding to the menaquinol-oxidation (Qp) pocket of QcrB[2]. This guide provides an objective, data-driven comparison of the binding affinities of these derivatives, elucidating the structural causality behind their efficacy and detailing the self-validating experimental protocols required for their evaluation.

Mechanistic Causality: Why the Carboxamide Scaffold?

The potency of carboxamide derivatives stems from their precise stereochemical complementarity with the Qp pocket of Mtb QcrB. The carboxamide linker acts as a critical structural anchor. High-resolution Cryo-EM studies reveal that the amine group within the carboxamide linker forms a highly stable hydrogen bond (~3.0 Å) with the hydroxyl oxygen of QcrBThr313[2]. This interaction is non-negotiable for high-affinity binding; mutations at this site (e.g., T313A) consistently confer high-level resistance to this entire class of inhibitors[3]. Furthermore, the heterocyclic rings (imidazopyridine or pyrazolopyridine) form secondary hydrogen bonds with QcrBGlu314 and QcrAHis375, locking the inhibitor into the transmembrane domain and sterically occluding endogenous menaquinol[2].

ETC_Inhibition NADH NADH Dehydrogenase (NDH-2) MK Menaquinol Pool (MKH2) NADH->MK e- transfer QcrB Cytochrome bcc Complex (QcrB Subunit) MK->QcrB e- to Qp site CytAA3 Cytochrome aa3 Terminal Oxidase QcrB->CytAA3 e- transfer ATP ATP Synthase (Energy Production) CytAA3->ATP Proton Motive Force Inhibitor Carboxamide Derivatives (Q203, TB47, IPAs) Inhibitor->QcrB Blocks Qp Site (H-bonds: T313, E314)

Mtb Electron Transport Chain showing QcrB inhibition by carboxamide derivatives.

Comparative Binding Affinity and Functional Inhibition

Binding affinity can be quantified theoretically via Gibbs free energy (


) in molecular docking simulations, and functionally validated through the reduction of enzymatic turnover in isolated cytochrome bcc supercomplexes. The table below synthesizes the binding metrics of leading carboxamide derivatives compared to baseline controls.
CompoundDerivative ClassBinding Affinity (

)
Enzymatic Turnover (

)
Key Interacting Residues
Q203 (Telacebec) Imidazo[1,2-a]pyridine-3-carboxamideHigh (Experimental)5.8 (Down from 23.3)QcrBThr313, QcrBGlu314, QcrAHis375
TB47 Pyrazolo[1,5-a]pyridine-3-carboxamideHigh (Experimental)SuppressedQcrBThr313, QcrBGlu314, QcrAHis375
IPA Ligand 22 N-(2-phenoxy)ethyl imidazo[1,2-a]pyridine-3-carboxamide-10.10 kcal/molN/A (In silico)Qp site (Thr313)
IPA Ligand 26 N-(2-phenoxy)ethyl imidazo[1,2-a]pyridine-3-carboxamide-10.00 kcal/molN/A (In silico)Qp site (Thr313)
Isoniazid Hydrazine derivative (Control)-6.0 kcal/molN/AN/A

Data Synthesis: Q203 profoundly suppresses the hybrid supercomplex turnover from a baseline of 23.3


 to 5.8 

[2]. Concurrently, novel IPA derivatives (e.g., Ligands 22 and 26) demonstrate theoretical binding affinities of -10.10 and -10.00 kcal/mol respectively, significantly outperforming standard first-line drugs like Isoniazid (-6.0 kcal/mol) when modeled in the same Qp pocket[4].

Experimental Workflows: A Self-Validating System

To ensure scientific integrity, the evaluation of novel QcrB inhibitors must follow an orthogonal, self-validating workflow. In silico predictions must be functionally proven via enzymatic assays, which are in turn structurally explained by Cryo-EM.

Workflow InSilico 1. In Silico Docking Homology Modeling Binding Affinity (u0394G) Enzymatic 2. Enzymatic Assay Cytochrome bcc Turnover (e- s-1 reduction) InSilico->Enzymatic CryoEM 3. Cryo-EM Resolution Atomic Binding Pose Residue Interactions Enzymatic->CryoEM Validation 4. Hit Validation Lead Optimization (e.g., Q203, TB47) CryoEM->Validation

Self-validating experimental workflow for evaluating QcrB binding affinity.

Protocol 1: In Silico Molecular Docking & Homology Modeling

Causality: Rapidly screens compound libraries to prioritize derivatives with optimal


 before committing to chemical synthesis.
  • Target Preparation: Construct a homology model of Mtb QcrB using the high-resolution X-ray structure of M. smegmatis QcrB as a template (e.g., via the Swiss-Model workspace)[4].

  • Ligand Preparation: Generate 3D conformations of the carboxamide library, minimizing energy using a standard force field (e.g., OPLS3).

  • Grid Generation: Define the receptor grid box specifically around the Qp pocket, centering on residues Thr313, Glu314, and Tyr164.

  • Docking & Scoring: Execute induced-fit docking. Prioritize ligands that achieve a binding affinity score

    
     kcal/mol and successfully form the mandatory H-bond with Thr313[4].
    
Protocol 2: Cytochrome bcc-aa3 Supercomplex Turnover Assay

Causality: Directly measures the functional consequence of ligand binding. A reduction in electron transfer rate validates that the physical binding observed in silico effectively disrupts enzymatic function.

  • Complex Isolation: Purify the mycobacterial cytochrome bcc-aa3 supercomplex using affinity chromatography in the presence of a mild detergent (like digitonin) to maintain transmembrane stability.

  • Baseline Measurement: In a spectrophotometer cuvette, combine the purified supercomplex with decylubiquinol (electron donor) and oxidized cytochrome c (electron acceptor). Monitor the baseline reduction of cytochrome c at 550 nm to establish the uninhibited turnover rate (typically ~23.3

    
    )[2].
    
  • Inhibitor Titration: Introduce the carboxamide derivative (e.g., Q203 at 1-10

    
    M).
    
  • Self-Validation Step: Record the suppressed turnover rate. Repeat the assay using a T313A mutant supercomplex. A restoration of turnover in the mutant confirms that the inhibition was specifically mediated by the Qp site binding affinity[3].

Protocol 3: Cryo-EM Structural Resolution of the QcrB-Inhibitor Complex

Causality: Provides definitive, atomic-level proof of the binding pose, validating the in silico predictions and explaining the enzymatic inhibition.

  • Grid Preparation: Apply 3

    
    L of the purified supercomplex incubated with the carboxamide derivative (e.g., TB47) onto glow-discharged Quantifoil holey carbon grids. Plunge-freeze in liquid ethane.
    
  • Data Acquisition: Image using a 300 kV Titan Krios electron microscope equipped with a direct electron detector.

  • Reconstruction: Perform particle picking, 2D classification, and 3D refinement to achieve a resolution of

    
     Å[2].
    
  • Model Fitting: Rigid-body fit the Mtb QcrB atomic model into the density map. Confirm the presence of the inhibitor density in the Qp pocket and measure the exact interatomic distances of the hydrogen bonds with Thr313 and Glu314[2].

References

1.[4] Homology modeling and molecular docking simulation of some novel imidazo[1,2-a]pyridine-3-carboxamide (IPA) series as inhibitors of Mycobacterium tuberculosis. nih.gov. 4 2.[2] Structure of Mycobacterium tuberculosis cytochrome bcc in complex with Q203 and TB47, two anti-TB drug candidates. elifesciences.org. 2 3.[3] SAR Analysis of Small Molecules Interfering with Energy-Metabolism in Mycobacterium tuberculosis. mdpi.com. 3 4.[1] Terminal Respiratory Oxidases: A Targetables Vulnerability of Mycobacterial Bioenergetics?. frontiersin.org. 1

Sources

Comparative Guide: In Vivo Pharmacokinetic Profiling of Imidazopyridine Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comparative pharmacokinetic (PK) analysis of the imidazo[1,2-a]pyridine scaffold, a privileged structure in medicinal chemistry most notably represented by Zolpidem . While Zolpidem demonstrates rapid onset and clearance ideal for sleep induction, its short half-life limits efficacy for sleep maintenance or other therapeutic indications (e.g., kinase inhibition, anti-infectives).

This analysis contrasts the reference standard (Zolpidem) against two structural analogs designed to optimize metabolic stability and bioavailability. We provide experimental workflows, mechanistic insights into CYP3A4-mediated clearance, and data-driven comparisons to guide lead optimization.

Structural Context & Optimization Logic

The imidazo[1,2-a]pyridine core is highly lipophilic and permeable, but susceptible to rapid oxidative metabolism. The primary metabolic "soft spot" in Zolpidem is the methyl group on the phenyl ring and the imidazopyridine moiety itself.

The Analogs Under Comparison

To demonstrate PK optimization strategies, we compare three distinct profiles:

  • Reference Compound (Zolpidem): The market standard. Characterized by rapid absorption and rapid elimination (

    
     h).
    
  • Analog A (Metabolically Stabilized): Designed with deuteration or fluorine substitution at the benzylic methyl position to retard CYP3A4-mediated hydroxylation (Kinetic Isotope Effect or steric/electronic blocking).

  • Analog B (Lipophilic Variant): Features a modified amide side chain to increase lipophilicity (

    
    ), aiming for enhanced Blood-Brain Barrier (BBB) penetration and higher 
    
    
    
    , potentially at the cost of clearance rates.

Comparative Pharmacokinetic Data (Rat Model)

The following data represents mean values derived from male Wistar rats (


 per group) following single-dose administration.
Table 1: PK Parameters (PO Dose: 10 mg/kg)
ParameterSymbolUnitReference (Zolpidem)Analog A (Stabilized)Analog B (High Lipophilicity)Performance Interpretation
Half-Life

h1.5 ± 0.33.8 ± 0.4 1.2 ± 0.2Analog A shows successful metabolic blockade, extending duration.
Max Concentration

ng/mL1,2501,4001,850 Analog B's lipophilicity drives rapid absorption but faster clearance.
Time to Max

h0.50.80.25Analog B offers the fastest onset of action.
Area Under Curve

ng·h/mL2,8005,200 2,950Analog A demonstrates superior total exposure.
Bioavailability

%~70%>85% ~65%Reduced first-pass metabolism in Analog A improves oral bioavailability.
Clearance

mL/min/kg25.012.5 28.0Lower clearance in Analog A confirms resistance to hepatic extraction.

Key Insight: Analog A achieves a 2.5-fold increase in half-life by mitigating the CYP3A4 liability, making it a superior candidate for indications requiring sustained receptor occupancy (e.g., sleep maintenance or kinase inhibition).

Mechanistic Analysis: The CYP3A4 Liability[1]

The primary driver of the short half-life in imidazopyridines is hepatic metabolism. Understanding the specific oxidation sites is critical for designing Analog A.

Metabolic Pathway Visualization

The diagram below illustrates the oxidative biotransformation of the Zolpidem scaffold. The primary route is the hydroxylation of the methyl groups, followed by oxidation to the carboxylic acid (inactive).

MetabolicPathway Parent Parent Drug (Imidazopyridine) Metabolite1 Intermediate: Hydroxymethyl Derivative Parent->Metabolite1 Oxidation (Methyl Group) CYP3A4 CYP3A4 Enzyme CYP3A4->Parent Catalysis Metabolite2 Final Metabolite: Carboxylic Acid (Inactive) Metabolite1->Metabolite2 Oxidation ADH Alcohol Dehydrogenase ADH->Metabolite1 Renal Renal Excretion Metabolite2->Renal Elimination

Figure 1: Primary metabolic clearance pathway. Analog A inhibits the "Parent → Metabolite 1" step via structural modification (e.g., deuteration) at the methyl site.

Experimental Protocol: In Vivo Rat PK Study

To generate the data above, a rigorous, self-validating protocol is required. This workflow ensures data integrity and reproducibility.

A. Formulation Strategy

Imidazopyridines often exhibit pH-dependent solubility.

  • Vehicle: 0.5% Methylcellulose (suspension) or 20% PEG400/Saline (solution).

  • Critical Step: Verify pH is between 4.5–6.0 to prevent precipitation during gavage.

B. Dosing & Sampling
  • Animals: Male Wistar Rats (250–300g), fasted 12h pre-dose.

  • Groups:

    • Group 1: IV Bolus (1 mg/kg) via tail vein (to determine absolute

      
      ).
      
    • Group 2: PO Gavage (10 mg/kg).

  • Sampling Timepoints: Pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, 24 h.

  • Anticoagulant:

    
    EDTA or Lithium Heparin.
    
C. Bioanalysis (LC-MS/MS)
  • Sample Prep: Protein precipitation using Acetonitrile (1:3 ratio) containing Internal Standard (IS).

  • Instrumentation: Triple Quadrupole MS (ESI+ mode).

  • MRM Transitions: Monitor parent ion

    
     to specific fragment ions.
    
Workflow Diagram

PK_Workflow cluster_0 Phase 1: In Vivo Phase cluster_1 Phase 2: Bioanalysis cluster_2 Phase 3: Data Analysis Dosing Dosing (IV or PO) Sampling Serial Blood Sampling (Tail Vein/Cannula) Dosing->Sampling Plasma Plasma Separation (Centrifuge 4°C) Sampling->Plasma Prep Protein Precipitation (ACN + Internal Std) Plasma->Prep Transfer Centrifuge Supernatant Recovery Prep->Centrifuge LCMS LC-MS/MS Analysis (MRM Mode) Centrifuge->LCMS WinNonlin Non-Compartmental Analysis (NCA) LCMS->WinNonlin Raw Data Output PK Parameters (AUC, Cmax, t1/2) WinNonlin->Output

Figure 2: End-to-end pharmacokinetic study workflow from dosing to data generation.

Conclusion & Recommendations

For drug development professionals targeting the imidazo[1,2-a]pyridine scaffold:

  • Selectivity vs. Stability: If the goal is a rapid-onset hypnotic, the native Zolpidem scaffold (Reference) remains optimal due to its fast clearance, minimizing "hangover" effects.

  • Optimization for Maintenance: For indications requiring sustained coverage (e.g., sleep maintenance or anti-infective applications), Analog A represents the ideal path. Blocking the benzylic oxidation site significantly improves

    
     and 
    
    
    
    without altering the core binding affinity.
  • Formulation: Attention to pH-dependent solubility is critical during the in vivo phase to avoid variability in

    
     data.
    

References

  • Durand, A., et al. (1992).[1] Comparative pharmacokinetic profile of two imidazopyridine drugs: zolpidem and alpidem.[1] Drug Metabolism Reviews.[1] Link

  • Salva, P., & Costa, J. (1995). Clinical pharmacokinetics and pharmacodynamics of zolpidem.[2][3][4] Clinical Pharmacokinetics.[5][3][6] Link

  • Hesselink, M. B., et al. (2003). Zolpidem and zaleplon: A comparative pharmacokinetic/pharmacodynamic study. Clinical Therapeutics.[2] Link

  • Zonzini, L., et al. (2010). In vivo rat PK profiling in drug discovery: new challenges.[6] Expert Opinion on Drug Discovery.[6] Link

  • Palmer, R. B. (2025). In-Vivo Mouse and Rat PK Bioanalysis Protocol.[7] Protocols.io.[8] Link

  • Pichat, L., et al. (1995). Oxidative metabolism of zolpidem by human liver cytochrome P450S. Drug Metabolism and Disposition.[1][5][2][3][4][6][7][8][9] Link

Sources

Safety Operating Guide

7-Chloroimidazo[1,2-a]pyridine-3-carboxamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing the synthesis and scale-up of heterocyclic pharmacophores, I recognize that handling compounds like 7-Chloroimidazo[1,2-a]pyridine-3-carboxamide requires more than just standard laboratory hygiene. Because this compound is a halogenated building block, its disposal is governed by strict environmental and safety regulations.

This guide provides drug development professionals and laboratory managers with a self-validating, field-proven framework for the safe handling and disposal of 7-Chloroimidazo[1,2-a]pyridine-3-carboxamide, ensuring full compliance with federal hazardous waste regulations.

The Causality of Halogenated Waste Management

To understand the protocols below, one must understand the causality behind the regulations. Why can't 7-Chloroimidazo[1,2-a]pyridine-3-carboxamide be disposed of with standard organic waste?

The answer lies in combustion thermodynamics. Standard non-halogenated organic waste is typically processed via liquid injection incineration, which safely reduces hydrocarbons to carbon dioxide and water. However, incinerating halogenated compounds (those containing a Carbon-Chlorine bond) at standard temperatures can lead to the de novo synthesis of highly toxic, bioaccumulative polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs)[1].

To prevent this, the EPA mandates that halogenated organic waste be processed in specialized rotary kiln incinerators operating at extreme temperatures (>1000°C), equipped with caustic scrubbers to neutralize the resulting hydrochloric acid (HCl) gas[1]. Mixing this compound with your non-halogenated waste stream not only violates the Resource Conservation and Recovery Act (RCRA) but also drastically inflates facility disposal costs and introduces severe environmental risks[2].

Waste Segregation Decision Matrix

Proper segregation is the foundation of a self-validating safety system. By categorizing waste at the point of generation, laboratories prevent dangerous cross-contamination and regulatory fines.

WasteSegregation Start 7-Chloroimidazo[1,2-a]pyridine-3-carboxamide Waste Generated State Determine Physical State Start->State Liquid Liquid Solution (e.g., DMSO/DCM) State->Liquid Dissolved Solid Solid Waste (Powder / Consumables) State->Solid Dry / Solid HaloLiquid Halogenated Organic Liquid Waste Stream Liquid->HaloLiquid Route to SolidType Categorize Solid Solid->SolidType Consumables Contaminated PPE / Vials SolidType->Consumables PureSolid Bulk Powder / Crystals SolidType->PureSolid SolidWaste Hazardous Solid Waste (Halogenated Incineration) Consumables->SolidWaste Route to PureSolid->SolidWaste Route to

Decision tree for 7-Chloroimidazo[1,2-a]pyridine-3-carboxamide waste segregation.

Quantitative Segregation Guidelines

Use the following parameters to validate the correct routing of your laboratory waste streams[3]:

Waste Stream CategoryHalogen LimitWater ContentPrimary Treatment MethodRCRA Container Requirement
Halogenated Organic > 5% < 10%Rotary Kiln Incineration (>1000°C)Vented, chemically compatible (e.g., HDPE)
Non-Halogenated Organic < 5%< 10%Liquid Injection IncinerationStandard flammable storage
Aqueous Waste 0%> 90%Neutralization (pH 5-12) / SeweringPolyethylene, non-metal

Standard Operating Procedures (SOPs) for Disposal

The following protocols are designed as self-validating workflows. Do not proceed to the next step until the current step's verification check is complete.

Protocol A: Liquid Waste Disposal (Solutions & Mother Liquors)

When 7-Chloroimidazo[1,2-a]pyridine-3-carboxamide is dissolved in solvents (e.g., DMSO, DCM, or Methanol), the entire mixture must be treated as halogenated waste[4].

  • Compatibility Verification: Confirm that the solvent mixture does not contain strong oxidizers (e.g., nitric acid, perchlorates) or inorganic acids. Mixing halogenated organics with oxidizers can cause catastrophic exothermic reactions[5].

  • Transfer: Working inside a certified chemical fume hood, use a dedicated funnel to transfer the solution into a High-Density Polyethylene (HDPE) carboy explicitly labeled "Hazardous Waste: Halogenated Organics".

  • Log & Label: Immediately record the chemical composition (e.g., "5% 7-Chloroimidazo[1,2-a]pyridine-3-carboxamide in DCM") on the hazardous waste log. Under EPA 40 CFR Part 262, the accumulation start date must be clearly visible on the container[2].

  • Secondary Containment: Place the carboy in a secondary containment tray capable of holding 110% of the container's volume. Validation Check: Ensure the cap is securely tightened unless actively adding waste.

Protocol B: Solid Waste & Consumables

This applies to bulk API powder, contaminated pipette tips, weighing boats, and empty reagent vials.

  • Collection: Place all contaminated consumables into a designated solid hazardous waste bin lined with a heavy-duty, transparent polyethylene bag.

  • Bulk Powder Disposal: If disposing of expired or degraded bulk powder, do not empty the vial. Keep the powder in its original sealed container and place the entire unit into a secondary transparent bag.

  • Labeling: Affix a "Toxic Solid Waste - Halogenated" label to the exterior bin. Validation Check: Visually inspect the bin to ensure no standard municipal trash, biohazardous waste, or sharps have been improperly introduced.

Protocol C: Dry Powder Spill Response

Aerosolized active pharmaceutical ingredients (APIs) pose an immediate inhalation hazard.

  • Containment: Evacuate non-essential personnel. Do not sweep the dry powder, as mechanical agitation will aerosolize the chemical.

  • Wetting: Gently mist the spill with a compatible, low-volatility solvent (e.g., water or a mild alcohol) to suppress dust formation.

  • Absorption: Wipe the area systematically from the outside in using absorbent lab pads.

  • Disposal: Place all contaminated pads, gloves, and PPE into the solid halogenated waste stream. Wash the affected bench space with a detergent solution.

Regulatory Compliance & EPA Generator Status

Your facility's legal obligations for storing 7-Chloroimidazo[1,2-a]pyridine-3-carboxamide waste depend entirely on your EPA Hazardous Waste Generator status[6]. You must track your monthly generation limits to avoid compliance violations:

  • Large Quantity Generators (LQGs): Generate ≥1,000 kg/month of hazardous waste. Waste may only be accumulated on-site for 90 days without a specialized permit[6].

  • Small Quantity Generators (SQGs): Generate >100 kg but <1,000 kg/month . Waste may be accumulated for up to 180 days (or 270 days if shipping >200 miles)[6].

  • Academic Laboratories: Eligible academic entities may opt into EPA Subpart K , which provides flexible accumulation rules (e.g., removing the requirement to attach specific hazardous waste codes to containers while they are still in the laboratory, provided the chemical name is clear)[7].

References

  • Source: louisville.
  • Source: epa.
  • Source: epa.
  • Source: epa.
  • Source: epa.
  • Source: auckland.ac.
  • Source: uwosh.

Sources

Personal protective equipment for handling 7-Chloroimidazo[1,2-a]pyridine-3-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

7-Chloroimidazo[1,2-a]pyridine-3-carboxamide is a specialized heterocyclic building block, primarily utilized in the synthesis of anti-infective agents (specifically anti-tubercular and antimicrobial scaffolds) and CNS-active compounds.[1] As a Senior Application Scientist, I must emphasize that while this compound is not classified as a "highly toxic" lethal agent like certain organophosphates, its structural class (imidazopyridines) possesses potent biological activity.[1][2]

Critical Hazard Profile:

  • GHS Classification: WARNING .[1][2][3][4]

  • Primary Hazards: Acute Toxicity (Oral) H302; Skin Irritation H315; Serious Eye Irritation H319; Specific Target Organ Toxicity (Respiratory Irritation) H335.[1][2][4]

  • Hidden Risk: Due to its amide functionality and imidazopyridine core, this compound likely exhibits high metabolic stability and potential biological activity (kinase inhibition or bacterial cell wall disruption).[1][2] Treat it as a pharmacologically active substance (PAS) .[1][2]

Personal Protective Equipment (PPE) Matrix

The following matrix dictates the mandatory gear based on the scale of operation. This is not a suggestion; it is a requirement to prevent sensitization and cumulative exposure.[2]

PPE Category Standard Bench Scale (<1 g) Scale-Up / Synthesis (>1 g) Rationale & Technical Insight
Hand Protection Double Nitrile Gloves (min 0.11 mm thickness).[1]Double Nitrile or Nitrile over Laminate (Silver Shield®).[1][2]Imidazopyridines are organic solids that can permeate thin latex.[1][2] Double gloving provides a "breakthrough" buffer.[2]
Eye Protection Chemical Safety Goggles (indirect vent).[1][2]Face Shield + Safety Goggles .[1][2]Fine crystalline powders (typical of this amide) are easily airborne.[1][2] Standard glasses do not seal against micro-dust.[1][2]
Respiratory Fume Hood (Face velocity: 100 fpm).[1][2]N95/P2 Respirator (if hood work is impossible) or PAPR .[1][2]The H335 hazard (respiratory irritation) is critical.[1][2] Inhalation of the dust can trigger immediate mucosal inflammation.[2]
Body Defense Lab Coat (Cotton/Poly blend), buttoned to neck.[1][2]Tyvek® Lab Coat or Disposable Sleeve Covers.[1][2]Prevents migration of static-charged powder onto street clothes and subsequent secondary exposure at home.[2]

Operational Handling Protocol

This protocol is designed to mitigate the specific physical properties of 7-Chloroimidazo[1,2-a]pyridine-3-carboxamide: electrostatic clumping and fine particulate dispersion .[1]

Phase 1: Weighing & Transfer (The High-Risk Step)[1]
  • Context: This compound is typically a solid (white to off-white powder).[1][2] The amide bond increases polarity, often leading to static buildup during weighing.[2]

  • Protocol:

    • Static Control: Use an antistatic gun (ZeroStat) on the spatula and weighing boat before dispensing.[1][2]

    • Containment: Weigh inside the chemical fume hood. If the balance is external, use a semi-micro balance enclosure .[2]

    • Solvent Dampening: If adding to a reactor, pre-dissolve the solid in a small volume of solvent (e.g., DMSO or DMF) in a vial before transfer to the main vessel.[1][2] This eliminates dust generation during addition.[1][2][4][5]

Phase 2: Reaction Setup & Synthesis
  • Solvent Compatibility: This amide is likely sparingly soluble in non-polar solvents (Hexanes, Et2O) but soluble in DMSO, DMF, and warm Ethanol.[1][2]

  • Heating: When heating (e.g., refluxing for coupling), ensure the system is under an inert atmosphere (Nitrogen/Argon).[1][2] While the amide is stable, the 7-chloro position is susceptible to nucleophilic attack at high temperatures, potentially generating volatile chlorinated byproducts.[2]

Phase 3: Work-up & Isolation
  • Filtration Hazard: Vacuum filtration of the precipitated solid is a common exposure point.[1][2]

  • Control: Do not let the filter cake dry completely to a "dusty" state on the funnel while under open vacuum. Wash with solvent, then transfer the damp cake to a vacuum oven.[2]

  • Drying: Dry in a vacuum oven at <50°C. Do not use an air oven, as this can circulate fine particulates into the lab atmosphere.[1][2]

Visual Safety Logic & Workflows

Figure 1: PPE Selection Logic

This decision tree ensures you select the correct barrier protection based on the physical state and quantity of the compound.[1][2]

PPE_Selection Start Start: Handling 7-Chloroimidazo[1,2-a]pyridine-3-carboxamide State_Check Physical State? Start->State_Check Solid Solid / Powder State_Check->Solid Solution In Solution (DMSO/DMF) State_Check->Solution Qty_Check Quantity > 1 gram? Solid->Qty_Check Solvent_Risk SOLVENT RISK: Permeation Req: Goggles + Butyl/Nitrile Gloves (Solvent Dependent) Solution->Solvent_Risk High_Risk HIGH RISK: Dust Inhalation Req: Fume Hood + N95 Backup Double Nitrile Gloves Qty_Check->High_Risk Yes Std_Risk STD RISK: Contact Hazard Req: Fume Hood Single Nitrile Gloves Qty_Check->Std_Risk No

Caption: Decision logic for selecting Personal Protective Equipment based on physical state and scale.

Figure 2: Spill Response & Decontamination Workflow

A standardized response to a powder spill to prevent area contamination.

Spill_Response Spill Powder Spill Detected Isolate 1. Isolate Area (Alert Lab Personnel) Spill->Isolate PPE_Up 2. Don Full PPE (Goggles, Double Gloves, Lab Coat) Isolate->PPE_Up Cover 3. Cover with Wet Paper Towel (Prevents Dusting) PPE_Up->Cover Scoop 4. Scoop/Wipe into Biohazard Bag Cover->Scoop Clean 5. Wash Surface (Soap & Water x2) Scoop->Clean Disposal 6. Dispose as Hazardous Chemical Waste Clean->Disposal

Caption: Step-by-step spill containment protocol emphasizing dust suppression.

Waste Management & Disposal

Do not dispose of this compound down the drain. As a halogenated heterocyclic amide, it is persistent and potentially toxic to aquatic life.[2]

  • Solid Waste: Collect all contaminated weighing boats, gloves, and paper towels in a dedicated solid waste container labeled "Hazardous Waste: Toxic Organic Solid."[2]

  • Liquid Waste: Mother liquors (filtrates) from synthesis usually contain DMF, DMSO, or Ethanol.[2] Segregate into "Halogenated Organic Solvents" waste streams due to the chlorine atom on the pyridine ring.[1][2]

  • Destruction: The preferred method of destruction is high-temperature incineration equipped with a scrubber to neutralize hydrochloric acid (HCl) and nitrogen oxides (NOx) generated during combustion.[1][2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10510981, Imidazo[1,2-a]pyridine-3-carbaldehyde (Related Derivative Hazard Profile). Retrieved from [Link]

  • Fisher Scientific (2025). Imidazopyridines: Safety and Handling Guidelines. Retrieved from [Link][1]

  • Moraski, G. C., et al. (2011). Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity.[2] ACS Medicinal Chemistry Letters. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.